Technical Documentation Center

3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride
  • CAS: 99839-36-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride: A Histamine H2 Receptor Agonist

This guide provides a comprehensive technical overview of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and pharmacology. This document...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and pharmacology. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its fundamental properties, synthesis, analysis, and biological significance as a histamine H2 receptor agonist.

Introduction: A Bioisostere of Histamine

3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine is a structural analog of histamine, where the imidazole ring of histamine is replaced by a 3-amino-1,2,4-triazole ring. This bioisosteric replacement has led to the exploration of this compound and its derivatives as modulators of histamine receptors. Specifically, it has been identified as a histamine H2-receptor agonist, which makes it a valuable tool for studying the physiological and pathological roles of this receptor.[1] Histamine H2 receptor antagonists are a class of drugs that block the action of histamine at the H2 receptors in the stomach, leading to a decrease in stomach acid production.[2][3] They are used to treat conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).[2][3] The dihydrochloride salt form of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine enhances its solubility and stability for experimental use.

Core Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a compound is paramount for its effective application in research and development.

Chemical and Physical Data
PropertyValueReference
Chemical Name 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride[4]
CAS Number 99839-36-8[4][5]
Molecular Formula C4H11Cl2N5[4]
Synonyms 5-Amino-3-(2-aminoethyl)-1H-1,2,4-triazole dihydrochlorideN/A
Melting Point 130-133 °C (for 3-Amino-5-methylthio-1H-1,2,4-triazole)[6]
Solubility Soluble in water, methanol, ethanol, and chloroform. Sparingly soluble in ethyl acetate. Insoluble in ether and acetone (for 3-Amino-1H-1,2,4-triazole).[7]
Storage Store desiccated at -20°C in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, copper, iron, and iron salts.[7]
Structural Elucidation

The chemical structure of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride is presented below. The 1,2,4-triazole ring is a key feature, providing a stable aromatic system that can engage in various intermolecular interactions.

G cluster_0 Synthesis Workflow start Aminoguanidine Bicarbonate + 3-Aminopropanoic Acid step1 Add HCl (catalyst) start->step1 step2 Microwave Irradiation (180°C, 30 min) step1->step2 step3 Cooling and Purification (Recrystallization) step2->step3 step4 Dissolve in Ethanol step3->step4 step5 Add HCl solution step4->step5 end 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride (Product) step5->end

Caption: General workflow for the synthesis of the target compound.

Analytical Characterization

The structural integrity and purity of the synthesized compound should be confirmed using a combination of analytical techniques.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques. For 1,2,4-triazoles, fragmentation often involves cleavage of the triazole ring and loss of substituents. [10]* High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the compound. A certificate of analysis for a related compound indicates a purity of 99.97% as determined by HPLC. [11]

Biological Activity and Mechanism of Action

The primary biological significance of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine lies in its activity as a histamine H2 receptor agonist. [1]

Histamine H2 Receptor Agonism

Histamine H2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). [12]This signaling cascade is particularly important in the parietal cells of the stomach, where it triggers the secretion of gastric acid. [2]As an H2 receptor agonist, 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine mimics the action of histamine at these receptors.

G cluster_0 Histamine H2 Receptor Signaling Pathway Agonist 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine (or Histamine) H2R Histamine H2 Receptor (GPCR) Agonist->H2R Binds to G_protein Gs Protein H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Simplified signaling pathway of histamine H2 receptor activation.

Experimental Protocol: Histamine H2 Receptor Binding Assay

To experimentally validate the affinity of the compound for the H2 receptor, a radioligand binding assay can be performed. The following is a general protocol. [13]

  • Cell Culture: Use cells expressing the histamine H2 receptor (e.g., HEK293T cells transiently transfected with the H2R gene).

  • Saturation Binding: Incubate the cell membranes with increasing concentrations of a radiolabeled H2 receptor antagonist (e.g., [³H]tiotidine) in the absence or presence of a high concentration of an unlabeled antagonist to determine total and non-specific binding, respectively.

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the test compound (3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride).

  • Incubation and Separation: Incubate the mixture to allow binding to reach equilibrium. Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Analyze the data to calculate the inhibition constant (Ki) of the test compound, which is a measure of its affinity for the receptor.

Applications in Research and Drug Development

As a selective histamine H2 receptor agonist, this compound is a valuable tool for:

  • Studying H2 Receptor Pharmacology: Investigating the structure-activity relationships of H2 receptor ligands. [1]* Validating H2 Receptor Assays: Serving as a reference compound in the development and validation of new H2 receptor assays.

  • Probing Physiological Processes: Elucidating the role of H2 receptors in various physiological and pathophysiological processes beyond gastric acid secretion.

  • Lead Compound for Drug Discovery: Acting as a starting point for the design and synthesis of novel H2 receptor modulators with improved therapeutic profiles. [14][15]

Safety and Handling

Based on safety data for related amino-1,2,4-triazole compounds, appropriate safety precautions should be taken when handling 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride represents a significant molecule in the study of histamine H2 receptors. Its role as a bioisostere of histamine and a selective H2 receptor agonist provides a powerful tool for researchers in pharmacology and medicinal chemistry. A thorough understanding of its properties, synthesis, and biological activity, as outlined in this guide, is crucial for its effective application in advancing our knowledge of H2 receptor function and in the development of novel therapeutics.

References

  • Lipinski, C. A. (1983). Bioisosteric design of conformationally restricted pyridyltriazole histamine H2-receptor antagonists. Journal of Medicinal Chemistry, 26(1), 1–6. [Link]

  • Springer Nature. (2017). Histamine H2 Receptor Biased Signaling Methods. Springer Protocols. [Link]

  • Monczor, F., & Fernandez, N. (2015). Physiological implications of biased signaling at histamine H2 receptors. Frontiers in Pharmacology, 6, 36. [Link]

  • 3-(2-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride, 99839-36-8. (n.d.). Geeloo. [Link]

  • Darling, C. M., & Rose, E. K. (1976). Synthesis of histamine analogs. Journal of Pharmaceutical Sciences, 65(1), 98–102. [Link]

  • Lipinski, C. A. (1983). Bioisosteric prototype design of biaryl imidazolyl and triazolyl competitive histamine H2-receptor antagonists. Journal of Medicinal Chemistry, 26(1), 1-6. [Link]

  • The synthesis of triazole analogs of histamine and related compounds. (1949). Journal of the American Chemical Society, 71(4), 1436–1440. [Link]

  • Effect of derivatives of 3-(beta-aminoethyl)-1,2,4-triazole on the histamine H1- and H2-receptors. (1978). Farmakologiia i Toksikologiia, 41(4), 432-436. [Link]

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 29(8), 1845. [Link]

  • A Novel Iron-catalyzed One-pot Synthesis of 3-Amino-1,2,4-triazoles. (2019). ResearchGate. [Link]

  • 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride. (n.d.). Crysdot. [Link]

  • 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. (2022). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • H2 receptor antagonist. (n.d.). In Wikipedia. [Link]

  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. (2017). Iris Unimore. [Link]

  • Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy. (2023). MDPI. [Link]

  • Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. [Link]

  • List of H2 Blockers: Cimetidine, Famotidine, and More. (2025). GoodRx. [Link]

  • List of H2 antagonists (H2 blockers). (n.d.). Drugs.com. [Link]

  • 3-AMINO-1H-1,2,4-TRIAZOLE,95%. (n.d.). Ataman Kimya. [Link]

  • Zadorozhnii, P. V., et al. (2024). Synthesis, spectral characteristics and molecular structure of N-(1-(5-amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethyl)carboxamides. Russian Chemical Bulletin, 73(2), 431-438. [Link]

  • 1-(5-amino-1H-1,2,4-triazol-3-yl)-N-[2-(4-chlorophenyl)ethyl]-N-[(2,5-difluorophenyl)methyl]piperidin-4-amine. (n.d.). PubChem. [Link]

  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. (2023). MDPI. [Link]

  • 1H and 13C NMR Data for triazole 1. (2014). The Royal Society of Chemistry. [Link]

  • A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. (2018). ResearchGate. [Link]

  • Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. (n.d.). Creative Biolabs. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2019). Chemistry LibreTexts. [Link]

  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. (2000). Arkivoc. [Link]

Sources

Exploratory

"3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride" CAS number 99839-36-8

An In-depth Technical Guide to 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride (CAS 99839-36-8): A Versatile Scaffold for Drug Discovery Authored by: A Senior Application Scientist The 1,2,4-triazole nucleus is...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride (CAS 99839-36-8): A Versatile Scaffold for Drug Discovery

Authored by: A Senior Application Scientist

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as the core scaffold for a multitude of clinically significant therapeutic agents. This technical guide provides an in-depth exploration of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride (CAS 99839-36-8), a versatile yet under-characterized building block poised for a significant role in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's synthesis, potential applications, and a representative protocol for initiating its biological characterization. While extensive biological data for this specific molecule is not yet publicly available, this guide leverages established principles of medicinal chemistry and the known activities of related compounds to provide a robust framework for its scientific exploration.

Introduction: The 1,2,4-Triazole Moiety as a Privileged Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural feature that imparts a unique combination of physicochemical properties, including hydrogen bonding capability, metabolic stability, and a rigid framework for the spatial orientation of functional groups. These characteristics have rendered it a "privileged scaffold" in drug design, leading to the development of numerous successful drugs across a wide range of therapeutic areas.[1][2][3] The diverse pharmacological activities associated with 1,2,4-triazole derivatives include antifungal, antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4][5][6][7][8][9]

3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride presents as a particularly interesting derivative for several reasons. It possesses two primary amino groups, offering multiple points for chemical modification and the construction of diverse compound libraries. The ethylamine side chain is a common feature in many biologically active molecules, potentially facilitating interactions with various biological targets. This guide aims to provide the foundational knowledge necessary to unlock the potential of this promising, yet largely unexplored, molecule.

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is essential for its effective use in research and development. The key identifiers and known properties of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride are summarized below.

PropertyValueSource
CAS Number 99839-36-8[10][11]
Molecular Formula C4H11Cl2N5[11]
Molecular Weight 200.07 g/mol
IUPAC Name 3-(2-aminoethyl)-1H-1,2,4-triazol-5-amine;dihydrochlorideN/A
Synonyms 5-Amino-3-(2-aminoethyl)-1H-1,2,4-triazole dihydrochloride[10]
Purity Typically ≥98% (as supplied by commercial vendors)
Storage Room Temperature

Note: Experimentally determined data such as melting point, boiling point, and water solubility are not consistently reported in publicly available sources. Researchers should verify these properties upon receipt of the compound.

Safe Handling and Storage

As with any chemical reagent, proper safety precautions are paramount. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling aminotriazole derivatives should be followed.[12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Ingestion and Inhalation: Avoid ingestion and inhalation.

  • Storage: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.

Synthesis and Purification

While a specific synthetic protocol for 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride is not explicitly detailed in the literature, a robust and efficient synthesis can be devised based on established methods for the preparation of 3-amino-1,2,4-triazoles.[13][14][15] The most common and versatile approach involves the condensation of aminoguanidine with a carboxylic acid or its derivative.[14] In this case, a protected form of β-alanine would be the logical starting material.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process: the reaction of a protected β-alanine derivative with aminoguanidine to form the triazole ring, followed by deprotection.

Synthetic Pathway cluster_0 Step 1: Triazole Ring Formation cluster_1 Step 2: Deprotection Boc_beta_alanine Boc-β-alanine Coupling_Agent Coupling Agent (e.g., EDC/HOBt) or conversion to acid chloride Boc_beta_alanine->Coupling_Agent Aminoguanidine Aminoguanidine Hydrochloride Intermediate Protected Triazole Intermediate Aminoguanidine->Intermediate Condensation & Cyclization Coupling_Agent->Intermediate Protected_Triazole Protected Triazole Intermediate HCl HCl in Dioxane or similar Protected_Triazole->HCl Final_Product 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride HCl->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl (2-(5-amino-1H-1,2,4-triazol-3-yl)ethyl)carbamate

  • Reaction Setup: To a solution of Boc-β-alanine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Addition of Aminoguanidine: Add aminoguanidine hydrochloride (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq) to the reaction mixture.

  • Cyclization: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction typically takes several hours. The rationale for heating is to facilitate the intramolecular cyclization to form the stable 1,2,4-triazole ring.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. The product may precipitate or can be extracted with a suitable organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the protected triazole intermediate.

Step 2: Synthesis of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride

  • Deprotection: Dissolve the purified protected triazole intermediate from Step 1 in a minimal amount of a suitable solvent such as methanol or dioxane.

  • Acidification: Add a solution of hydrochloric acid (e.g., 4 M HCl in dioxane, excess) to the solution. Stir the mixture at room temperature. The Boc protecting group is labile under acidic conditions, and its removal will reveal the primary amine.

  • Precipitation: The dihydrochloride salt of the final product is typically insoluble in non-polar organic solvents and will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove any residual impurities, and dry under vacuum to obtain the final product as a dihydrochloride salt.

Potential Applications in Drug Discovery

The presence of two primary amino groups makes 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride an excellent starting point for the synthesis of compound libraries for high-throughput screening. These amino groups can be selectively functionalized to explore the chemical space around the triazole core.

Derivatization cluster_amine1 Functionalization of the 5-amino group cluster_amine2 Functionalization of the ethylamine group Core 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine Acylation Acylation (Amide formation) Core->Acylation Sulfonylation Sulfonylation (Sulfonamide formation) Core->Sulfonylation Reductive_Amination Reductive Amination Core->Reductive_Amination Acylation2 Acylation (Amide formation) Core->Acylation2 Sulfonylation2 Sulfonylation (Sulfonamide formation) Core->Sulfonylation2 Alkylation Alkylation Core->Alkylation

Caption: Potential derivatization pathways of the core molecule.

Given the broad spectrum of biological activities reported for 1,2,4-triazole derivatives, new compounds synthesized from this scaffold could be screened against a variety of targets, including:

  • Microbial Pathogens: Screening for antibacterial and antifungal activity is a logical starting point.[5][6][16][17]

  • Cancer Cell Lines: Many triazole derivatives have shown cytotoxic effects against various cancer cell lines.[7][8][9]

  • Inflammatory Pathways: The anti-inflammatory potential of novel derivatives could be explored in relevant in vitro assays.

  • Enzyme Inhibition: The triazole ring is a known pharmacophore for the inhibition of various enzymes, and new derivatives could be screened against panels of kinases, proteases, or other enzymes of therapeutic interest.

Representative Experimental Protocol: Antimicrobial Susceptibility Testing

To begin the biological characterization of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride or its derivatives, a standard antimicrobial susceptibility test can be performed to determine the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a widely accepted and reproducible technique.

Principle

This method involves challenging a standardized inoculum of a test microorganism with serial dilutions of the test compound in a liquid nutrient medium. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.

Step-by-Step Methodology
  • Preparation of Test Compound Stock Solution:

    • Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide, DMSO) to prepare a stock solution of known concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate culture, pick a few colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution in a 96-Well Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation:

    • Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading the Results:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

    • Optionally, a growth indicator dye such as resazurin can be added to aid in the determination of the endpoint.

MIC Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout Stock Prepare Compound Stock Solution Dilution Serial Dilution in 96-well Plate Stock->Dilution Inoculum Prepare Bacterial Inoculum Add_Inoculum Inoculate Wells Inoculum->Add_Inoculum Dilution->Add_Inoculum Incubate Incubate at 37°C for 18-24h Add_Inoculum->Incubate Read_MIC Determine MIC Incubate->Read_MIC

Caption: Workflow for the broth microdilution MIC assay.

Data Interpretation and Future Directions

The results of the initial MIC screening will guide the subsequent steps in the drug discovery process.

  • Active Compounds: If the compound shows significant antimicrobial activity (low MIC value), further studies would be warranted. These could include determining the Minimum Bactericidal Concentration (MBC), evaluating its activity against a broader panel of pathogens (including resistant strains), and assessing its cytotoxicity against mammalian cell lines to determine a selectivity index.

  • Inactive Compounds: If the parent compound is inactive, this does not preclude its utility. The derivatization strategies outlined in Section 4 can be employed to synthesize a library of related compounds, which can then be screened to identify potential structure-activity relationships (SAR).

  • Further Screening: Regardless of the outcome of antimicrobial testing, the compound and its derivatives can be submitted for screening in other biological assays (e.g., anticancer, anti-inflammatory) to explore the full range of their pharmacological potential.

Conclusion

While 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride is a molecule with limited published biological data, its chemical structure, featuring the privileged 1,2,4-triazole scaffold and multiple points for derivatization, marks it as a compound of high interest for medicinal chemists and drug discovery scientists. This guide provides a comprehensive starting point for its synthesis, safe handling, and initial biological evaluation. By leveraging the established importance of the 1,2,4-triazole core, researchers are well-equipped to explore the therapeutic potential of novel compounds derived from this versatile building block.

References

  • Crljenak, A. et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(41), pp.23235-23246. Available at: [Link]

  • Li, Y. et al. (2009). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. The Journal of Organic Chemistry, 74(19), pp.7595-7597. Available at: [Link]

  • MDPI (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), p.1293. Available at: [Link]

  • Ye, Y. et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 29(8), p.1793. Available at: [Link]

  • PubMed (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Available at: [Link]

  • Kowalik, M. et al. (2020). Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. Molecules, 25(20), p.4831. Available at: [Link]

  • Frontiers in Chemistry (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. Available at: [Link]

  • Küçükgüzel, I. et al. (2011). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules, 16(10), pp.8543-8558. Available at: [Link]

  • El-Sayed, W. A. et al. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[13][14][18]triazolo[1,5-a]pyrimidines bearing amino acid moiety. Scientific Reports, 11(1). Available at: [Link]

  • Al-Soud, Y. A. et al. (2004). Convenient Synthesis and Antimicrobial Activity of Some Novel Amino Acid Coupled Triazoles. Molecules, 9(12), pp.1110-1119. Available at: [Link]

  • Al-Sanea, M. M. et al. (2022). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules, 27(19), p.6300. Available at: [Link]

  • ResearchGate (2024). Bioactive representatives of 3-amino-1,2,4-triazoles. Available at: [Link]

  • MDPI (2019). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 24(21), p.3937. Available at: [Link]

  • ResearchGate (2020). Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. Available at: [Link]

  • MDPI (2022). Amino Acid 1,2,4-Triazole Mimetics as Building Blocks of Peptides. Molecules, 27(22), p.7865. Available at: [Link]

  • Thornalley, P. J. et al. (1996). Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions. Biochemical Pharmacology, 51(9), pp.1249-1256. Available at: [Link]

  • Google Patents (n.d.). Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole.
  • Li, Y. et al. (2015). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. Tropical Journal of Pharmaceutical Research, 14(10), p.1783. Available at: [Link]

  • Thornalley, P. J. et al. (1994). The reaction of methylglyoxal with aminoguanidine under physiological conditions and prevention of methylglyoxal binding to plasma proteins. Biochemical Pharmacology, 48(6), pp.1089-1095. Available at: [Link]

  • ResearchGate (n.d.). Cytotoxicity of compounds toward various cell lines. Available at: [Link]

  • Aldini, G. et al. (2016). Reactivity, Selectivity, and Reaction Mechanisms of Aminoguanidine, Hydralazine, Pyridoxamine, and Carnosine as Sequestering Agents of Reactive Carbonyl Species: A Comparative Study. Chemistry – A European Journal, 22(34), pp.12196-12206. Available at: [Link]

  • Vogensen, S. B. et al. (2013). Pharmacological identification of a guanidine-containing β-alanine analogue with low micromolar potency and selectivity for the betaine/GABA transporter 1 (BGT1). British Journal of Pharmacology, 169(4), pp.870-881. Available at: [Link]

  • MDPI (2020). Synthesis, Structural Characterization, Cytotoxicity, and Protein/DNA Binding Properties of Pyridoxylidene-Aminoguanidine-Metal (Fe, Co, Zn, Cu) Complexes. Molecules, 25(22), p.5475. Available at: [Link]

  • MDPI (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Molecules, 28(22), p.7667. Available at: [Link]

  • Li, Y. et al. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 27(16), p.5273. Available at: [Link]

  • Tsolaki, E. et al. (2018). Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][13][14][18]triazole-6(5H)-ones as Possible Anticancer Agents. Molecules, 23(1), p.197. Available at: [Link]

  • ResearchGate (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Available at: [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review). (2022). Regulatory Mechanisms in Biosystems, 13(1), pp.116-122. Available at: [Link]

  • MDPI (2020). Pyrazolo[5,1-c][13][14][18]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules, 25(16), p.3576. Available at: [Link]

Sources

Foundational

The Intrinsic Versatility of the 1,2,4-Triazole Scaffold: A Technical Primer on 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its capacity to engage in a mu...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its capacity to engage in a multitude of biological interactions. This technical guide delves into the molecular architecture and potential utility of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride, a representative of the 3,5-disubstituted 1,2,4-triazole class. While in-depth, peer-reviewed studies on this specific molecule are not extensively available, a comprehensive understanding can be constructed by examining the broader family of 1,2,4-triazole derivatives. This guide will synthesize available data with established principles of medicinal chemistry to provide a foundational understanding for researchers in the field.

Molecular Structure and Physicochemical Properties

3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride is a small molecule featuring a central 1,2,4-triazole ring. This five-membered heterocycle is substituted at the 3-position with a flexible 2-aminoethyl side chain and at the 5-position with an amino group. The dihydrochloride salt form suggests that the two basic nitrogen centers of the aminoethyl and the exocyclic amino groups are protonated, enhancing the compound's solubility in aqueous media.

Table 1: Physicochemical Properties of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride

PropertyValueSource
CAS Number 99839-36-8[1][2][3]
Molecular Formula C4H11Cl2N5[3]
Purity Typically ≥97%

The presence of multiple nitrogen atoms makes the 1,2,4-triazole ring an excellent hydrogen bond donor and acceptor, a critical feature for molecular recognition in biological systems. The aminoethyl side chain provides conformational flexibility, allowing the molecule to adopt various spatial arrangements to fit into a binding pocket.

Caption: 2D representation of the protonated form of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine in its dihydrochloride salt form.

Synthesis Strategies for 3,5-Disubstituted 1,2,4-Triazoles

While a specific, documented synthesis for 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride is not readily found in the public domain, the synthesis of analogous 3,5-diamino-1,2,4-triazoles is well-established. A common and efficient method involves the cyclization of aminoguanidine with a suitable carboxylic acid derivative.

Workflow: General Synthesis of 3,5-Disubstituted 1,2,4-Triazoles

Synthesis_Workflow reagent1 Aminoguanidine Hydrochloride intermediate Condensation & Cyclization reagent1->intermediate reagent2 Carboxylic Acid Derivative (e.g., Ester, Nitrile) reagent2->intermediate product 3,5-Disubstituted 1,2,4-Triazole intermediate->product purification Purification (e.g., Recrystallization, Chromatography) product->purification final_product Final Product purification->final_product

Caption: A generalized workflow for the synthesis of 3,5-disubstituted 1,2,4-triazoles.

In a plausible synthetic route for the title compound, aminoguanidine hydrochloride could be reacted with a derivative of 3-aminopropanoic acid under conditions that promote cyclization. The choice of reaction conditions, such as temperature and solvent, would be critical to favor the formation of the desired triazole ring over other potential side products. Microwave-assisted synthesis has also been shown to be an effective method for preparing similar 1,2,4-triazole derivatives, often leading to shorter reaction times and higher yields.[4][5]

Spectroscopic Characterization

The structural elucidation of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride would rely on a combination of standard spectroscopic techniques. While specific spectra for this compound are not publicly available, the expected spectral features can be predicted.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like D₂O or DMSO-d₆, the ¹H NMR spectrum would be expected to show signals corresponding to the two methylene groups of the aminoethyl side chain. These would likely appear as two distinct multiplets. The protons on the triazole ring and the amino groups would also give rise to signals, although their chemical shifts and appearance would be highly dependent on the solvent and pH.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show four distinct carbon signals: two for the triazole ring carbons and two for the methylene carbons of the ethyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching of the amino groups and the triazole ring, as well as C-H stretching of the ethyl group and C=N stretching of the triazole ring.

Several chemical suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS for this compound upon request.[1][6]

The Broad Biological Activity of 1,2,4-Triazoles: A Landscape of Therapeutic Potential

The 1,2,4-triazole nucleus is a cornerstone in the development of a wide array of therapeutic agents. This is attributed to its ability to serve as a bioisostere for amide and ester groups, its metabolic stability, and its capacity to form key hydrogen bonds with biological targets. Derivatives of 1,2,4-triazole have demonstrated a remarkable range of biological activities.[7]

Antifungal Activity: Triazole-containing compounds are among the most important classes of antifungal agents used in agriculture and medicine. They function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8][9]

Antibacterial Activity: Numerous studies have highlighted the potential of 1,2,4-triazole derivatives as antibacterial agents. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, with various proposed mechanisms of action.[10]

Anti-inflammatory and Analgesic Activity: Certain 1,2,4-triazole derivatives have exhibited significant anti-inflammatory and analgesic properties, suggesting their potential as leads for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).[7]

Other Activities: The versatility of the 1,2,4-triazole scaffold extends to a host of other biological activities, including antiviral, anticancer, and anticonvulsant properties. This wide range of activities underscores the importance of this heterocyclic system in drug discovery.

Given the structural features of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride, particularly the presence of two primary amino groups, it is plausible that this compound could serve as a valuable building block in combinatorial chemistry for the synthesis of libraries of novel 1,2,4-triazole derivatives to be screened for various biological activities.

Conclusion and Future Directions

3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride represents a simple yet potentially valuable molecule within the broader class of 1,2,4-triazole derivatives. While specific research on this compound is limited, the well-documented importance of the 1,2,4-triazole scaffold in medicinal chemistry provides a strong rationale for its further investigation. Future research could focus on the development of efficient and scalable synthetic routes, comprehensive biological screening to identify potential therapeutic applications, and structure-activity relationship (SAR) studies to optimize its properties. The exploration of this and similar 1,2,4-triazole derivatives holds promise for the discovery of new and effective therapeutic agents.

References

  • Autech Industry Co.,Limited. 3-(2-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride,99839-36-8. [Link]

  • Crysdot LLC. 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride. [Link]

  • RSC Advances. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. [Link]

  • National Institutes of Health. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. [Link]

  • National Center for Biotechnology Information. Biological features of new 1,2,4-triazole derivatives (a literature review). [Link]

  • National Institutes of Health. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. [Link]

  • MDPI. 1,2,4-Triazoles as Important Antibacterial Agents. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. [Link]

Sources

Exploratory

A Technical Guide to the Synthesis of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine Dihydrochloride

Abstract: This in-depth technical guide provides a comprehensive overview of a robust synthetic pathway for 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride, a valuable heterocyclic building block. The synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This in-depth technical guide provides a comprehensive overview of a robust synthetic pathway for 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride, a valuable heterocyclic building block. The synthesis commences with the versatile and economically significant starting material, aminoguanidine. This document elucidates a proposed two-step pathway involving an initial cyclization with succinonitrile to form a key cyanomethyl-triazole intermediate, followed by a catalytic reduction to yield the target primary amine. The guide is designed for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental protocols, and discussions on the causality behind critical process parameters.

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2] The functionalization of this heterocyclic system allows for the fine-tuning of pharmacological profiles, making the synthesis of novel substituted triazoles a subject of continuous research. 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine, in its dihydrochloride salt form, represents a key bifunctional building block. Its structure contains a reactive primary aliphatic amine and the inherent functionalities of the 3-amino-1,2,4-triazole ring, making it an ideal starting point for the construction of more complex molecules and combinatorial libraries.

Aminoguanidine is a widely utilized and cost-effective precursor for the synthesis of 3-amino-1,2,4-triazoles.[3] The classical and most direct approach involves the condensation of aminoguanidine with a carboxylic acid or its derivative, which upon heating, undergoes cyclization to form the triazole ring.[3] This guide details a logical and efficient synthetic strategy extending this principle, using a dinitrile precursor to construct the desired aminoethyl side chain.

Section 1: The Core Synthetic Strategy & Mechanistic Rationale

The synthesis of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine from aminoguanidine hinges on a two-stage process:

  • Stage 1: Triazole Ring Formation. Reaction of aminoguanidine with a suitable four-carbon precursor to construct the 3-substituted-5-amino-1,2,4-triazole core.

  • Stage 2: Side Chain Functionalization. Conversion of a precursor group on the side chain into the required primary amine.

For this synthesis, succinonitrile (butanedinitrile) is proposed as the ideal precursor. It provides the necessary two-carbon backbone for the side chain and possesses two nitrile groups. One nitrile group serves as the electrophilic center for the initial reaction and cyclization with aminoguanidine, while the second nitrile group is carried through the reaction to be subsequently reduced to the target amine.

The general mechanism for the formation of 3-amino-5-substituted-1,2,4-triazoles from aminoguanidine and a nitrile is a well-established process. The reaction is typically acid-catalyzed and proceeds via the nucleophilic attack of the terminal nitrogen of the hydrazine moiety in aminoguanidine onto the electrophilic carbon of a nitrile group. This is followed by an intramolecular cyclization with the elimination of ammonia to yield the stable aromatic triazole ring.

G cluster_0 General Synthesis of 3,5-Disubstituted-1,2,4-Triazoles AG Aminoguanidine (H₂N-NH-C(=NH)NH₂) Intermediate Acylaminoguanidine Intermediate AG->Intermediate + R-C≡N (Acid Catalyst) RCN Nitrile Precursor (R-C≡N) RCN->Intermediate Triazole 3-Amino-5-R-1,2,4-Triazole Intermediate->Triazole Cyclization (-NH₃) H2O H₂O G cluster_1 Detailed Synthetic Workflow Start Aminoguanidine HCl + Succinonitrile Step1 Step 1: Condensation & Cyclization (e.g., EtOH, Reflux) Start->Step1 Intermediate Intermediate: 2-(5-Amino-1H-1,2,4-triazol-3-yl)acetonitrile Step1->Intermediate Step2 Step 2: Catalytic Reduction (e.g., Raney Ni, H₂, NH₃/MeOH) Intermediate->Step2 Product_Base Product (Free Base): 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine Step2->Product_Base Step3 Step 3: Salt Formation (HCl in IPA) Product_Base->Step3 Final_Product Final Product: Dihydrochloride Salt Step3->Final_Product

Caption: Proposed workflow for the synthesis of the target molecule.

Section 3: Detailed Experimental Protocols

Disclaimer: These protocols are based on established chemical principles for analogous reactions and should be performed by qualified personnel with appropriate safety precautions.

Protocol 1: Synthesis of 2-(5-Amino-1H-1,2,4-triazol-3-yl)acetonitrile
Reagent/MaterialMolar Mass ( g/mol )Quantity (10 mmol scale)Moles (mmol)
Aminoguanidine Hydrochloride110.551.11 g10.0
Succinonitrile80.091.20 g15.0
Isopropanol (IPA)-25 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add aminoguanidine hydrochloride (1.11 g, 10.0 mmol) and succinonitrile (1.20 g, 15.0 mmol).

  • Add isopropanol (25 mL) to the flask.

  • Heat the stirred mixture to reflux (approx. 82 °C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure to approximately 5-10 mL.

  • Cool the concentrated mixture in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

Protocol 2: Synthesis of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine
Reagent/MaterialMolar Mass ( g/mol )Quantity (5 mmol scale)Moles (mmol)
2-(5-Amino-1H-1,2,4-triazol-3-yl)acetonitrile137.130.69 g5.0
Raney® Nickel (50% slurry in water)-~0.5 g (catalytic)-
7N Ammoniacal Methanol-50 mL-
Hydrogen Gas (H₂)2.0250-100 psi-

Procedure:

  • Carefully add the Raney® Nickel slurry (~0.5 g) to a high-pressure hydrogenation vessel (Parr shaker or similar). Wash the catalyst several times with methanol to remove the water.

  • Add the 7N ammoniacal methanol solution (50 mL) to the vessel.

  • Add the starting nitrile (0.69 g, 5.0 mmol) to the vessel.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi.

  • Heat the mixture to 40-50 °C and agitate vigorously.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Once complete, cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet at all times. The filter cake should be quenched carefully with water.

  • Concentrate the filtrate under reduced pressure to yield the crude free base as an oil or solid.

Protocol 3: Preparation of Dihydrochloride Salt
  • Dissolve the crude free base from the previous step in a minimal amount of warm isopropanol (e.g., 10-15 mL).

  • Cool the solution to room temperature and slowly add a 4M solution of HCl in isopropanol dropwise with stirring until the solution is acidic (test with pH paper) and a precipitate forms.

  • Stir the resulting slurry for 30 minutes at room temperature, then cool in an ice bath for another 30 minutes to maximize precipitation.

  • Collect the white solid by vacuum filtration, wash with cold isopropanol, and dry in a vacuum oven at 40-50 °C to yield the final product, 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride.

Section 4: Characterization and Data

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
Appearance White to off-white crystalline solid
Melting Point Decomposes at elevated temperatures. Specific melting point should be determined experimentally.
¹H NMR (D₂O)Signals corresponding to the two methylene groups (-CH₂-CH₂-) of the ethyl side chain, typically appearing as triplets in the range of δ 3.0-3.8 ppm.
¹³C NMR (D₂O)Signals for the two carbons of the ethyl side chain and two distinct signals for the C3 and C5 carbons of the triazole ring (typically in the range of δ 150-165 ppm).
Mass Spec (ESI+) Expected [M+H]⁺ peak for the free base (C₄H₉N₅) at m/z ≈ 128.09.
Purity (HPLC) ≥98%

Conclusion

This guide outlines a logical and robust synthetic route to 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride from aminoguanidine and succinonitrile. The pathway is based on well-established chemical transformations, including acid-catalyzed triazole formation and catalytic nitrile reduction. By explaining the rationale behind the choice of reagents and conditions, this document provides the necessary framework for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and materials science.

References

  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(36), 20234-20243. [Link]

  • Patil, T. P., et al. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. International Journal of Innovative Science and Research Technology, 8(12), 1879-1889. [Link]

  • Zhang, J., et al. (2022). A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives. Molecular Diversity, 28(1), 11-18. [Link]

  • Kurzer, F., & Douraghi-Zadeh, K. (1967). Syntheses of Heterocyclic Compounds from Aminoguanidine. Chemical Reviews, 67(2), 107-152. [Link]

  • Lieber, E., & Smith, G. B. L. (1939). The chemistry of aminoguanidine and related substances. Chemical Reviews, 25(2), 213-271. [Link]

  • Dolzhenko, A. V., et al. (2018). (PDF) Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. ResearchGate. [Link]

  • Jadhav, S. D., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 888222. [Link]

Sources

Foundational

"3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride" solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride Abstract This technical guide provides a comprehensive analysis of the core physicochemical propert...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride, with a specific focus on its solubility and stability profiles. These parameters are fundamental to its potential application in research and drug development. This document outlines both theoretical considerations and detailed experimental protocols for the accurate determination of these characteristics. Methodologies for solubility assessment in various media and forced degradation studies under diverse stress conditions are presented, underpinned by the principles of developing robust, self-validating analytical systems. This guide is intended for researchers, chemists, and formulation scientists who require a deep understanding of this molecule's behavior for successful project advancement.

Introduction and Molecular Overview

3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core. The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents known for their antifungal, antiviral, and other biological activities.[1][2] The subject molecule is functionalized with a primary amine and an aminoethyl side chain, and it is supplied as a dihydrochloride salt. This salt form suggests that the two basic nitrogen centers are protonated, a feature that typically enhances aqueous solubility.

Understanding the solubility and stability of this compound is a critical prerequisite for its use, whether as a synthetic intermediate or a potential active pharmaceutical ingredient (API).[3][4] Solubility directly influences bioavailability and the feasibility of formulation, while stability data are essential for determining appropriate storage conditions, shelf-life, and identifying potential degradation pathways that could impact safety and efficacy.[5]

Physicochemical Properties

A summary of the key physicochemical properties is presented below.

PropertyValueSource(s)
Chemical Name 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride[6]
CAS Number 99839-36-8[6][7][8]
Molecular Formula C₄H₁₁Cl₂N₅[6]
Molecular Weight 200.07 g/mol Inferred from Formula
Chemical Structure Chemical Structure of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride[8]

Solubility Profile: A Duality of Perspectives

Solubility is not a monolithic concept in drug development; it is typically assessed from two distinct perspectives: thermodynamic and kinetic solubility.[9]

  • Thermodynamic Solubility is the true equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. It represents the maximum amount of a substance that can be dissolved and is the gold-standard measurement for formulation development.[10]

  • Kinetic Solubility measures the concentration of a compound when it begins to precipitate from a solution that was prepared by adding a concentrated stock (typically in DMSO) to an aqueous buffer. It is a high-throughput screening parameter used in early discovery to flag compounds that might have solubility issues.[9]

Given its nature as a dihydrochloride salt, 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride is anticipated to exhibit high solubility in polar, protic solvents, particularly water. The protonated amine functionalities will readily form hydrogen bonds, facilitating dissolution.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method remains the definitive technique for measuring thermodynamic solubility.[10][11] Its accuracy depends on ensuring that a true equilibrium between the dissolved and solid-state compound is achieved.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., purified water, pH 7.4 phosphate buffer) in a sealed, clear glass vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) using an orbital shaker or rotator for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is standard, but should be confirmed by sampling at intermediate time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample from the supernatant. This separation is a critical step; it can be achieved via centrifugation (e.g., 15 minutes at >10,000 g) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[3] Caution is advised, as filtration may lead to underestimation due to adsorption onto the filter material.[3]

  • Quantification: Accurately dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is reported in units such as mg/mL or µg/mL.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent B Agitate at constant T (24-48 hours) A->B C Centrifuge or Filter (0.22 µm) B->C D Collect Supernatant C->D E Dilute Sample D->E F Analyze via HPLC E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Anticipated Solubility Profile

While specific experimental data is not publicly available, an inferred solubility profile can be projected based on the compound's structure.

Solvent/MediumPredicted SolubilityRationale
Purified Water High (>100 mg/mL)Dihydrochloride salt of a polar molecule with multiple hydrogen bond donors/acceptors.
0.1 M HCl (pH ~1) Very HighCompound will be fully protonated and ionized, maximizing interaction with water.
PBS (pH 7.4) HighThe compound will still be predominantly in its protonated salt form.
Methanol/Ethanol Soluble to Highly SolublePolar protic solvents capable of hydrogen bonding.[12]
DMSO Highly SolubleAprotic, highly polar solvent effective at dissolving a wide range of compounds.[11]
Ethyl Acetate Sparingly SolubleLower polarity compared to alcohols.[12]
Hexanes/Toluene InsolubleNon-polar solvents are incompatible with the highly polar salt structure.

Stability Profile and Degradation Pathways

Stability testing is a cornerstone of pharmaceutical development, designed to understand how a substance's quality varies over time under the influence of environmental factors such as temperature, humidity, and light.[5] Forced degradation, or stress testing, is the deliberate degradation of the compound under more extreme conditions than those used for accelerated stability testing.[13]

The objectives of a forced degradation study are:

  • To elucidate the intrinsic stability of the molecule.

  • To identify potential degradation products and pathways.

  • To develop and validate a stability-indicating analytical method capable of separating the parent compound from all significant degradants.[14][15]

Potential Degradation Pathways

The structure of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride contains several functional groups susceptible to degradation:

  • Primary Amines: The aminoethyl and C5-amine groups are susceptible to oxidation, which can lead to the formation of various degradation products.[16] They can also participate in reactions with carbonyl-containing impurities or excipients.

  • Triazole Ring: While generally robust, triazole rings can undergo cleavage under harsh hydrolytic (acidic or basic) or oxidative conditions.[17]

  • General Hydrolysis: Although less common for this structure, hydrolysis could be a factor under extreme pH and temperature.

Experimental Protocol: Forced Degradation Study

A systematic approach is required to evaluate the compound's stability under various stress conditions. A typical study involves exposing solutions of the compound to the conditions listed below.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions Application:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Heat at 60-80°C for a defined period (e.g., 2, 8, 24 hours).[13][18]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Heat at 60-80°C for a defined period.[13][18]

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep at room temperature for a defined period.[13]

    • Thermal Degradation: Store the stock solution (and the solid compound) in an oven at an elevated temperature (e.g., 80°C).

    • Photostability: Expose the stock solution (and the solid compound) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: At each time point, withdraw a sample. If necessary, neutralize the acidic and basic samples before dilution. Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound.

    • Monitor for the appearance of new peaks (degradants) in the chromatogram.

    • Perform a mass balance calculation to ensure that the decrease in the parent peak area is commensurate with the increase in degradant peak areas. A mass balance close to 100% confirms the stability-indicating nature of the method.[13]

G cluster_setup Setup cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (HCl, Heat) A->B C Base Hydrolysis (NaOH, Heat) A->C D Oxidation (H₂O₂ RT) A->D E Thermal (Dry Heat) A->E F Photolytic (UV/Vis Light) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize & Dilute G->H I Analyze via Stability-Indicating HPLC H->I J Assess Degradation & Mass Balance I->J

Caption: General Workflow for a Forced Degradation Study.

Development of a Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for these studies. Development typically follows these steps:

  • Column and Mobile Phase Screening: Start with a versatile column (e.g., C18) and screen different mobile phase compositions (e.g., acetonitrile/water or methanol/water with buffers like phosphate or formate) to achieve good peak shape for the parent compound.

  • Method Optimization using Stressed Samples: Inject a mixture of stressed samples (where degradation is observed) to evaluate the method's ability to resolve the parent peak from all degradation products.

  • Gradient Optimization: Adjust the mobile phase gradient to ensure adequate separation of all peaks within a reasonable run time.

  • Detector Wavelength Selection: Use a photodiode array (PDA) detector to examine the UV spectra of all peaks to select an optimal wavelength for detection and to assess peak purity.

  • Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[18][19]

Summary and Recommendations

  • Solubility: 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride is expected to be a highly water-soluble compound due to its polar, salified structure. This is a favorable property for the development of aqueous formulations for research or therapeutic use. Experimental verification using the shake-flask method is essential for definitive characterization.

  • Stability: The primary amine groups represent the most likely sites for oxidative degradation. Forced degradation studies are critical to map its stability profile comprehensively. The compound should be stored in well-sealed containers, protected from light and high temperatures. For solutions, storage at low temperatures (2-8°C) is recommended, and the pH of the solution should be optimized for maximum stability.

  • Analytical Control: A validated, stability-indicating HPLC method is mandatory for all quantitative studies to ensure that the compound's purity and integrity are accurately monitored throughout its lifecycle.

This guide provides the foundational knowledge and experimental framework for a thorough investigation of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride. A rigorous application of these principles will ensure a robust and reliable data package, enabling informed decisions in any research or development program.

References

  • Bergström, C. A., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. IntechOpen.
  • Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
  • de Oliveira, M. A. L., et al. (2025). Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole.
  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • Johansson, E. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • FORCE Technology. (n.d.). Emissions and formation of degradation products in amine-based carbon capture plants. FORCE Technology.
  • Patil, K., et al. (2022). Development and validation of novel stability indicating RP-HPLC method for the determination of assay of voriconazole in pharmaceutical products. Neliti.
  • Rao, B. M., et al. (n.d.). Development and Validation of a Stability-Indicating HPLC Method for Determination of Voriconazole and Its Related Substances.
  • de Souza, T. A. J., et al. (n.d.). Stability-Indicating HPLC Method for Posaconazole Bulk Assay. PMC - NIH.
  • Islam, M. S., et al. (2025).
  • Patil, K., et al. (2022). Development and validation of novel stability indicating RP-HPLC method for the determination of assay of voriconazole in pharmaceutical products. ScienceScholar.
  • Islam, M. S., et al. (n.d.). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system.
  • Islam, M. S., et al. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. UM Research Repository.
  • Autech Industry Co.,Limited. (n.d.). 3-(2-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride,99839-36-8. Autech Industry Co.,Limited.
  • BLDpharm. (n.d.). 99839-36-8|3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride. BLDpharm.
  • Thermo Scientific Chemicals. (n.d.). 3-Amino-1H-1,2,4-triazole, 96%. Thermo Fisher Scientific.
  • Islam, M. S., et al. (2011).
  • Kádasi, Z. T., et al. (2022). Synthesis of Benzo[4][14]thiazolo[2,3-c][3][10][14]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. PMC - NIH.

  • Echemi. (n.d.). 3-(2-AMINOETHYL)-1H-1,2,4-TRIAZOL-5-AMINE DIHYDROCHLORIDE. Echemi.
  • Zhang, M., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PMC - NIH.
  • Bîrnea, C. G., et al. (n.d.). Pyrazolo[5,1-c][3][10][14]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. MDPI.

  • European Medicines Agency. (n.d.). Stability Testing of Biotechnological/Biological Products. EMA.

Sources

Exploratory

A Technical Guide to the Spectral Characterization of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug di...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a 1,2,4-triazole ring substituted with an aminoethyl and an amine group, presents multiple sites for hydrogen bonding and potential coordination with biological targets. The 1,2,4-triazole moiety is a well-known pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities.[1][2] A thorough understanding of the spectral characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and the elucidation of its interactions in biological systems.

Molecular Structure and Predicted Spectral Features

The structure of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride is presented below. The dihydrochloride salt form implies that the two most basic nitrogen atoms, likely the exocyclic amino groups, are protonated. This protonation will have a significant influence on the spectral data, particularly the NMR chemical shifts.

Caption: Chemical structure of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride, both ¹H and ¹³C NMR will provide key structural information. The spectra are typically recorded in a solvent like DMSO-d₆ or D₂O.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the aminoethyl side chain and the exchangeable protons of the amino groups and the triazole ring.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~12.0 - 14.0Broad Singlet1HTriazole N-HThe N-H proton of the triazole ring is expected to be deshielded and will appear as a broad signal at a low field.[3]
~8.0 - 9.0Broad Singlet6HNH₃⁺The protons of the two protonated amino groups will be significantly deshielded and will likely appear as a broad, exchangeable signal.
~3.0 - 3.5Triplet2H-CH₂-NH₃⁺The methylene group adjacent to the protonated amino group will be deshielded due to the inductive effect of the positive charge.
~2.8 - 3.2Triplet2HTriazole-CH₂-The methylene group attached to the triazole ring will be slightly less deshielded than the other methylene group.

Causality behind Experimental Choices: The choice of a polar aprotic solvent like DMSO-d₆ is crucial for observing the exchangeable N-H protons. In D₂O, these protons would exchange with deuterium, and their signals would disappear, which can also be a useful diagnostic experiment.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~155 - 165C3 and C5The two carbon atoms of the triazole ring are expected to have similar chemical shifts in the aromatic region, consistent with other 3,5-disubstituted-1,2,4-triazoles.[4]
~35 - 45-CH₂-NH₃⁺The carbon adjacent to the protonated amino group will be in this range.
~25 - 35Triazole-CH₂-The carbon attached to the triazole ring will be slightly more shielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C-N bonds.

Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignmentRationale and Comparative Insights
3400 - 2800Strong, BroadN-H and C-H stretchingThis broad region will contain overlapping stretching vibrations of the N-H bonds in the amino groups and the triazole ring, as well as the C-H bonds of the ethyl chain. The broadness is due to hydrogen bonding.
1680 - 1600Medium - StrongN-H bending and C=N stretchingThe bending vibrations of the amino groups and the stretching of the C=N bonds within the triazole ring are expected in this region.[1]
1600 - 1400MediumC=C and C=N stretching (ring)Aromatic and heteroaromatic ring stretching vibrations typically appear in this range.
1400 - 1000Medium - WeakC-N stretchingThe stretching vibrations of the carbon-nitrogen single bonds will be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in confirming its molecular weight and structure. For 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride, electrospray ionization (ESI) would be a suitable technique.

Predicted Mass Spectrum Data (ESI-MS)

m/zIonRationale
[M+H]⁺C₄H₁₀N₅⁺The protonated molecular ion of the free base (after loss of 2HCl) would be the most prominent peak in the positive ion mode.
[M+Na]⁺C₄H₉N₅Na⁺Adducts with sodium are also commonly observed.

The fragmentation of the molecular ion would likely involve the loss of small neutral molecules such as ammonia (NH₃) and cleavage of the ethyl side chain.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectral data discussed above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Infusion: Infuse the sample solution into the electrospray source of the mass spectrometer at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode over an appropriate mass range.

Logical Relationships and Workflows

The following diagram illustrates a typical workflow for the spectral characterization of a novel compound like 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride.

Spectral_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of Compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight Confirmation Data_Analysis Combined Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation Further_Studies Further Biological Studies Structure_Validation->Further_Studies Proceed

Caption: Workflow for the synthesis and spectral characterization of a chemical compound.

Conclusion

The comprehensive spectral analysis of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride is essential for its definitive characterization. This guide provides a detailed prediction of its ¹H NMR, ¹³C NMR, IR, and MS spectra based on the well-established spectral properties of analogous 1,2,4-triazole derivatives. The provided methodologies and interpretive insights serve as a valuable resource for researchers and scientists working with this and related compounds, ensuring scientific rigor and facilitating further research and development.

References

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. [Link]

  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry. [Link]

Sources

Foundational

A Technical Guide to 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride: A Versatile Scaffold for Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of 3-(2-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride, a heterocyclic building block with...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 3-(2-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride, a heterocyclic building block with significant potential in medicinal chemistry. While not an active pharmaceutical ingredient itself, this compound serves as a crucial starting material and structural scaffold for the synthesis of advanced therapeutic agents. Its bifunctional nature, featuring two primary amine groups on a stable 1,2,4-triazole core, makes it a highly versatile reagent for constructing libraries of complex molecules. This guide will explore the chemical properties, synthetic utility, and, most importantly, the potential research applications of derivatives synthesized from this scaffold, with a primary focus on the development of next-generation kinase inhibitors for oncology and immunology.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structural motif is considered a "privileged scaffold" in drug discovery, meaning it is a recurring feature in numerous clinically successful drugs.[1][2] Its prevalence is due to a combination of favorable properties:

  • Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles of drug candidates.

  • Hydrogen Bonding Capacity: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like enzyme active sites.

  • Polarity and Solubility: The polar nature of the triazole nucleus can enhance the aqueous solubility of a molecule, a critical factor for drug formulation and bioavailability.[3]

  • Diverse Bioactivities: Derivatives of 1,2,4-triazole have demonstrated a vast range of pharmacological activities, including antifungal, antiviral, anti-inflammatory, and anticancer effects.[1][4][5] Marketed drugs such as the antifungal Fluconazole and the antiviral Ribavirin feature this core structure.[2]

1.1. Chemical Profile of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride

The subject of this guide, 3-(2-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride, is a functionalized derivative of the core triazole ring.[6][7][8]

PropertyValue
CAS Number 99839-36-8
Molecular Formula C4H11Cl2N5
Molecular Weight 200.07 g/mol
Structure A 1,2,4-triazole ring substituted at the 3-position with an aminoethyl group and at the 5-position with an amine group. Supplied as a dihydrochloride salt.
Key Features Contains two primary amine groups with different chemical environments, allowing for selective or differential functionalization.

The presence of two primary amines—one aliphatic (at the end of the ethyl chain) and one attached directly to the heterocyclic ring—is the key to its synthetic versatility. These nucleophilic sites serve as handles for introducing a wide array of chemical diversity, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns.

Synthetic Utility and Potential Research Applications

The primary application of 3-(2-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride is as an intermediate in the synthesis of high-value, biologically active molecules.[7] Its structure is particularly well-suited for the construction of kinase inhibitors.

2.1. A Scaffold for Kinase Inhibitor Development

Kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer and autoimmune disorders. Consequently, kinase inhibitors are a major focus of modern drug development.

This triazole derivative has been successfully utilized as a key building block in the synthesis of potent kinase inhibitors, including those targeting Transforming Growth Factor-beta (TGF-β) receptors and other critical oncology targets.[9] The general strategy involves using the two amine groups to build a larger molecule that can effectively bind to the ATP-binding pocket of a target kinase.

A hypothetical workflow for utilizing this scaffold is outlined below:

G cluster_0 Phase 1: Scaffold Functionalization cluster_1 Phase 2: Introduction of Target-Binding Moiety cluster_2 Phase 3: Biological Evaluation A 3-(2-Aminoethyl)-1H- 1,2,4-triazol-5-amine (Starting Material) B Selective Acylation or Sulfonylation at N5-Amine A->B Reaction with R-COCl or R-SO2Cl C Intermediate 1 (Monofunctionalized Triazole) B->C D Reaction at Ethylamine (e.g., Amide Coupling) C->D Coupling with Ar-COOH E Final Compound (Kinase Inhibitor Candidate) D->E F Biochemical Kinase Assay E->F Screening G Cell-Based Proliferation Assay F->G Hit Confirmation

Caption: Synthetic workflow for developing kinase inhibitors.

This modular approach allows for the rapid synthesis of a library of compounds where the "R" group and "Ar" group can be systematically varied to optimize potency and selectivity for a target kinase.

2.2. Potential Therapeutic Targets

Derivatives built from this scaffold could be designed to target a wide range of kinases implicated in disease:

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and TGF-β receptors, which are critical drivers of tumor growth and angiogenesis.

  • Non-Receptor Tyrosine Kinases: Including members of the Src and JAK families, which are involved in cancer and inflammatory signaling.

  • Serine/Threonine Kinases: Such as CDKs, Aurora kinases, and MAP kinases, which regulate cell cycle progression and stress responses.[10][11]

Research has shown that 1,2,4-triazole-based compounds can be potent inhibitors of Aurora kinases and Cyclin-Dependent Kinases (CDKs), making this scaffold highly relevant for anticancer drug discovery.[3][10][11]

Experimental Protocols

The following are generalized, representative protocols that illustrate how 3-(2-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride can be used in a drug discovery workflow.

3.1. Protocol 1: Synthesis of a Monofunctionalized Urea Intermediate

This protocol describes the reaction at the more nucleophilic N5-amino group to form a urea, a common pharmacophore in kinase inhibitors.[12]

Objective: To selectively react the ring amine to create an intermediate for further diversification.

Materials:

  • 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride

  • Aryl or alkyl isocyanate (e.g., 4-fluorophenyl isocyanate)

  • Anhydrous Pyridine or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard glassware, magnetic stirrer, and nitrogen atmosphere setup

Procedure:

  • Suspend 3-(2-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride (1.0 eq) in anhydrous DCM.

  • Add DIPEA (2.2 eq) to neutralize the hydrochloride salt and deprotonate the amine, and stir for 15 minutes at room temperature.

  • In a separate flask, dissolve the aryl isocyanate (1.0 eq) in anhydrous DCM.

  • Slowly add the isocyanate solution dropwise to the triazole suspension at 0 °C under a nitrogen atmosphere.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired monofunctionalized urea intermediate.

Causality: The N5-amine is generally more nucleophilic than the aliphatic amine due to the electronic nature of the triazole ring, allowing for selective reaction under controlled conditions. Using a non-nucleophilic base like DIPEA is crucial to avoid competing reactions.

3.2. Protocol 2: Biochemical Kinase Inhibition Assay

This protocol describes a general method to test the inhibitory activity of a synthesized compound against a target kinase.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of a synthesized derivative.

Materials:

  • Synthesized triazole derivative (test compound)

  • Recombinant active kinase enzyme

  • Specific peptide substrate for the kinase

  • Adenosine-5'-triphosphate (ATP), radio-labeled [γ-³²P]ATP or fluorescent ATP analog

  • Assay buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • Phosphocellulose paper or other capture medium

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, the peptide substrate, and the diluted test compound.

  • Initiate the kinase reaction by adding a mixture of the kinase enzyme and ATP (spiked with [γ-³²P]ATP).

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unreacted [γ-³²P]ATP.

  • Measure the incorporated radioactivity on the paper using a scintillation counter.

  • Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration.

  • Fit the data to a dose-response curve to calculate the IC50 value.

Self-Validation: The assay must include positive controls (no inhibitor) and negative controls (no enzyme) to establish the dynamic range. A known reference inhibitor for the target kinase should also be tested to validate assay performance.

Summary and Future Directions

3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride is a valuable and versatile chemical building block. Its true potential lies not in its own biological activity, but in its utility as a scaffold for creating novel, potent, and selective inhibitors of key cellular targets, particularly protein kinases.[11] The dual amine functionality provides a straightforward path for combinatorial synthesis and rapid SAR exploration.

Future research efforts will likely focus on:

  • Expanding Chemical Diversity: Utilizing the scaffold to synthesize libraries targeting a broader range of kinases.

  • Structure-Based Design: Using computational docking and X-ray crystallography to design derivatives with improved potency and selectivity for specific kinase targets.

  • Fragment-Based Screening: Using the core triazole as a starting fragment and growing it into the active site of a target protein.

By leveraging the favorable properties of the 1,2,4-triazole core, researchers and drug development professionals can use this compound as a powerful tool in the quest for new and effective therapies for cancer, inflammation, and other debilitating diseases.

References

  • Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. European Journal of Medicinal Chemistry, 2025.
  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. PubMed Central.
  • 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds | Building Blocks. Life Chemicals, 2023.
  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate.
  • Examples of 1,2,4-triazole derivatives used in drugs. The red color... ResearchGate.
  • 99839-36-8|3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride. BLDpharm.
  • (PDF) Library 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. ResearchGate.
  • (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate.
  • 3-(2-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride,99839-36-8.
  • 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride. Crysdot LLC.
  • 3-(2-AMINOETHYL)-1H-1,2,4-TRIAZOL-5-AMINE DIHYDROCHLORIDE. Echemi.
  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI, 2024.
  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH.
  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
  • Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - PMC. NIH.
  • United States Patent. Googleapis.com, 2021.
  • United States Patent (10) Patent No.: US 7,790,905 B2. Googleapis.com, 2003.
  • United States Patent. Googleapis.com, 2013.
  • 1-Acyl-1H-[1][3][13]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities. PubMed, 2005. Available from:

  • 3-(2-Aminoethyl)-1-methyl-1H-1,2,4-triazol-5-amine. Fluorochem.
  • Heterocyclic compounds and uses thereof. Google Patents.
  • Leveraging 3-(2-Chlorophenyl)isoxazol-5-amine for the Synthesis of Novel Kinase Inhibitors. Benchchem.
  • Synthesis of 1,3,5-Triazepines and Benzo[f][2][13][14]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC. PubMed Central, 2024. Available from:

  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.
  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI.
  • TRIAZOLE AND ALKOXYLATED AMINE CONTAINING COMPOSITIONS. Google Patents.
  • (PDF) 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. ResearchGate.
  • 2-[(3-Aminoalkyl-(alkaryl-,aryl-))-1H-1,2,4-triazol-5-yl]anilines.
  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Publishing.

Sources

Exploratory

A Comprehensive Technical Guide to 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride, a seemingly unassuming molec...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride, a seemingly unassuming molecule, represents a cornerstone heterocyclic building block with significant potential in the realms of medicinal chemistry and drug discovery. Its structural architecture, featuring a 1,2,4-triazole core appended with two primary amine functionalities, offers a unique combination of hydrogen bonding capabilities, rigidity, and multiple points for synthetic diversification. The 1,2,4-triazole moiety is a well-established pharmacophore, known to be a bioisostere of amides and esters, which can enhance metabolic stability and improve pharmacokinetic profiles of drug candidates.[1][2] This guide, designed for the discerning researcher, will delve into the chemical properties, synthesis, reactivity, and applications of this versatile building block, providing both theoretical insights and practical, field-proven protocols.

Chemical Properties and Synthesis: Building the Foundation

A thorough understanding of the physicochemical properties of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride is paramount for its effective utilization in synthesis.

PropertyValueSource
CAS Number 99839-36-8[3][4][5]
Molecular Formula C4H11Cl2N5[5]
Molecular Weight 200.07 g/mol [4]
Appearance White to off-white solid (typical)
Solubility Soluble in water, methanol.
Proposed Synthesis Pathway

A plausible two-step synthesis is outlined below:

Synthesis_Pathway cluster_0 Step 1: Formation of Acylaminoguanidine Intermediate cluster_1 Step 2: Cyclization and Deprotection beta_alanine N-Boc-β-alanine intermediate N-Boc-Acylaminoguanidine Intermediate beta_alanine->intermediate Coupling Agent (e.g., EDC, HOBt) aminoguanidine Aminoguanidine Hydrochloride aminoguanidine->intermediate cyclization Cyclization (Heat or Microwave) intermediate->cyclization:w deprotection Boc Deprotection (Acidic Conditions) cyclization->deprotection final_product 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride deprotection->final_product

A proposed two-step synthesis of the target molecule.

Step 1: Formation of the Acylaminoguanidine Intermediate

The synthesis would commence with the coupling of a protected β-alanine derivative, such as N-Boc-β-alanine, with aminoguanidine hydrochloride. The use of a standard peptide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt) would facilitate the formation of the N-Boc-acylaminoguanidine intermediate. The Boc protecting group is crucial to prevent self-condensation of the β-alanine and to direct the reaction to the desired amino group of aminoguanidine.

Step 2: Cyclization and Deprotection

The acylaminoguanidine intermediate would then undergo cyclization to form the 1,2,4-triazole ring. This transformation is typically achieved by heating the intermediate, often under acidic or basic conditions, or more efficiently, through microwave irradiation.[8][10] Following the successful formation of the triazole ring, the Boc protecting group can be readily removed under acidic conditions, for instance, by treatment with hydrochloric acid in an appropriate solvent like ethanol or dioxane. This final step would yield the desired 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine as its dihydrochloride salt.

Reactivity and Applications in Organic Synthesis: A Versatile Nucleophile

The synthetic utility of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride stems from the presence of multiple nucleophilic centers: the two primary amino groups and the nitrogen atoms of the triazole ring. Understanding the relative reactivity of these sites is key to its successful application as a building block.

Nucleophilicity Profile

The reactivity of C-amino-1,2,4-triazoles towards electrophiles is a subject of considerable interest. Computational and experimental studies on related systems have shown that the global nucleophilicity of 3-amino-1,2,4-triazoles is generally higher than that of their 5-amino counterparts. The exocyclic amino group at the 5-position is a potent nucleophile, readily participating in reactions with a variety of electrophiles. The endocyclic nitrogen atoms of the triazole ring also exhibit nucleophilic character, with their reactivity being influenced by the nature of the electrophile and the reaction conditions.

Reactivity_Profile cluster_reactions Potential Reactions with Electrophiles main_molecule 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine acylation Acylation (e.g., Acyl Chlorides, Anhydrides) main_molecule->acylation Forms Amides alkylation Alkylation (e.g., Alkyl Halides) main_molecule->alkylation Forms Secondary/Tertiary Amines sulfonylation Sulfonylation (e.g., Sulfonyl Chlorides) main_molecule->sulfonylation Forms Sulfonamides condensation Condensation (e.g., Aldehydes, Ketones) main_molecule->condensation Forms Schiff Bases/Imines

Key reaction pathways for the title compound.
Key Synthetic Transformations: A Practical Guide

The dual amine functionality allows for a range of synthetic manipulations, making this building block a valuable scaffold for creating diverse molecular libraries.

1. Acylation Reactions:

The primary amino groups of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride readily undergo acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding amides. This reaction is fundamental for introducing a wide variety of substituents and for linking the triazole core to other molecular fragments.

Self-Validating Protocol: Selective N-Acylation

  • Rationale: To achieve selective acylation of the more reactive ethylamine side chain over the less reactive 5-amino group on the electron-deficient triazole ring, careful control of stoichiometry and reaction conditions is essential. The use of a hindered base can also favor reaction at the less sterically encumbered side-chain amine.

  • Step-by-Step Methodology:

    • Suspend 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

    • Add a hindered base, such as diisopropylethylamine (DIPEA) (2.2 eq), and stir the mixture until a clear solution is obtained.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the desired acyl chloride (1.0 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired mono-acylated product.

2. Alkylation and Reductive Amination:

The primary amino groups can be alkylated using alkyl halides or can participate in reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride. These reactions are crucial for building out the side chains and for introducing diverse lipophilic or functional groups.

3. Sulfonylation Reactions:

Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This functional group is a common feature in many bioactive molecules and can significantly influence the physicochemical properties of the parent compound.

Applications in Medicinal Chemistry and Drug Discovery: Targeting Disease

The 3-(2-aminoethyl)-5-amino-1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][11]

Histamine H3 Receptor Antagonists: A Promising Avenue

A significant area of interest for this building block is in the development of histamine H3 receptor antagonists.[12] The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of this receptor have shown potential in the treatment of various neurological and cognitive disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.[10][12]

The structural features of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine, particularly the ethylamine side chain, bear a resemblance to the endogenous ligand histamine, making it an attractive starting point for the design of H3 receptor ligands. The triazole core provides a rigid scaffold, while the two amino groups offer opportunities for introducing substituents that can modulate potency, selectivity, and pharmacokinetic properties. Several non-imidazole histamine H3 antagonists incorporating similar aminoalkyl-azole motifs have been reported in the literature.[13][14][15][16][17]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion: A Building Block of Significant Potential

3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride is a versatile and valuable heterocyclic building block for medicinal chemistry and drug discovery. Its unique structural features, including a stable triazole core and two reactive amino groups, provide a robust platform for the synthesis of diverse and complex molecules. The demonstrated and potential applications, particularly in the development of histamine H3 receptor antagonists, underscore its importance as a privileged scaffold. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, equipping researchers with the knowledge to effectively harness its potential in the quest for novel therapeutics.

References

  • Walczyński, K., et al. Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl-(2-aminoethyl)]- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. European Journal of Medicinal Chemistry, 44(11), 4567-4575 (2009).
  • Sravya, G., & Murthy, Y. L. N. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065 (2022).
  • Wikipedia. Histamine H3 receptor. Available from: [Link]

  • Wyatt, P. G., et al. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(18), 7689–7706 (2017).
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Triazoles in Modern Synthesis: Focus on 3-Amino-5-mercapto-1,2,4-triazole. Available from: [Link]

  • Wikipedia. H3 receptor antagonist. Available from: [Link]

  • A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities.
  • Walczyński, K., et al. Non-imidazole histamine H3 ligands, part IV: SAR of 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. Il Farmaco, 60(6-7), 543-551 (2005).
  • Wyatt, P. G., et al. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi.
  • Lemieux, R. M., et al. (12)
  • An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 199, 112353 (2020).
  • Process for preparing 3-amino-1,2,4-triazole.
  • Process for obtaining 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one.
  • Leśniak, A., et al. Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines. Molecules, 23(11), 2991 (2018).
  • Dolzhenko, A. V., et al. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(46), 26035–26046 (2018).
  • Sameliuk, Y., et al. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molbank, 2022(2), M1359 (2022).
  • Process for preparing 1-amino-1,2,3-triazole.
  • Stark, H., et al. Azole derivatives as histamine H3 receptor antagonists, part I: thiazol-2-yl ethers. Archiv der Pharmazie, 343(10), 549-558 (2010).
  • Process for the production of 5-(4-((2 s,5 s)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidin-1-yl)-1 h-1,2,4-triazol-3-amine.
  • Eriks, J. C., et al. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry, 35(17), 3239–3246 (1992).
  • HISTAMINE H3 RECEPTOR ANTAGONISTS, PREPARATION AND THERAPEUTIC USES.
  • 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Journal of Research in Pharmacy, 25(5), 683-696 (2021).

Sources

Foundational

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Aminoethyl-1,2,4-triazoles

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole character, which facilitate strong interactions with biological targets.[1] This guide delves into the specific history and discovery of the aminoethyl-substituted 1,2,4-triazoles, a subclass that originated from early investigations into histamine analogs. We will trace the scientific journey from the initial synthesis and pharmacological observations to the broader context of the vast therapeutic potential inherent in the 1,2,4-triazole scaffold. This document provides an in-depth look at the foundational synthetic chemistry, key historical milestones, and the evolution of our understanding of these versatile heterocyclic compounds.

The 1,2,4-Triazole Core: A Foundation of Therapeutic Diversity

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms.[2] This structural motif is a bioisostere of amides, esters, and carboxylic acids, allowing it to engage in a wide array of biological interactions.[1] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antifungal, antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and antioxidant properties.[3][4] The prevalence of this scaffold in clinically approved drugs such as the antifungal fluconazole, the anxiolytic alprazolam, and the anticancer agent letrozole underscores its significance in drug discovery.[5][6][7]

The synthesis of the 1,2,4-triazole ring is a well-established field in organic chemistry, with several named reactions providing reliable routes to this scaffold. Two of the most classical methods are the Pellizzari reaction and the Einhorn-Brunner reaction.[8]

  • Pellizzari Reaction: First reported by Guido Pellizzari, this reaction involves the thermal condensation of an amide and an acylhydrazide to form a 1,2,4-triazole.[9]

  • Einhorn-Brunner Reaction: This acid-catalyzed condensation of diacylamines (imides) with hydrazines provides a direct route to substituted 1,2,4-triazoles.[9]

These foundational synthetic strategies have been refined over the years, with modern variations utilizing microwave irradiation to improve yields and reduce reaction times.[10]

The Genesis of Aminoethyl-1,2,4-triazoles: The Search for Histamine Analogs

The specific history of aminoethyl-1,2,4-triazoles is rooted in the mid-20th-century exploration of bioisosteres for histamine. Histamine, a critical biogenic amine, features an ethylamine side chain attached to an imidazole ring. Researchers sought to replace the imidazole nucleus with other heterocyclic systems to modulate pharmacological activity.

A pivotal contribution came in 1955 from C. Ainsworth and R. G. Jones at the Lilly Research Laboratories.[11] They synthesized a series of isomeric and nuclear-substituted β-aminoethyl-1,2,4-triazoles with the express purpose of evaluating their histamine-like activity.[11] Their work was spurred by a previous finding that 3-β-aminoethyl-1,2,4-triazole exhibited unusually high histamine-like activity on isolated muscle strips, blood pressure, and gastric secretion.[11]

This pioneering research established a direct link between the aminoethyl-1,2,4-triazole structure and a specific pharmacological effect, thereby opening a new avenue for investigation within the broader family of triazole compounds.

Key Compounds from the 1955 Ainsworth and Jones Study

The work by Ainsworth and Jones focused on synthesizing and testing several key isomers. The histamine-like activity was found to be highly dependent on the substitution pattern of both the aminoethyl side chain and the triazole ring itself.

Compound NameStructurePosition of Aminoethyl GroupRing SubstitutionObserved Histamine-like Activity
1-β-Aminoethyl-1,2,4-triazoleH₂NCH₂CH₂-N-N1-positionUnsubstitutedNot specified as active
3-β-Aminoethyl-1-methyl-1,2,4-triazoleCH₃-N-N-C-CH₂CH₂NH₂3-position1-methylActive
5-β-Aminoethyl-1-methyl-1,2,4-triazoleCH₃-N-N=C-CH₂CH₂NH₂5-position1-methylActive
3-β-Aminoethyl-4-methyl-1,2,4-triazoleN=C(CH₂CH₂NH₂)-N(CH₃)-CH=N3-position4-methylNot specified as active
3-β-Aminoethyl-4-phenyl-1,2,4-triazoleN=C(CH₂CH₂NH₂)-N(C₆H₅)-CH=N3-position4-phenylNot specified as active
(Data synthesized from Ainsworth & Jones, 1955)[11]

This early structure-activity relationship (SAR) study was crucial. It demonstrated that while the 1-substituted isomer was not highlighted for activity, methylation at the 1-position of the 3-substituted triazole retained, and in fact, produced two active isomers (the 3- and 5-β-aminoethyl-1-methyl derivatives).[11] This underscored the importance of the substitution pattern on the triazole ring for biological activity. This discovery paved the way for the later development of H2 receptor antagonists, a class of drugs that block the action of histamine on stomach parietal cells to decrease acid production.[12][13]

Synthetic Pathways to Aminoethyl-1,2,4-triazoles

The synthesis of aminoethyl-1,2,4-triazoles requires a multi-step approach, typically involving the initial formation of the triazole ring followed by the introduction or modification of the aminoethyl side chain. The work of Ainsworth and Jones provides a classical and instructive example of these synthetic strategies.[11]

Synthesis of 1-β-Aminoethyl-1,2,4-triazole

The synthesis of the 1-substituted isomer starts with the alkylation of the parent 1,2,4-triazole. A protecting group strategy is necessary for the amine functionality.

Caption: Synthetic pathway for 1-β-Aminoethyl-1,2,4-triazole.

Experimental Protocol: Synthesis of 1-(β-Phthalimidoethyl)-1,2,4-triazole [11]

  • A solution is prepared from 69 g (1.0 mole) of 1,2,4-triazole and 23 g (1.0 g. atom) of sodium in 1 liter of absolute ethanol.

  • To this solution, add 254 g (1.0 mole) of N-β-bromoethylphthalimide.

  • Reflux the mixture for four hours.

  • Remove the sodium bromide by filtration and concentrate the filtrate to dryness under reduced pressure.

  • Recrystallize the residue from a mixture of benzene and petroleum ether (b.p. 60-70°C).

  • The resulting 1-(β-phthalimidoethyl)-1,2,4-triazole is obtained as white needles.

The phthalimido protecting group is then removed via hydrazinolysis to yield the final primary amine.

Synthesis of Nuclear-Methylated Aminoethyl-1,2,4-triazoles

The synthesis of the nuclear-methylated derivatives, such as 3-β-aminoethyl-1-methyl-1,2,4-triazole and its 5-substituted isomer, involves the alkylation of a pre-formed 3-substituted triazole. A key finding by Ainsworth and Jones was that methylation of 3-(β-phthalimidoethyl)-1,2,4-triazole with methyl iodide yielded a mixture of the 1-methyl and 4-methyl isomers, as well as the 5-alkyl-1-methyl isomer.[11]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine Dihydrochloride: A Detailed Protocol for Researchers

This document provides a comprehensive guide for the synthesis of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride, a key heterocyclic compound with significant potential in medicinal chemistry and drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The protocol herein is designed for researchers, scientists, and professionals in the field, offering a detailed, step-by-step methodology grounded in established chemical principles.

Introduction

The 1,2,4-triazole scaffold is a foundational structural motif present in a wide array of pharmacologically active molecules.[1] These compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The specific target of this protocol, 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride (CAS No: 99839-36-8), is a valuable building block for the synthesis of more complex pharmaceutical agents due to its bifunctional nature, possessing both a primary amine and an aminoethyl side chain.[2]

The synthesis of substituted 3-amino-1,2,4-triazoles is a well-established area of organic chemistry. A common and effective approach involves the cyclization condensation of aminoguanidine derivatives with carboxylic acids or their equivalents.[3][4] This protocol will detail a robust and reproducible method for the preparation of the target compound, emphasizing safety, efficiency, and purity of the final product.

Reaction Scheme and Mechanism

The synthesis of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride is typically achieved through the reaction of a β-alanine derivative with aminoguanidine hydrochloride. The reaction proceeds via an initial condensation to form an intermediate which then undergoes intramolecular cyclization to yield the triazole ring. The dihydrochloride salt is subsequently formed by treatment with hydrochloric acid.

While the precise step-by-step mechanism can vary based on reaction conditions, the general transformation involves the nucleophilic attack of the aminoguanidine on the carbonyl group of the β-alanine derivative, followed by a series of condensation and cyclization steps to form the stable 1,2,4-triazole ring.

Materials and Methods

Reagents and Equipment
ReagentFormulaMWCAS No.SupplierNotes
N-Boc-β-alanineC8H15NO4189.213303-84-2Major Chemical SuppliersStarting material
Aminoguanidine HydrochlorideCH6N4·HCl110.551937-19-5Major Chemical SuppliersKey reagent, handle with care[5][6][7]
Hydrochloric Acid (concentrated)HCl36.467647-01-0Major Chemical SuppliersCorrosive
Methanol (anhydrous)CH4O32.0467-56-1Major Chemical SuppliersFlammable
Diethyl Ether (anhydrous)C4H10O74.1260-29-7Major Chemical SuppliersFlammable, peroxide former
Standard laboratory glassware----Round-bottom flasks, condensers, etc.
Magnetic stirrer with heating-----
Rotary evaporator----For solvent removal
Filtration apparatus----Buchner funnel, filter paper
Fume hood----Essential for safety

Experimental Protocol

The following protocol outlines a synthetic route adapted from established procedures for the synthesis of similar 3-amino-1,2,4-triazole derivatives.[8]

Step 1: Synthesis of the Intermediate from N-Boc-β-alanine and Aminoguanidine

This initial step involves the condensation of a protected amino acid with aminoguanidine. The Boc protecting group is crucial to prevent unwanted side reactions with the amino group of the β-alanine.

Caption: Overall synthetic workflow for the target molecule.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-Boc-β-alanine (1 equivalent) in anhydrous methanol.

  • Addition of Aminoguanidine: To this solution, add aminoguanidine hydrochloride (1.1 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude intermediate.

Step 2: Cyclization and Deprotection to Form the Dihydrochloride Salt

The crude intermediate is then subjected to acidic conditions to facilitate both the cyclization to the triazole ring and the removal of the Boc protecting group.

  • Acid Treatment: To the crude intermediate, add a solution of hydrochloric acid in an appropriate solvent (e.g., methanolic HCl or HCl in dioxane).

  • Stirring: Stir the mixture at room temperature for 12-24 hours. The formation of a precipitate is often observed during this step.

  • Isolation of Crude Product: Collect the precipitated solid by filtration. Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities.

Step 3: Purification of the Final Product

Recrystallization is a common and effective method for purifying the final product.

  • Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent, such as a mixture of methanol and ethanol, or water.[9]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Filtration and Drying: Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum to yield pure 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride.

Safety Precautions

  • Aminoguanidine Hydrochloride: This compound can cause skin and serious eye irritation, and may cause an allergic skin reaction or respiratory irritation.[5][10] It is crucial to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][11]

  • Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive and can cause severe skin burns and eye damage. Always handle with extreme care in a fume hood and wear appropriate PPE.

  • Solvents: Methanol and diethyl ether are flammable. Keep away from ignition sources.

Characterization

The identity and purity of the synthesized 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the final product.

Discussion

The described protocol provides a reliable method for the synthesis of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride. The use of a Boc-protected β-alanine is a key aspect of this strategy, ensuring the selective reaction of the carboxylic acid moiety with aminoguanidine. The one-pot deprotection and cyclization step under acidic conditions is an efficient approach to the final product.

Alternative synthetic strategies for 3-amino-1,2,4-triazoles exist, including microwave-assisted synthesis which can significantly reduce reaction times.[9][12][13] Researchers may consider exploring these methods for process optimization. The choice of purification solvent is critical for obtaining a high-purity product and may require some empirical optimization.[14]

Caption: A simplified representation of the reaction mechanism.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride. By following the outlined procedures and adhering to the necessary safety precautions, researchers can reliably produce this valuable chemical intermediate for further applications in drug discovery and development.

References

  • Vertex AI Search. (2026-01-12). Aminoguanidine (hydrochloride)
  • Cole-Parmer. Material Safety Data Sheet - Aminoguanidine hydrochloride.
  • Fisher Scientific. SAFETY DATA SHEET - Aminoguanidine hydrochloride.
  • Santa Cruz Biotechnology.
  • ChemicalBook. (2025-12-13). Chemical Safety Data Sheet MSDS / SDS - Aminoguanidine hydrochloride.
  • Deev, S. L., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(35), 19579-19588.
  • Deev, S. L., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PubMed Central.
  • El-Sayed, M. A. A. (2021). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. Egyptian Journal of Chemistry, 64(8), 4239-4253.
  • Antypenko, L., et al. (2020). 2-[(3-Aminoalkyl-(alkaryl-,aryl-))-1H-1,2,4-triazol-5-yl]anilines. ScienceRise: Pharmaceutical Science, 4(26), 19-27.
  • Deev, S. L., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
  • Hassan, H. A. (2014). Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. Journal of Al-Nahrain University, 17(3), 53-62.
  • Echemi. 3-(2-AMINOETHYL)-1H-1,2,4-TRIAZOL-5-AMINE DIHYDROCHLORIDE.
  • Google Patents. (1986). Process for preparing 3-amino-1,2,4-triazole.
  • Li, Y., et al. (2024). A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives. Molecular Diversity, 28(1), 11-18.
  • BenchChem.
  • Google Patents. (1986).
  • MDPI. (2024).
  • BenchChem. Synthesis of 3-Amino-1,2,4-triazoles: Application Notes and Protocols for Researchers.
  • Crysdot LLC. 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride.
  • MDPI. (2020). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring.
  • Syrota, N. O., et al. (2022). 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Journal of Organic and Pharmaceutical Chemistry, 20(2), 26-44.
  • BLDpharm. 99839-36-8|3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride.
  • Google Patents. (1981).
  • ResearchGate. (2022). 1,2,3-Triazole-4(5)
  • Csenkei, P., et al. (2012). Synthesis of 3-(2-aminoethyl)

Sources

Application

Application Notes & Protocols: The 3,5-Diamino-1,2,4-Triazole Scaffold in Medicinal Chemistry, Featuring 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride

Authored by: Gemini, Senior Application Scientist Introduction: The 1,2,4-Triazole Core as a Privileged Scaffold The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that has emerged as...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The 1,2,4-Triazole Core as a Privileged Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that has emerged as a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make it a highly versatile scaffold. Derivatives of 1,2,4-triazole are found in a wide array of clinically approved drugs, demonstrating activities ranging from antifungal to anticancer.[3][4]

Within this class, the 3,5-diamino-1,2,4-triazole nucleus represents a particularly valuable structural motif. The presence of two amino groups provides reactive handles for synthetic elaboration, allowing for the construction of diverse chemical libraries. One such building block is 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride , a compound that combines the core diamino-triazole scaffold with a flexible ethylamine side chain, offering distinct points for chemical modification. This guide will focus on its application as a novel scaffold for developing potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a critical epigenetic target.

Compound Properties
IUPAC Name 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride
CAS Number 99839-36-8[5][6][7]
Molecular Formula C4H11Cl2N5[6]
Molecular Weight 199.07 g/mol (dihydrochloride salt)
Appearance Typically a solid
Key Features Contains a 3,5-diamino-1,2,4-triazole core; primary aliphatic amine on the side chain; supplied as a dihydrochloride salt for improved solubility and stability.

Core Application: A Novel Scaffold for Reversible LSD1 Inhibition

Mechanistic Rationale: Targeting Epigenetics in Cancer

Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is a flavin-dependent amine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 on lysines 4 and 9 (H3K4 and H3K9). Its dysregulation is implicated in the progression of numerous cancers, making it a high-priority therapeutic target.[8][9]

Many early-generation LSD1 inhibitors were based on tranylcypromine, an antidepressant that acts as an irreversible, covalent inactivator of the enzyme's FAD cofactor.[8] This mechanism, however, raises concerns about off-target effects and potential toxicity. Consequently, there is a significant need for potent, selective, and reversible small-molecule inhibitors of LSD1.

The 3,5-Diamino-1,2,4-Triazole Advantage

Researchers have identified the 3,5-diamino-1,2,4-triazole scaffold as a novel foundation for designing reversible LSD1 inhibitors that do not rely on the tranylcypromine backbone.[8][9] This scaffold allows for the development of compounds that can bind to the enzyme's active site through non-covalent interactions, offering a potentially safer and more selective therapeutic profile. The 3-(2-aminoethyl) derivative serves as an ideal starting point, where the triazole core can engage in key interactions within the active site, and the terminal amino group provides a vector for building out specificity and potency.

Drug Discovery Workflow for LSD1 Inhibitor Development

The following diagram illustrates a typical workflow starting from a fragment or scaffold like 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine.

G cluster_0 Discovery Phase cluster_1 Optimization Phase Scaffold Scaffold Identification (e.g., 3,5-Diamino-1,2,4-triazole) Library Library Synthesis (Amide Coupling, etc.) Scaffold->Library Elaboration Screening Primary Screening (In Vitro LSD1 Assay) Library->Screening Testing Hit Hit Validation (IC50 Determination) Screening->Hit Identify Hits SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Analysis Lead Lead Optimization (ADME/Tox Profiling) SAR->Lead Refinement Preclinical Preclinical Candidate Lead->Preclinical Candidate Selection

Caption: Drug discovery workflow for developing LSD1 inhibitors.

Protocol 1: Synthesis of a Model Inhibitor via Amide Coupling

This protocol describes a representative synthesis of a more complex derivative from 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride by coupling its primary aliphatic amine with a substituted benzoyl chloride.

Scientific Rationale

Amide bond formation is a robust and widely used reaction in medicinal chemistry. Here, we selectively acylate the more nucleophilic primary amine of the ethyl side chain, leaving the less reactive amino groups on the triazole ring untouched under controlled conditions. The dihydrochloride salt must first be neutralized to the free base to enable the reaction.

Materials & Reagents
  • 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride

  • A substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., DCM/Methanol or Ethyl Acetate/Hexanes)

Step-by-Step Methodology
  • Neutralization: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride (1.0 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 15-20 minutes to form the free base in situ.

  • Acylation: In a separate flask, dissolve the substituted benzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.

  • Add the benzoyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Work-up: Quench the reaction by adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to yield the desired N-acylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and HRMS.

Protocol 2: In Vitro LSD1 Inhibition Assay (Chemiluminescent)

This protocol outlines a common method to determine the inhibitory potency (IC₅₀) of a test compound against LSD1.

Principle of the Assay

The amine oxidase activity of LSD1 produces hydrogen peroxide (H₂O₂) as a byproduct. This assay couples the LSD1 demethylation reaction to a horseradish peroxidase (HRP) reaction. In the presence of a luminol-based substrate, HRP utilizes the generated H₂O₂ to produce a stable chemiluminescent signal that is directly proportional to LSD1 activity. An inhibitor will reduce the H₂O₂ produced, leading to a decrease in the light signal.

Assay Workflow Diagram

G A 1. Prepare Reagents (Enzyme, Substrate, Buffer) B 2. Dispense Test Compound (Serial Dilutions in Assay Plate) A->B C 3. Add LSD1 Enzyme (Pre-incubate with compound) B->C D 4. Initiate Reaction (Add H3K4me2 Peptide Substrate) C->D E 5. Incubate at 37°C D->E F 6. Add HRP/Luminol Detection Reagent E->F G 7. Incubate at Room Temp (Allow signal to develop) F->G H 8. Read Chemiluminescence G->H

Sources

Method

Application Notes and Protocols for the Utilization of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride in Novel Drug Design

Foreword: The Strategic Value of the 1,2,4-Triazole Scaffold The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a multitude of clinically approved drugs.[1][2][3] Its unique physicochemical properties, including its capacity for hydrogen bonding, dipole character, and metabolic stability, make it an ideal building block for designing novel therapeutics across a wide range of diseases.[4] This document provides detailed application notes and protocols for the strategic use of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride , a versatile chemical entity poised for innovative drug discovery campaigns.

These notes are designed for researchers, scientists, and drug development professionals, offering both the conceptual framework and practical methodologies for leveraging this compound in fragment-based drug design, library synthesis, and lead optimization.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the starting material is fundamental to any successful drug discovery endeavor. Herein are the key physicochemical properties of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride:

PropertyValueSource
CAS Number 99839-36-8[5]
Molecular Formula C4H11Cl2N5[5]
Molecular Weight 200.07 g/mol [5]
Appearance Solid[6]
Hydrogen Bond Donors 5[5]
Hydrogen Bond Acceptors 4[5]
Rotatable Bond Count 2[5]

Conceptual Framework: A Fragment-Based Approach

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-complexity molecules ("fragments") to probe the binding sites of biological targets. The rationale is that smaller molecules can form more efficient and higher-quality interactions with the target protein.

3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine is an exemplary fragment. Its low molecular weight and multiple points for chemical modification make it an ideal starting point for an FBDD campaign. The primary amino group on the ethyl side chain and the amino group on the triazole ring offer two distinct vectors for chemical elaboration, allowing for the systematic exploration of chemical space around a target.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit-to-Lead Optimization Fragment Library Fragment Library Biophysical Screening Biophysical Screening (SPR, NMR, X-ray) Fragment Library->Biophysical Screening Target Protein Target Protein Target Protein->Biophysical Screening Fragment Hits Fragment Hits Biophysical Screening->Fragment Hits Structure-Based Design Structure-Based Design Fragment Hits->Structure-Based Design Chemical Synthesis Chemical Synthesis Structure-Based Design->Chemical Synthesis SAR Studies SAR Studies Chemical Synthesis->SAR Studies SAR Studies->Structure-Based Design Iterative Optimization Lead Compound Lead Compound SAR Studies->Lead Compound

A generalized workflow for Fragment-Based Drug Discovery (FBDD).

Protocol 1: Derivatization of the Primary Amino Group via Amide Coupling

Objective: To synthesize a library of N-substituted derivatives of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine.

Materials:

  • 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride

  • A diverse library of carboxylic acids

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

  • Preparation of the Free Amine: In a round-bottom flask, dissolve 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (2.2 eq) to neutralize the hydrochloride salts and stir at room temperature for 30 minutes.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve the desired carboxylic acid (1.1 eq) in anhydrous DMF. Add DCC or EDC (1.2 eq) and stir at 0 °C for 30 minutes to form the active ester.

  • Coupling Reaction: Slowly add the activated carboxylic acid solution to the free amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[10]

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove the urea byproduct. Dilute the filtrate with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

The Concept of Bioisosterism: Expanding Chemical Space

Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another with similar steric and electronic properties to improve the compound's pharmacological profile.[11][12][13][14] The 1,2,4-triazole ring itself can be considered a bioisostere of an amide bond, offering increased metabolic stability.[5] When designing a library of derivatives, consider incorporating bioisosteric replacements for the newly formed amide bond or other functionalities to explore a wider range of chemical space and potentially overcome liabilities such as poor solubility or off-target effects.

Protocol 2: High-Throughput Screening (HTS) for Kinase Inhibitory Activity

Given that many 1,2,4-triazole derivatives have been identified as potent kinase inhibitors, a primary screening cascade could focus on this target class.[2][15][16]

Objective: To identify derivatives with inhibitory activity against a panel of protein kinases.

Methodology: A common method for HTS of kinase inhibitors is a fluorescence-based assay.

Materials:

  • Synthesized library of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine derivatives

  • Panel of purified protein kinases (e.g., PI3K, mTOR, Aurora-A)[11][17]

  • Fluorescently labeled kinase substrate

  • ATP

  • Assay buffer

  • 384-well microplates

  • Plate reader capable of fluorescence detection

Procedure:

  • Compound Preparation: Prepare stock solutions of the synthesized compounds in DMSO. Create a dilution series for each compound to determine IC50 values.

  • Assay Setup: In a 384-well plate, add the assay buffer, the fluorescently labeled substrate, and the respective kinase.

  • Compound Addition: Add the diluted compounds to the wells. Include positive controls (known inhibitors) and negative controls (DMSO vehicle).

  • Initiation of Reaction: Add ATP to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the specific kinase (typically 30-37 °C) for a predetermined time.

  • Detection: Stop the reaction and measure the fluorescence signal using a plate reader. The signal will be proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each compound concentration. Plot the data and fit to a dose-response curve to determine the IC50 value.

Illustrative Biological Data: Anticancer Activity of 1,2,4-Triazole Derivatives

The following table summarizes the in vitro anticancer activity of various 1,2,4-triazole derivatives from the literature, demonstrating the potential of this scaffold.

Compound ClassCancer Cell LineIC50 (µM)Reference
Betulin-1,2,4-triazole derivative (Bet-TZ1)A375 (melanoma)22.41[4]
Betulin-1,2,4-triazole derivative (Bet-TZ1)MCF-7 (breast cancer)33.52[4]
Novel 1,2,4-triazole derivative (Compound 15)MDA-MB-231 (breast cancer)3.48[1]
Novel 1,2,4-triazole derivative (Compound 20)MDA-MB-231 (breast cancer)5.95[1]
Diarylurea with 1,2,4-triazole (Compound 62i)HT-29 (colorectal cancer)0.90[2]
4-(1,2,4-Triazol-3-ylsulfanylmethyl) derivative (Compound 17)MCF-7 (breast cancer)0.31
4-(1,2,4-Triazol-3-ylsulfanylmethyl) derivative (Compound 22)Caco-2 (colorectal cancer)4.98
1,2,4-Triazole-thiol derivative (Compound 6b)A549 (lung cancer)4.56[11]

Visualizing Biological Impact: A Hypothetical Kinase Inhibition Pathway

Many 1,2,4-triazole derivatives have shown promise as inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer. A hypothetical drug candidate derived from our scaffold could potentially inhibit key kinases in this pathway, leading to downstream effects on cell growth and proliferation.

PI3K_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Hypothetical Drug Drug Candidate (1,2,4-Triazole Derivative) Hypothetical Drug->PI3K inhibits Hypothetical Drug->mTORC1 inhibits

Sources

Application

"3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride" in antifungal drug development

Application Notes & Protocols for Antifungal Drug Development Topic: Investigating 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride as a Scaffold for Novel Antifungal Agents I. Introduction and Rationale The ris...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Antifungal Drug Development

Topic: Investigating 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride as a Scaffold for Novel Antifungal Agents

I. Introduction and Rationale

The rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, has created an urgent need for new therapeutic agents.[1] The 1,2,4-triazole heterocycle is a cornerstone of modern antifungal therapy, forming the core structure of highly successful drugs like fluconazole and voriconazole.[1][2] These agents function by targeting a critical enzyme in the fungal cell membrane biosynthesis pathway, demonstrating high efficacy and a broad spectrum of activity.[1][3]

This document provides a comprehensive guide for researchers on utilizing 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride (CAS: 99839-36-8) as a foundational scaffold for the discovery and development of next-generation triazole antifungals. While this specific molecule is not an established antifungal, its structure presents a unique opportunity. It contains the essential 1,2,4-triazole pharmacophore and possesses two primary amine groups, which serve as versatile synthetic handles for chemical modification. This allows for the systematic construction of compound libraries to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

This guide outlines the established mechanism of action for triazole antifungals, a proposed workflow for investigating novel derivatives, and detailed protocols for their synthesis, in vitro screening, and in vivo evaluation.

II. The Triazole Antifungal Mechanism of Action

Triazole antifungals exert their effect by disrupting the integrity of the fungal cell membrane.[4] Their primary molecular target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51) .[3][5] This enzyme is essential for the biosynthesis of ergosterol, the principal sterol component of fungal cell membranes, analogous to cholesterol in mammalian cells.

The mechanism proceeds as follows:

  • Inhibition of CYP51: The nitrogen atom (at position 4) of the triazole ring binds to the heme iron atom in the active site of CYP51, potently inhibiting its function.[1]

  • Ergosterol Depletion: This inhibition blocks the conversion of lanosterol to ergosterol.[5]

  • Toxic Sterol Accumulation: The blockage leads to the accumulation of toxic 14α-methylated sterol precursors within the cell.[3][5]

  • Membrane Disruption: The combination of ergosterol depletion and toxic sterol accumulation disrupts the packing of phospholipids, altering membrane fluidity and the function of membrane-bound enzymes. This ultimately leads to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[6]

Triazole_MoA Lanosterol Lanosterol CYP51 Fungal CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate DisruptedMembrane Disrupted Membrane & Fungal Cell Death Lanosterol->DisruptedMembrane Accumulation of Toxic Precursors Ergosterol Ergosterol (Essential for Membrane Integrity) Membrane Functional Fungal Cell Membrane Ergosterol->Membrane CYP51->Ergosterol Catalyzes Conversion CYP51->DisruptedMembrane Triazole 1,2,4-Triazole Scaffold (e.g., Novel Derivatives) Triazole->CYP51 INHIBITS

Caption: Mechanism of Action of Triazole Antifungals.

III. Proposed Research & Development Workflow

A systematic approach is critical to evaluating the potential of derivatives synthesized from the 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine scaffold. The following workflow provides a logical progression from chemical synthesis to preclinical evaluation.

Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation Start Scaffold: 3-(2-Aminoethyl)-1H- 1,2,4-triazol-5-amine Synth Chemical Derivatization (Protocol 1) Start->Synth Library Compound Library Synth->Library MIC Antifungal Susceptibility (MIC Assay - Protocol 2) Library->MIC Cyto Mammalian Cytotoxicity (MTT Assay - Protocol 3) MIC->Cyto SAR Structure-Activity Relationship (SAR) Analysis Cyto->SAR SAR->Synth Iterative Optimization Lead Promising Lead Compounds SAR->Lead High Potency Low Toxicity InVivo Murine Efficacy Model (Protocol 4) Lead->InVivo PKPD Pharmacokinetics/ Pharmacodynamics InVivo->PKPD

Caption: Drug Discovery Workflow for Novel Triazole Derivatives.

IV. Experimental Protocols

These protocols provide a validated framework for the synthesis and evaluation of novel antifungal compounds derived from the specified scaffold.

Protocol 1: General Synthesis of Novel N-Substituted Derivatives

Objective: To create a library of diverse compounds by modifying the primary amine groups of the parent scaffold for SAR studies. This protocol is a conceptual framework based on established methods for synthesizing 1,2,4-triazole derivatives.[7][8]

Materials:

  • 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride

  • A library of aldehydes or carboxylic acids for functionalization

  • Reductive amination reagents (e.g., Sodium triacetoxyborohydride) or peptide coupling reagents (e.g., HATU, EDCI)

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Procedure (Example via Reductive Amination):

  • Scaffold Preparation: Dissolve 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride (1.0 eq) in anhydrous DCM. Add TEA (2.2 eq) to neutralize the hydrochloride salts and stir for 15 minutes at room temperature.

  • Imine Formation: Add the desired aldehyde (1.1 eq) to the solution. Stir the mixture at room temperature for 2-4 hours to allow for the formation of the Schiff base/imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography on silica gel to yield the final N-substituted derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds against a panel of pathogenic fungi. This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines.[9]

Materials:

  • 96-well, flat-bottom microtiter plates

  • Synthesized compounds, dissolved in DMSO to a stock concentration of 10 mg/mL

  • Reference antifungal: Fluconazole (FCZ)

  • Fungal Strains: Candida albicans (ATCC 90028), Cryptococcus neoformans (ATCC 90112), Aspergillus fumigatus (ATCC 204305)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation: Culture fungi on appropriate agar plates. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve a final working concentration of 0.5–2.5 x 10³ CFU/mL for yeasts or 0.4–5 x 10⁴ CFU/mL for molds.

  • Compound Dilution: In a 96-well plate, add 100 µL of RPMI-1640 to all wells. Add 100 µL of the stock compound solution to the first column, creating a 1:2 dilution. Perform a 2-fold serial dilution across the plate by transferring 100 µL from one column to the next. The final concentration range will typically be from 64 µg/mL to 0.06 µg/mL.

  • Controls: Include a positive control (fungal inoculum only, no drug) and a negative control (medium only). Also, run a parallel dilution series for the reference drug, fluconazole.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the negative control). This brings the final volume to 200 µL and halves the drug concentration in each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours (Candida, Cryptococcus) or 48-72 hours (Aspergillus).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for fungistatic azoles) compared to the positive control.[9] This can be determined visually or by reading the optical density at 530 nm.

Data Presentation: Hypothetical MIC Values

CompoundC. albicans MIC (µg/mL)C. neoformans MIC (µg/mL)A. fumigatus MIC (µg/mL)
Parent Scaffold >64>64>64
Derivative A 81632
Derivative B 0.518
Derivative C 3264>64
Fluconazole 0.54.0>64[6]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the toxicity of promising antifungal compounds against a mammalian cell line to determine selectivity.[10]

Materials:

  • Human cell line (e.g., HepG2, a human liver cell line)

  • DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Incubate for another 24-48 hours.

  • MTT Addition: Add 20 µL of the MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ (the concentration that inhibits 50% of cell growth) can be determined by plotting viability versus compound concentration.

Protocol 4: In Vivo Efficacy in a Murine Model of Systemic Candidiasis

Objective: To evaluate the in vivo therapeutic efficacy of lead compounds identified through in vitro screening.[9][10]

Materials:

  • Immunocompetent mice (e.g., female BALB/c, 6-8 weeks old)

  • Candida albicans strain for infection

  • Test compounds formulated in a suitable vehicle (e.g., 5% DMSO, 5% Tween-80 in saline)

  • Positive control: Fluconazole

  • Vehicle control

Procedure:

  • Acclimatization: Acclimate mice for at least one week before the experiment. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Infection: Prepare an inoculum of C. albicans in sterile saline. Infect mice via lateral tail vein injection with a lethal or sub-lethal dose (e.g., 5 x 10⁵ CFU/mouse).

  • Treatment: Begin treatment 2-4 hours post-infection. Administer the test compound, fluconazole, or vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection) once or twice daily for a predetermined period (e.g., 7 days).

  • Efficacy Readouts:

    • Survival Study: Monitor mice daily for signs of morbidity and mortality for 14-21 days. Plot survival curves (Kaplan-Meier) and analyze for statistical significance (log-rank test).

    • Fungal Burden Study: On a specified day post-infection (e.g., day 4), a separate cohort of mice is euthanized. Kidneys (the primary target organ) are aseptically removed, homogenized, and plated on agar to determine the fungal burden (CFU/gram of tissue).

  • Data Analysis: Compare the survival rates and organ fungal burdens between treated groups and the vehicle control group.

Data Presentation: Hypothetical In Vivo Efficacy

Treatment Group (10 mg/kg)Mean Survival (Days)Kidney Fungal Burden (log₁₀ CFU/g) at Day 4
Vehicle Control 56.8 ± 0.4
Derivative B 183.5 ± 0.6
Fluconazole 203.2 ± 0.5

V. Conclusion

The 1,2,4-triazole scaffold is a privileged structure in antifungal drug discovery. By leveraging 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride as a starting point, researchers can systematically synthesize and evaluate novel derivatives. The workflow and protocols detailed in this guide provide a robust foundation for identifying new lead compounds. A successful discovery program will depend on the iterative analysis of SAR data to optimize for high in vitro potency against a broad range of fungi, low mammalian cell cytotoxicity, and proven in vivo efficacy. This strategic approach holds significant promise for developing the next generation of therapies to combat life-threatening fungal diseases.

References

  • Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH. Available from: [Link]

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. Available from: [Link]

  • Triazole antifungals. EBSCO Research Starters. Available from: [Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. National Institutes of Health (NIH). Available from: [Link]

  • Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. Frontiers in Pharmacology. Available from: [Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. PubMed Central - NIH. Available from: [Link]

  • Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. MDPI. Available from: [Link]

  • Synthesis and in vitro antimicrobial activity of some triazole derivatives. ResearchGate. Available from: [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. Available from: [Link]

  • 3-(2-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride,99839-36-8. chem-api.com. Available from: [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PubMed Central - NIH. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. ResearchGate. Available from: [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central - NIH. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PubMed Central - NIH. Available from: [Link]

  • New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. PubMed. Available from: [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PubMed Central - NIH. Available from: [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. Available from: [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. ResearchGate. Available from: [Link]

  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. Available from: [Link]

Sources

Method

Application Notes and Protocols: 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride as a Versatile Ligand for Novel Metal Complexes

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its metabolic stability and versatile coord...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its metabolic stability and versatile coordination properties.[1] This document provides a comprehensive guide to the synthesis, characterization, and potential applications of metal complexes based on the bifunctional ligand, 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride. This ligand, featuring a flexible aminoethyl side chain and a 3,5-diamino-1,2,4-triazole core, offers multiple coordination sites, making it an excellent candidate for constructing novel metal-organic frameworks and coordination complexes with potential applications in catalysis and drug development. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for exploring the rich coordination chemistry of this promising ligand.

Introduction: The Significance of 1,2,4-Triazole-Based Ligands

The 1,2,4-triazole ring system is a "privileged structure" in medicinal chemistry, appearing in a wide array of clinically approved drugs.[2] Its unique electronic properties, including the ability to act as a bioisostere for amide bonds and its capacity for hydrogen bonding, contribute to its frequent use in the design of therapeutic agents.[2] The incorporation of additional donor groups onto the triazole core, as seen in 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine, enhances its versatility as a ligand for transition metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligand, a phenomenon attributed to the principles of chelation theory.[1][3]

The ethylamine substituent at the 3-position and the amino group at the 5-position provide multiple nitrogen donor atoms, allowing for the formation of stable chelate rings with metal ions. This can lead to the formation of mononuclear, binuclear, or polynuclear complexes with diverse geometries and interesting magnetic and electronic properties.[4][5] Such complexes are of significant interest for their potential applications as antimicrobial agents, catalysts, and DNA cleavage agents.[1][4][6]

Ligand Synthesis: A Proposed Protocol

Proposed Synthetic Pathway

The synthesis is proposed to proceed via the cyclization of aminoguanidine with 3-aminopropanoic acid or a derivative thereof, followed by appropriate workup and conversion to the dihydrochloride salt.

Diagram: Proposed Synthesis of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Salt Formation A Aminoguanidine Hydrochloride C Intermediate A->C Heat B 3-Aminopropanoic Acid B->C D 3-(2-Aminoethyl)-1H- 1,2,4-triazol-5-amine C->D Purification F Product: 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride D->F E HCl (ethanolic) E->F

Caption: Proposed two-step synthesis of the target ligand.

Detailed Experimental Protocol

Materials:

  • Aminoguanidine hydrochloride

  • 3-Aminopropanoic acid

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Activated charcoal

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Cyclization Reaction:

    • In a round-bottom flask equipped with a reflux condenser, combine aminoguanidine hydrochloride (1 molar equivalent) and 3-aminopropanoic acid (1 molar equivalent).

    • Add a minimal amount of water to form a thick paste.

    • Heat the mixture under reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Allow the reaction mixture to cool to room temperature.

  • Purification of the Free Base:

    • Dissolve the crude product in hot water and treat with activated charcoal to decolorize the solution.

    • Filter the hot solution and allow it to cool slowly to induce crystallization of the free base, 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine.

    • Collect the crystals by filtration, wash with cold water, and dry under vacuum.

  • Formation of the Dihydrochloride Salt:

    • Dissolve the purified free base in a minimal amount of hot absolute ethanol.

    • While stirring, add a stoichiometric amount (2 equivalents) of concentrated hydrochloric acid dropwise.

    • Cool the solution in an ice bath to facilitate the precipitation of the dihydrochloride salt.

    • Collect the white precipitate by filtration, wash with cold ethanol, and dry in a desiccator over anhydrous calcium chloride.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis to confirm its structure and purity.

Synthesis of Metal Complexes: General Protocols

The versatile nature of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine allows for the synthesis of a variety of metal complexes. The following are general protocols for the synthesis of transition metal complexes, which can be adapted based on the specific metal salt and desired stoichiometry.

Synthesis of a Generic M(II) Complex

This protocol describes a general method for the synthesis of a 1:2 (metal:ligand) complex with a divalent metal ion (e.g., Cu(II), Ni(II), Co(II), Zn(II)).

Materials:

  • 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride

  • A suitable metal(II) salt (e.g., CuCl₂, Ni(NO₃)₂, Co(OAc)₂, ZnSO₄)

  • Methanol or Ethanol

  • Triethylamine or another suitable base

Procedure:

  • Ligand Solution Preparation:

    • Dissolve 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride (2 molar equivalents) in methanol.

    • Add triethylamine (2 molar equivalents) dropwise to the solution to deprotonate the ligand in situ. Stir for 15 minutes at room temperature.

  • Complexation Reaction:

    • In a separate flask, dissolve the metal(II) salt (1 molar equivalent) in methanol.

    • Slowly add the metal salt solution to the ligand solution with constant stirring.

    • A change in color or the formation of a precipitate usually indicates complex formation.

    • Reflux the reaction mixture for 2-4 hours to ensure complete reaction.

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • If a precipitate has formed, collect it by filtration, wash with cold methanol, and dry under vacuum.

    • If no precipitate forms, the solvent can be slowly evaporated to yield the complex.

    • The crude complex can be recrystallized from a suitable solvent or solvent mixture (e.g., DMF/ethanol).

Diagram: General Workflow for Metal Complex Synthesis

G A Dissolve Ligand and Base C Mix and Reflux A->C B Dissolve Metal Salt B->C D Cool and Isolate Crude Product C->D E Recrystallize and Dry D->E F Characterize Final Complex E->F

Caption: A streamlined workflow for the synthesis and purification of metal complexes.

Characterization of Metal Complexes

A thorough characterization of the synthesized metal complexes is crucial to determine their structure, purity, and properties. A combination of spectroscopic and analytical techniques should be employed.

Technique Information Obtained Typical Observations for 1,2,4-Triazole Complexes
FT-IR Spectroscopy Identification of functional groups and coordination sites.Shifts in the ν(N-H) and ν(C=N) stretching frequencies of the triazole ring upon coordination. Appearance of new bands corresponding to metal-nitrogen bonds in the far-IR region.[9]
UV-Vis Spectroscopy Electronic transitions (d-d transitions for transition metals, charge transfer bands).d-d transition bands in the visible region for colored complexes (e.g., Cu(II), Ni(II), Co(II)), providing information on the coordination geometry.[10]
¹H and ¹³C NMR Spectroscopy Structural information for diamagnetic complexes (e.g., Zn(II)).Shifts in the proton and carbon signals of the ligand upon coordination, confirming the binding of the metal ion.[9]
Elemental Analysis (CHN) Determination of the empirical formula.Confirms the stoichiometry of the metal-ligand complex.
Molar Conductivity Indicates whether the complex is an electrolyte or non-electrolyte in solution.Helps to determine if counter-ions are coordinated or in the outer sphere.
Magnetic Susceptibility Provides information on the number of unpaired electrons in paramagnetic complexes.Helps to elucidate the geometry and oxidation state of the metal center.[10]
Single-Crystal X-ray Diffraction Unambiguous determination of the three-dimensional molecular structure.Provides precise bond lengths, bond angles, and details of the coordination environment around the metal ion.[4]

Potential Applications

Metal complexes of 1,2,4-triazole derivatives have shown promise in a variety of applications, primarily due to the synergistic effect of the metal ion and the biologically active triazole scaffold.

Antimicrobial Agents

The chelation of metal ions to 1,2,4-triazole-based ligands often leads to a significant enhancement of their antimicrobial activity.[11] This is thought to be due to increased lipophilicity of the complex, which facilitates its transport across microbial cell membranes.[1] Once inside the cell, the metal complex can interfere with essential cellular processes, such as enzyme activity and DNA replication.[1]

Protocol for Antimicrobial Screening (Agar Well Diffusion Method):

  • Prepare sterile nutrient agar plates and inoculate them with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Create wells of a uniform diameter in the agar using a sterile cork borer.

  • Add a known concentration of the synthesized metal complex (dissolved in a suitable solvent like DMSO) to the wells.

  • Use the free ligand and the metal salt as controls. A standard antibiotic can be used as a positive control.

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37 °C for 24 hours).

  • Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Catalysis

Dinuclear copper complexes of 3,5-diamino-1,2,4-triazole have been investigated as catalysts for the oxygen reduction reaction (ORR), a key process in fuel cells.[6] The proximity of the two metal centers can facilitate multi-electron transfer reactions. The catalytic activity of complexes with 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine could be explored in various organic transformations, such as oxidation and C-C coupling reactions.

DNA Interaction and Nuclease Activity

Some copper(II) complexes of 1,2,4-triazole derivatives have been shown to bind to DNA and promote its cleavage.[4] This property is of interest for the development of novel anticancer agents. The interaction with DNA can be studied using techniques such as UV-Vis and fluorescence spectroscopy, circular dichroism, and viscosity measurements. The nuclease activity can be assessed by agarose gel electrophoresis.[4]

Conclusion

3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride is a promising, yet underexplored, ligand in coordination chemistry. Its synthesis, while not explicitly documented, can be reasonably proposed based on established synthetic methodologies for related compounds. The protocols outlined in this guide provide a framework for the synthesis and characterization of its metal complexes and for the preliminary evaluation of their potential applications in medicinal chemistry and catalysis. The versatility of this ligand, with its multiple donor sites and flexible side chain, opens up a wide range of possibilities for the design of novel coordination compounds with unique structural and functional properties. Further research into the coordination chemistry of this ligand is warranted and is expected to yield exciting new discoveries.

References

  • Synthesis, Characterization and Antimicrobial Activities of 1,2,4-Triazole /Isatin Schiff bases and their Mn(II), Co(II) complexes. Oriental Journal of Chemistry. Available at: [Link]

  • A novel 1,2,4-triazole-based copper(II) complex: synthesis, characterization, magnetic property and nuclease activity. PubMed. Available at: [Link]

  • New Antimicrobial Strategies Based on Metal Complexes. MDPI. Available at: [Link]

  • Multidimensional Transition Metal Complexes Based on 3-Amino-1H-1,2,4-triazole-5-carboxylic Acid: From Discrete Mononuclear Complexes to Layered Materials. MDPI. Available at: [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Publishing. Available at: [Link]

  • A New Copper(I) Complex Based on 4-amino-3,5-bis(3-pyridyl)-1,2,4-triazole: Synthesis, Crystal Structure, Theoretical Study, The. Indian Academy of Sciences. Available at: [Link]

  • Coordinative Versatility of Guanazole [3,5‐Diamino‐1,2,4‐triazole]: Synthesis, Crystal Structure, EPR, and Magnetic Properties of a Dinuclear and a Linear Trinuclear Copper(II) Complex Containing Small Bridges and Triazole Ligands. ResearchGate. Available at: [Link]

  • Complexes of Imino-1,2,4-triazole Derivative with Transition Metals: Synthesis and Antibacterial Study. ResearchGate. Available at: [Link]

  • Multidimensional Transition Metal Complexes Based on 3-Amino-1H-1,2,4-triazole-5-carboxylic Acid: From Discrete Mononuclear Complexes to Layered Materials. ResearchGate. Available at: [Link]

  • Deprotonation of a dinuclear copper complex of 3,5-diamino-1,2,4-triazole for high oxygen reduction activity. RSC Publishing. Available at: [Link]

  • Synthesis, Characterization, Antimicrobial activty and Antioxidant Activity of Some Metal Complexes with 4-((4-bromobenzylidene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. ResearchGate. Available at: [Link]

  • Antibacterial silver and gold complexes of imidazole and 1,2,4-triazole derived N-heterocyclic carbenes. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. Available at: [Link]

  • Synthesis of 1,3,5-Triazepines and Benzo[f][1][7][11]triazepines and Their Biological Activity: Recent Advances and New Approaches. PMC - PubMed Central. Available at: [Link]

  • Coordination Compounds of Copper(II) with Bis(5-amino-1,2,4-triazol-3-yl)alkanes. ResearchGate. Available at: [Link]

  • (PDF) Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. ResearchGate. Available at: [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PMC. Available at: [Link]

  • [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and Characterisation of Copper(II) Complexes of 4-Amino-3-hydrazino-5-mercapto-1, 2, 4-triazole. Zenodo. Available at: [Link]

  • (PDF) A Novel Tris(2-aminoethyl)amine Based Tripodal Ligand: Synthesis and Solution Coordination Studies with Trivalent Iron and Chromium. ResearchGate. Available at: [Link]

  • Tris(2-Aminoethyl)Amine/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application. MDPI. Available at: [Link]

  • 1,2,4-Triamino-5-nitrobenzene as air-stable aromatic polyamines for coordination chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Molecular complexes of 3-amino-1,2,4-triazole: The crystal structure of 3-amino-1,2,4-triazolium 5-nitrofuran-2-carboxylate. ResearchGate. Available at: [Link]

  • Experimental and Computational Study of the Azo Dye Derived From 4-Amino-1,2,4-Triazole and Its Metal Complexes. Scholars Research Library. Available at: [Link]

  • Crystal Structure and Magnetic Properties of Trinuclear Transition Metal Complexes (MnII, CoII, NiII and CuII) with Bridging Sulfonate-Functionalized 1,2,4-Triazole Derivatives. MDPI. Available at: [Link]

  • Synthesis and Characterization of Some Transition Metals Complexes with 1,2-Bis-[3-(Phenyl Amino). National Journal of Chemistry. Available at: [Link]

  • Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. OUCI. Available at: [Link]

Sources

Application

Application Note & Protocols: Strategic Synthesis of Novel Heterocycles via Reaction of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride with Aldehydes

Audience: Researchers, Scientists, and Drug Development Professionals Senior Application Scientist: Dr. Gemini, Ph.D.

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals Senior Application Scientist: Dr. Gemini, Ph.D.

Introduction: The Versatility of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antimicrobial, anticancer, and antiviral properties.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal building block for designing new drug candidates. This application note focuses on a particularly versatile, yet underutilized, building block: 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride (CAS No: 99839-36-8).[3][4]

The presence of two distinct primary amino groups—one directly on the triazole ring (C5-amine) and another on a flexible ethyl side chain (C3-ethylamine)—offers a unique platform for regioselective derivatization. This guide provides a comprehensive overview of the fundamental reaction of this diamine with aldehydes, detailing the mechanistic principles, offering robust experimental protocols for both simple Schiff base formation and advanced cyclocondensation reactions, and outlining methods for structural characterization.

Mechanistic Insights: Controlling Reactivity and Selectivity

The reaction between 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine and an aldehyde is not merely a straightforward condensation. Understanding the underlying chemical principles is paramount to controlling the reaction outcome and achieving the desired product.

The Starting Material: A Dihydrochloride Salt

The reactant is supplied as a dihydrochloride salt, meaning the highly basic amino groups are protonated. This renders them non-nucleophilic. Therefore, the essential first step in any reaction is the in situ neutralization with a suitable base (e.g., triethylamine, sodium bicarbonate) to liberate the free diamine. The choice of base and stoichiometry is critical to avoid unwanted side reactions or incomplete deprotonation.

Nucleophilic Attack and Schiff Base Formation

Once deprotonated, the free amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde. This nucleophilic addition forms a transient tetrahedral intermediate known as a hemiaminal or carbinolamine.[5] This intermediate is typically unstable and readily undergoes dehydration (elimination of a water molecule), often facilitated by mild acid catalysis or heat, to yield the stable imine, or Schiff base.[1][6]

The key question is one of regioselectivity : which of the two primary amines reacts?

  • C5-Amino Group: The nucleophilicity of this amine is modulated by the electron-donating and withdrawing effects of the triazole ring system.

  • Ethylamine Group: This group behaves as a typical primary alkylamine, with its reactivity governed primarily by steric factors around the aldehyde.

While reactions can potentially occur at both sites, selective reaction at one amine can often be achieved by controlling stoichiometry and reaction conditions. For many synthetic applications, the initial formation of a Schiff base is a gateway to more complex molecular architectures.

G cluster_intermediate Intermediate cluster_product Product reactant_node reactant_node intermediate_node intermediate_node product_node product_node reagent_node reagent_node Triazole Deprotonated Diamine (Nucleophile) Hemiaminal Hemiaminal (Tetrahedral Intermediate) Triazole->Hemiaminal Nucleophilic Attack Aldehyde Aldehyde (Electrophile) Aldehyde->Hemiaminal SchiffBase Schiff Base (Imine) Hemiaminal->SchiffBase Dehydration (-H₂O)

Figure 1: General mechanism for Schiff base formation.

Advanced Synthesis: Three-Component Cyclocondensation

Beyond simple imine formation, the aminotriazole core is an excellent substrate for multicomponent reactions to build fused heterocyclic systems. A prominent example is the reaction with an aldehyde and a compound containing an active methylene group (e.g., a β-ketoester or malononitrile) to form densely functionalized triazolo[1,5-a]pyrimidines.[7][8] This reaction proceeds via initial Schiff base formation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration. Such strategies are highly valued in drug discovery for rapidly generating molecular diversity.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for Schiff Base Synthesis

This protocol describes a robust method for the synthesis of a Schiff base from 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride and a representative aromatic aldehyde.

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )Purpose
3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride99839-36-8200.07Starting Material
4-Chlorobenzaldehyde104-88-1140.57Aldehyde
Triethylamine (TEA)121-44-8101.19Base for neutralization
Ethanol (Absolute)64-17-546.07Solvent
Glacial Acetic Acid64-19-760.05Catalyst (optional)

Step-by-Step Methodology:

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride (1.00 g, 5.0 mmol) in 30 mL of absolute ethanol.

  • Neutralization: While stirring, add triethylamine (1.53 mL, 11.0 mmol, 2.2 eq.) dropwise to the suspension. Stir at room temperature for 30 minutes. A clear solution or a finer suspension of triethylammonium chloride should form. Causality Note: At least two equivalents of base are required to deprotonate both protonated amine groups.

  • Aldehyde Addition: Add 4-chlorobenzaldehyde (0.70 g, 5.0 mmol, 1.0 eq.) to the mixture. To facilitate the dehydration step, a catalytic amount (2-3 drops) of glacial acetic acid can be added.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane). The reaction is typically complete within 3-5 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

    • If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove impurities.

    • If no precipitate forms, reduce the solvent volume in vacuo until a solid appears, then proceed with filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

  • Characterization: Dry the purified product under vacuum and characterize its structure.

Protocol 2: Advanced Application - Three-Component Synthesis of a Triazolo[1,5-a]pyrimidine

This protocol demonstrates how to leverage the reactivity of the aminotriazole for a one-pot, three-component cyclocondensation reaction.[7][8]

Additional Materials:

ReagentCAS No.M.W. ( g/mol )Purpose
Ethyl Acetoacetate141-97-9130.14Active Methylene
Acetonitrile75-05-841.05Solvent

Step-by-Step Methodology:

  • Reagent Preparation: In a 50 mL round-bottom flask, prepare the free diamine from the dihydrochloride salt (1.00 g, 5.0 mmol) and triethylamine (1.53 mL, 11.0 mmol) in 25 mL of acetonitrile as described in Protocol 1, steps 1-2.

  • Component Addition: To the resulting mixture, add 4-chlorobenzaldehyde (0.70 g, 5.0 mmol, 1.0 eq.) followed by ethyl acetoacetate (0.63 mL, 5.0 mmol, 1.0 eq.).

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 8-12 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration and wash with cold acetonitrile.

  • Purification and Characterization: Recrystallize the crude product from an appropriate solvent (e.g., isopropanol) and proceed with structural characterization.

Product Characterization: A Self-Validating System

Confirming the structure of the synthesized product is crucial. A combination of spectroscopic methods provides a self-validating system for the protocols described.

TechniqueExpected Observations for Schiff Base (from Protocol 1)
FT-IR (KBr, cm⁻¹)Disappearance of aldehyde C=O stretch (~1700 cm⁻¹). Appearance of a strong C=N (imine) stretch (~1625 cm⁻¹).[1]
¹H NMR (DMSO-d₆)Appearance of a characteristic singlet for the azomethine proton (HC=N) in the downfield region (δ 8.5-9.5 ppm).[1]
¹³C NMR (DMSO-d₆)Appearance of the imine carbon signal (δ ~160 ppm).
Mass Spec. (ESI+)Observation of the [M+H]⁺ peak corresponding to the calculated molecular weight of the product.

Workflow Visualization and Troubleshooting

The overall process from starting material to final, characterized product follows a logical workflow.

Figure 2: Experimental workflow for Schiff base synthesis.

Troubleshooting Guide:

IssuePotential CauseSuggested Solution
No Reaction / Low Yield Incomplete neutralization of the dihydrochloride salt.Ensure ≥2.2 equivalents of base are used. Stir for an adequate time before adding the aldehyde.
Insufficient heating or reaction time.Ensure the reaction reaches reflux. Extend the reaction time and continue monitoring by TLC.
Multiple Products Reaction at both amino groups (di-substituted product).Use exactly 1.0 equivalent of the aldehyde. Consider a protecting group strategy for more complex syntheses.
Formation of hemiaminal and imine mixture.Add a catalytic amount of acid (e.g., acetic acid) and ensure sufficient reflux time to drive the dehydration.[5]
Purification Issues Product is soluble in the reaction solvent.Remove the solvent under reduced pressure and attempt purification by column chromatography or recrystallization from a different solvent system.

Conclusion

3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride is a potent and versatile building block for synthetic and medicinal chemistry. The protocols and principles outlined in this guide demonstrate its utility in synthesizing both simple Schiff bases and complex, fused heterocyclic systems like triazolopyrimidines. By understanding the mechanistic nuances of the starting material and the reaction pathways, researchers can effectively harness its potential to generate novel molecular entities for drug discovery and development programs.

References

  • Bayat, M., et al. (2021). A three-component cyclocondensation reaction for the synthesis of new triazolo[1,5-a]pyrimidine scaffolds using 3-aminotriazole, aldehydes and ketene N,S-acetal. Molecular Diversity, 25(4), 2053–2062. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. organic-chemistry.org. [Link]

  • Jain, A. K., et al. (2015). Recent advances in the synthesis of triazole derivatives. Afinidad, 72(569). [Link]

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]

  • ResearchGate. (2020). A three-component cyclocondensation reaction for the synthesis of new triazolo[1,5-a]pyrimidine scaffolds. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. organic-chemistry.org. [Link]

  • ResearchGate. (n.d.). Examples of the condensations involving α-aminoazoles, aldehydes and cyclic carbonyl compounds. ResearchGate. [Link]

  • El-Mekabaty, A., et al. (2021). One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination. ACS Omega, 6(39), 25336–25347. [Link]

  • ElectronicsAndBooks. (n.d.). Reaction of 3,5-diamino-1-R-1,2,4-triazoles with b-keto esters. electronicsandbooks.com. [Link]

  • Khan, S. A., et al. (2020). A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents. Scientific Reports, 10, 9154. [Link]

  • Büyükkıdan, B., et al. (2022). NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION. Journal of Scientific Reports-A, (48), 25-41. [Link]

  • ResearchGate. (2022). Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. ResearchGate. [Link]

  • Gîrbea, E., et al. (2013). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules, 18(11), 13746-13763. [Link]

  • ChemSnav. (n.d.). 3-(2-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride. chemsnav.com. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. [Link]

  • ResearchGate. (2006). 3(5)-Nitroamino-1,2,4-triazole-5(3)-carbohydrazide (II): Synthesis and Reactions with Aromatic Aldehydes. ResearchGate. [Link]

  • Eman Research Publishing. (n.d.). Design, Synthesis, And Characterization Of New Schiff Bases For 3-Amino-1,2,4-Triazole-5-Thiolate Salt, Bearing Morpholine Ring And Biological Evaluation As Antibacterial Agents. emanresearch.org. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-R-4-amino-5-hydrazino-1,2,4-triazole Schiff bases (L1, L2 and L3) and their Cu(II) complexes. ResearchGate. [Link]

Sources

Method

Experimental procedures for N-alkylation of 3,5-diamino-1,2,4-triazoles

An Application Note and Protocol Guide for the N-Alkylation of 3,5-Diamino-1,2,4-triazoles Introduction 3,5-diamino-1,2,4-triazole, also known as guanazole, is a foundational heterocyclic scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the N-Alkylation of 3,5-Diamino-1,2,4-triazoles

Introduction

3,5-diamino-1,2,4-triazole, also known as guanazole, is a foundational heterocyclic scaffold in medicinal chemistry and materials science.[1] Its derivatives are explored as inhibitors of various enzymes, receptor antagonists, and as components in energetic materials.[2][3] The introduction of alkyl substituents onto the triazole ring or its exocyclic amino groups (N-alkylation) is a critical synthetic step that profoundly influences the molecule's biological activity, solubility, and physicochemical properties.

However, the N-alkylation of 3,5-diamino-1,2,4-triazole is not straightforward. The molecule possesses multiple nucleophilic nitrogen atoms—three within the triazole ring (N1, N2, N4) and two in the exocyclic amino groups—leading to challenges in achieving regioselectivity. Direct alkylation often results in a mixture of isomers, complicating purification and reducing the yield of the desired product.[2][4]

This guide provides an in-depth analysis of the regioselectivity challenges and presents detailed, field-proven protocols for the controlled N-alkylation of 3,5-diamino-1,2,4-triazoles. We will explore strategies for directing alkylation to specific nitrogen atoms, explaining the chemical principles behind each method.

The Challenge: Regioselectivity in Alkylation

The 3,5-diamino-1,2,4-triazole scaffold has several potential sites for electrophilic attack. The reactivity of these sites is influenced by factors such as the hardness or softness of the electrophile, steric hindrance, and the electronic properties of the triazole ring.[4] A combined computational and experimental study has shown that direct alkylation with many alkyl halides can proceed with low selectivity, involving the N2 and N4 atoms, as well as the exocyclic 3-NH₂ group.[4] However, other studies have observed that direct alkylation of the unsubstituted guanazole tends to occur preferentially at the N1 position.[2]

Diagram 1: Nucleophilic sites on 3,5-diamino-1,2,4-triazole.

This inherent reactivity profile necessitates the use of specific strategies to achieve desired regiochemical outcomes. The following protocols outline methods for selective alkylation at the ring's N4 position and the exocyclic 3-amino group.

Protocol 1: Selective N4-Alkylation via Acetyl Protection

To overcome the low selectivity of direct alkylation on the triazole ring, a robust strategy involves the use of a protecting group. This method allows for the selective synthesis of 1,4-disubstituted 3,5-diamino-1,2,4-triazoles by temporarily blocking the more reactive 3-amino group, directing the alkylation to the N4 position.[4] The subsequent removal of the protecting group yields the desired product.

G start 1-Substituted 3,5-Diamino-1,2,4-triazole step1 Step 1: Acylation (Acetic Anhydride) start->step1 intermediate1 1-Substituted 3-Acetylamino-5-amino-1,2,4-triazole step1->intermediate1 step2 Step 2: N4-Alkylation (Alkyl Halide) intermediate1->step2 intermediate2 1,4-Disubstituted 3-Acetylamino-1,2,4-triazolium Salt step2->intermediate2 step3 Step 3: Deprotection (Acid Hydrolysis) intermediate2->step3 end Product: 1,4-Disubstituted 3,5-Diamino-1,2,4-triazole step3->end

Diagram 2: Workflow for selective N4-alkylation using a protecting group strategy.
Step-by-Step Methodology

Part A: Synthesis of 1-Substituted 3-Acetylamino-5-amino-1,2,4-triazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the starting 1-substituted 3,5-diamino-1,2,4-triazole (1.0 eq) in acetic anhydride (5.0-10.0 eq).

  • Acylation: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water with vigorous stirring to precipitate the product and hydrolyze excess acetic anhydride.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield the 3-acetylamino derivative.

Part B: N4-Alkylation (Quaternization)

  • Reaction Setup: Dissolve the 3-acetylamino derivative (1.0 eq) from Part A in a suitable solvent such as acetonitrile or DMF.

  • Alkylation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1-1.5 eq) to the solution.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C for 12-24 hours. Monitor the formation of the triazolium salt, which may precipitate from the solution.

  • Isolation: If a precipitate forms, filter the solid, wash with a cold solvent (e.g., diethyl ether), and dry. If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate with an anti-solvent like ether to induce precipitation.

Part C: Acetyl Group Deprotection

  • Hydrolysis: Suspend the triazolium salt from Part B in a solution of aqueous hydrochloric acid (e.g., 2-4 M HCl).

  • Reaction: Heat the mixture to reflux for 4-8 hours until TLC analysis indicates the complete removal of the acetyl group.

  • Work-up: Cool the reaction mixture and neutralize carefully with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the final product.

  • Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1,4-disubstituted 3,5-diamino-1,2,4-triazole.

Protocol 2: Selective Alkylation of the Exocyclic 3-Amino Group

An efficient and regioselective route to alkylate the exocyclic amino group, yielding 3-alkylamino-5-amino-1,2,4-triazoles, is achieved through reductive amination.[2] This two-step, one-pot procedure involves the condensation of an amino group with an aldehyde to form a Schiff base, which is then immediately reduced to the corresponding alkylamine. This method selectively targets the more reactive 3-amino group for condensation.[2]

G start 3,5-Diamino-1,2,4-triazole (or N1-substituted derivative) step1 Step 1: Condensation (Aldehyde, Ethanol) start->step1 intermediate1 Schiff Base Intermediate (in situ) step1->intermediate1 step2 Step 2: Reduction (Sodium Borohydride) intermediate1->step2 end Product: 3-Alkylamino-5-amino-1,2,4-triazole step2->end

Diagram 3: Workflow for exocyclic N-alkylation via reductive amination.
Step-by-Step Methodology
  • Reaction Setup: Dissolve or suspend the 3,5-diamino-1,2,4-triazole derivative (e.g., 1-benzyl-3,5-diamino-1,2,4-triazole) (1.0 eq) in ethanol in a round-bottom flask.

  • Schiff Base Formation: Add the corresponding aldehyde (e.g., benzaldehyde, p-anisaldehyde) (1.0-1.1 eq) to the mixture. Stir at room temperature for 1-2 hours to allow for the formation of the Schiff base intermediate. The condensation occurs regioselectively at the 3-amino group.[2]

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Quench the reaction by the slow addition of water. A precipitate of the product should form.

  • Isolation and Purification: Filter the solid product, wash it with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure 3-alkylamino derivative.

Summary of Protocols

Protocol Target Site Key Reagents Principle Selectivity Reference
Direct Alkylation N1-PositionAlkyl Halide, BaseDirect SN2 reaction on the most accessible ring nitrogen.Moderate to Good (for unsubstituted triazole)[2]
Protecting Group N4-PositionAcetic Anhydride, Alkyl Halide, HClBlocking the 3-NH₂ group to direct alkylation to the N4 atom, followed by deprotection.High[4]
Reductive Amination 3-NH₂ GroupAldehyde, NaBH₄Formation of a Schiff base at the more reactive exocyclic amino group, followed by in situ reduction.High[2]

Conclusion

The selective N-alkylation of 3,5-diamino-1,2,4-triazoles is a critical challenge that can be effectively addressed through strategic synthetic design. By understanding the inherent reactivity of the triazole system, researchers can employ methods such as protecting group strategies to direct alkylation to a specific ring nitrogen (N4) or use reductive amination to selectively functionalize an exocyclic amino group. The protocols detailed in this guide provide reliable and reproducible methods for accessing specific N-alkylated isomers, thereby facilitating the development of novel compounds for pharmaceutical and materials science applications.

References

  • Chernyshev, V. M., et al. (2006). Regioselective Synthesis of Alkyl Derivatives of 3,5-Diamino-1,2,4-triazole. Russian Journal of Applied Chemistry, 79(4), 624–630.

  • Dolzhenko, A. V., et al. (2007). SYNTHESIS OF 5,7-DIAMINO[2][4][5]TRIAZOLO[1,5-a][2][6][7]TRIAZINES VIA ANNULATION OF 3(5)-AMINO-1,2,4-TRIAZOLES. HETEROCYCLES, 71(2), 429.

  • (Note: Reference[6] provides a general synthesis method for triazole-diamines but is less specific to N-alkylation protocols.)

  • Bukin, V. N., et al. (2018). Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. The Journal of Organic Chemistry, 83(21), 13146–13156.

  • (Note: References[7] and[8] concern 1,2,4-triazole-3-thiones, which are structurally related but differ in reactivity from diaminotriazoles.)

  • (Note: Reference[9] discusses S-alkylation, which is not the focus of this guide.)

  • (Note: Reference[10] details the synthesis of a triazole salt, not N-alkylation.)

  • Ostrovskii, V. A., et al. (2010). 3-Azido-5-amino-1,2,4-triazole. Russian Journal of Organic Chemistry, 46(10), 1563–1564.

  • Sigma-Aldrich. 3,5-Diamino-1,2,4-triazole product page.

  • Bulger, P. G., et al. (2002). An Investigation into the Alkylation of 1,2,4-Triazole. Synthetic Communications, 32(16), 2449-2460.

Sources

Application

The Aminoethyl Triazole Moiety: A Versatile Bifunctional Linker in Click Chemistry Applications

Authored by: A Senior Application Scientist Introduction: Beyond a Simple Linker, A Gateway to Functionality The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," is renowned f...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Beyond a Simple Linker, A Gateway to Functionality

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," is renowned for its efficiency and reliability in creating stable 1,4-disubstituted 1,2,3-triazole linkages.[1][2] While the triazole ring itself offers remarkable chemical stability and can act as a bioisostere for amide bonds, its true potential in complex bioconjugation and drug development is unlocked through strategic functionalization.[3][4] This guide focuses on the synthesis and application of the aminoethyl triazole moiety—a product of click chemistry that serves as a powerful bifunctional linker.

By incorporating a primary amine via an ethyl spacer onto the triazole ring, researchers gain a versatile nucleophilic handle for subsequent, orthogonal modifications. This transforms the click chemistry product from a simple connection to an active participant in multi-step conjugation strategies, solubility enhancement, and the construction of complex molecular architectures.[5][6] This document provides the foundational principles, detailed protocols, and mechanistic insights for leveraging aminoethyl triazoles in advanced research applications.

The Core Principle: Two-Step Orthogonal Conjugation

The primary strategic advantage of employing an aminoethyl triazole is the ability to perform sequential, orthogonal conjugations. The CuAAC reaction is bioorthogonal, meaning its components (azides and alkynes) do not react with native biological functional groups.[1] Amine-reactive chemistry (e.g., targeting lysines or N-termini) is a staple of bioconjugation but is often not site-specific.

The aminoethyl triazole bridge elegantly combines these chemistries. A biomolecule can be first modified with an alkyne or azide at a specific site. The complementary amino-functionalized click partner is then introduced via the highly specific CuAAC reaction. This process covalently attaches a new, unique primary amine at the desired location, which can then be targeted with a vast library of amine-reactive probes, drugs, or other molecules.

This workflow provides unparalleled control over the final conjugate's architecture, allowing for the precise assembly of multi-component systems.

Workflow 1: General Synthesis of an Aminoethyl Triazole Linker

This workflow illustrates the fundamental CuAAC reaction to generate a triazole with a protected primary amine, which can be deprotected for subsequent use. The example uses an azide bearing a protected amine (2-azido-N-(tert-butoxycarbonyl)ethan-1-amine) and a generic alkyne.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Alkyne R-C≡CH (Terminal Alkyne) ProtectedTriazole Protected Aminoethyl Triazole Alkyne->ProtectedTriazole CuAAC 'Click' Reaction Azide N3-CH2CH2-NH-Boc (Boc-Protected Amino-Azide) Azide->ProtectedTriazole Copper CuSO4 (Copper(II) Source) Copper->ProtectedTriazole Reducer Sodium Ascorbate (Reducing Agent) Reducer->ProtectedTriazole Ligand THPTA (Stabilizing Ligand) Ligand->ProtectedTriazole Deprotection Acidic Deprotection (e.g., TFA) ProtectedTriazole->Deprotection Purification FinalProduct Functional Aminoethyl Triazole R-Triazole-CH2CH2-NH2 Deprotection->FinalProduct

Caption: Synthesis of an aminoethyl triazole via CuAAC.

Experimental Protocol 1: Synthesis of a Boc-Protected Aminoethyl Triazole

This protocol details the synthesis of a model compound, 1-(2-((tert-butoxycarbonyl)amino)ethyl)-4-phenyl-1H-1,2,3-triazole, using phenylacetylene and commercially available N-Boc-2-azidoethylamine.

Materials
  • Phenylacetylene (1.0 mmol, 102.1 mg, 110 µL)

  • N-Boc-2-azidoethylamine (1.1 mmol, 204.2 mg)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 12.5 mg)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.1 mmol, 43.4 mg)

  • Sodium ascorbate (0.2 mmol, 39.6 mg)

  • Solvent: 1:1 mixture of deionized water and tert-butanol (10 mL)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of EDTA

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Trifluoroacetic acid (TFA)

Methodology: CuAAC Reaction
  • Catalyst Preparation: In a 50 mL round-bottom flask, dissolve CuSO₄·5H₂O (12.5 mg) and THPTA (43.4 mg) in 5 mL of deionized water. Stir for 5 minutes until a clear blue solution is formed. The THPTA ligand stabilizes the Cu(I) ion, preventing its oxidation and increasing reaction efficiency in aqueous media.[7]

  • Reactant Addition: To the catalyst solution, add a solution of phenylacetylene (102.1 mg) and N-Boc-2-azidoethylamine (204.2 mg) in 5 mL of tert-butanol. The use of a co-solvent ensures all reactants remain in solution.

  • Initiation: Prepare a fresh solution of sodium ascorbate (39.6 mg) in 1 mL of deionized water. Add this solution dropwise to the reaction mixture. The ascorbate reduces Cu(II) to the catalytically active Cu(I) state, initiating the cycloaddition.[7] The reaction is typically exothermic and may change color.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Work-up and Purification:

    • Quench the reaction by adding 10 mL of a saturated aqueous EDTA solution to chelate and remove the copper catalyst.

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

    • Wash the combined organic layers with brine (1 x 20 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure Boc-protected aminoethyl triazole.

Methodology: Boc Deprotection
  • Dissolve the purified, protected triazole (1.0 mmol) in DCM (5 mL).

  • Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Concentrate the mixture under reduced pressure to remove excess TFA and solvent.

  • Re-dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, dry the combined organic layers over MgSO₄, and concentrate to yield the final aminoethyl triazole product.

ReactantMolar Eq.Typical Yield (%)Purity (by NMR)
Phenylacetylene1.085-95%>95%
N-Boc-Azidoethylamine1.1
CuSO₄·5H₂O0.05
Sodium Ascorbate0.2

Application in Bioconjugation: Tagging a Protein

The true utility of the aminoethyl triazole is demonstrated in its application as a bifunctional linker for modifying biomolecules. The following workflow and protocol describe a two-step process: first, labeling a protein containing an unnatural alkyne-bearing amino acid, and second, conjugating a fluorescent dye to the newly installed primary amine.

G Protein Protein with Alkyne Handle (Protein-C≡CH) Step1 Step 1: CuAAC Click Reaction Protein->Step1 AminoAzide N3-CH2CH2-NH2 (Amino-Azide Linker) AminoAzide->Step1 Catalyst Cu(I) / THPTA Sodium Ascorbate Catalyst->Step1 ProteinAmine Amine-Functionalized Protein (Protein-Triazole-CH2CH2-NH2) Step1->ProteinAmine Step2 Step 2: Amine Conjugation ProteinAmine->Step2 Dye Amine-Reactive Dye (e.g., NHS-Ester Fluorophore) Dye->Step2 FinalConjugate Fluorescently Labeled Protein Step2->FinalConjugate

Caption: Two-step protein labeling using an aminoethyl triazole linker.

Experimental Protocol 2: Two-Step Labeling of an Alkyne-Modified Protein

This protocol provides a general method for labeling a protein that has been metabolically or chemically modified to contain a terminal alkyne.

Materials
  • Alkyne-modified protein (e.g., 1 mg/mL solution in PBS, pH 7.4)

  • 2-Azidoethylamine hydrochloride

  • THPTA (100 mM stock in water)

  • CuSO₄ (50 mM stock in water)

  • Sodium ascorbate (500 mM stock in water, freshly prepared)

  • Amine-reactive fluorescent dye (e.g., NHS-ester of Alexa Fluor 488, 10 mg/mL stock in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 8.0

  • Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Methodology: Step 1 - Click Reaction to Install the Amine Handle
  • Prepare Protein: To 1 mL of the alkyne-modified protein solution (1 mg), add 2-azidoethylamine hydrochloride to a final concentration of 2 mM.

  • Prepare Catalyst Premix: In a separate microcentrifuge tube, mix 4 µL of 100 mM THPTA with 2 µL of 50 mM CuSO₄. Let it stand for 3 minutes to allow the copper to chelate. This premixing is crucial to prevent protein precipitation and copper-mediated damage.

  • Initiate Reaction: Add the THPTA/CuSO₄ premix to the protein solution. Initiate the click reaction by adding 2 µL of freshly prepared 500 mM sodium ascorbate. The final concentrations should be approximately: 1 mg/mL protein, 2 mM azido-linker, 200 µM THPTA, 100 µM CuSO₄, and 1 mM sodium ascorbate.

  • Incubation: Gently rotate the reaction mixture at room temperature for 1-2 hours.

  • Purification: Remove the excess click reagents and copper catalyst by passing the reaction mixture through a spin desalting column equilibrated with PBS, pH 8.0, according to the manufacturer's instructions. The higher pH is optimal for the subsequent amine-labeling step.

Methodology: Step 2 - Conjugation of Amine-Reactive Dye
  • Combine Reagents: To the purified, amine-functionalized protein solution (~1 mL in PBS, pH 8.0), add the amine-reactive dye stock solution. A 10- to 20-fold molar excess of the dye over the protein is a good starting point.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Final Purification: Remove the unreacted dye by passing the solution through a new spin desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Confirm successful labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the fluorophore at its excitation maximum using UV-Vis spectroscopy. The degree of labeling can be calculated using the extinction coefficients of the protein and the dye.

Conclusion: A Foundational Tool for Molecular Assembly

The use of aminoethyl triazoles, synthesized via the robust CuAAC reaction, represents a significant strategic tool for researchers in chemistry and biology. It provides a reliable method for introducing a versatile primary amine handle onto virtually any molecule that can be functionalized with an alkyne or azide. This approach bridges the precision of click chemistry with the vast utility of amine-reactive chemistry, enabling the construction of sophisticated conjugates for applications ranging from targeted drug delivery and advanced imaging to materials science.[5][8][9] The protocols described herein offer a validated starting point for scientists to harness this powerful bifunctional linker in their own research endeavors.

References

  • Zheng, T., Rouhanifard, S. H., Jalloh, A. S., & Wu, P. (2014). Click Triazoles for Bioconjugation. Top Heterocycl Chem, 35, 155-186. [Link]

  • Petrenko, Y. P., Vakarov, S. V., et al. (2021). An investigation of two copper(ii) complexes with a triazole derivative as a ligand: magnetic and catalytic properties. RSC Advances, 11(38), 23442-23449. [Link]

  • Lahann, J. (Ed.). (2009).
  • Jalloh, A. S., & Wu, P. (2014). Click Triazoles for Bioconjugation. ResearchGate. [Link]

  • Petrenko, Y. P., et al. (2021). An investigation of two copper(ii) complexes with a triazole derivative as a ligand: magnetic and catalytic properties. RSC Publishing. [Link]

  • ChemTalk. (2023). Click Chemistry: A Groundbreaking Approach in Chemical Synthesis. ChemTalk. [Link]

  • Wikipedia. (n.d.). Click chemistry. Wikipedia. [Link]

  • Kumar, A., et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. PubMed. [Link]

  • Petrenko, Y. P., et al. (2021). An investigation of two copper(II) complexes with a triazole derivative as a ligand: magnetic and catalytic properties. SciSpace. [Link]

  • Ricardo, C., & Pintauer, T. (2011). Click Chemistry: Functionalized Triazoles. ChemistryViews. [Link]

  • Shaban, S. Y., et al. (2020). Triazole based copper(II) complexes: Synthesis, spectroscopic characterization, Density Function Theory study, and biomimicking of copper containing oxidase proteins. Scite.ai. [Link]

  • Hermanson, G. T. (2013).
  • Stasi, J.-P., et al. (2023). Triazole formation and the click concept in the synthesis of interlocked molecules. ePrints Soton - University of Southampton. [Link]

  • Ma, N., et al. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. Dovepress. [Link]

  • Petrenko, Y. P., et al. (2021). An investigation of two copper( ii ) complexes with a triazole derivative as a ligand: magnetic and catalytic properties. ResearchGate. [Link]

  • Li, Y., et al. (2023). Triazoles: a privileged scaffold in drug design and novel drug discovery. DOI. [Link]

  • Svobodová, M., et al. (2019). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. PMC - NIH. [Link]

  • Ma, N., et al. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. PMC. [Link]

  • Kumar, A., et al. (2025). Recent Advancements in CuAAC Click Approaches for the Synthesis of 1,2,3-Triazole Hybrid Compounds as Anticancer Agents. PubMed. [Link]

  • Liu, Q., et al. (2023). Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies. NIH. [Link]

  • ChemHelpASAP. (2022). CuAAC click triazole synthesis - laboratory experiment. YouTube. [Link]

  • Kumar, A., et al. (2019). 1,2,3-Triazoles: Synthesis and Biological Application. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Recent Advancements in Triazole-based Click Chemistry in Cancer Drug Discovery and Development. ResearchGate. [Link]

  • Van der Eycken, E. V., et al. (2025). Construction of 1,2,3-Triazole-Embedded Polyheterocyclic Compounds via CuAAC and C–H Activation Strategies. Lirias. [Link]

  • Vallée, M. R. J., et al. (2015). Chemoselective Bioconjugation of Triazole Phosphonites in Aqueous Media. PubMed. [Link]

  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. [Link]

  • Das, S., et al. (2025). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. PubMed Central. [Link]

  • Kumar, D., et al. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. PubMed. [Link]

  • Wang, X., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride

Welcome to the dedicated technical support guide for the synthesis of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride. This resource is designed for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride. This resource is designed for researchers, scientists, and professionals in drug development. Here, we delve into the intricacies of this synthesis, offering troubleshooting advice and answers to frequently asked questions to enhance your experimental success and yield.

Introduction to the Synthesis

The synthesis of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride, a molecule of interest in medicinal chemistry, typically involves the cyclization of a guanylhydrazone intermediate derived from a β-alanine precursor and aminoguanidine. The overall yield and purity of the final product are highly dependent on the careful control of reaction conditions and the effective management of potential side reactions.

A common synthetic approach involves the reaction of an N-protected β-alanine derivative with aminoguanidine to form an N-acylaminoguanidine intermediate. This intermediate is then cyclized, followed by deprotection and salt formation to yield the desired product. Microwave-assisted synthesis has emerged as a valuable technique for improving reaction times and yields in the synthesis of similar 1,2,4-triazole derivatives.[1][2]

Proposed Synthetic Workflow

The following diagram outlines a plausible and efficient synthetic pathway for 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride.

Synthesis_Workflow Proposed Synthesis of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection & Salt Formation A N-Boc-β-alanine C N-Boc-β-alaninoyl-aminoguanidine A->C Coupling Agent (e.g., HATU, EDC) B Aminoguanidine Hydrochloride B->C D 3-(2-(N-Boc-amino)ethyl)-1H- 1,2,4-triazol-5-amine C->D Base (e.g., K2CO3) or Thermal/Microwave Conditions E 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine D->E Acidic Conditions (e.g., HCl in Dioxane) F 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride E->F HCl

Caption: A three-step synthetic approach to the target compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride and related compounds.

Question 1: My yield of the N-acylaminoguanidine intermediate (Step 1) is consistently low. What are the likely causes and solutions?

Answer:

Low yields in the initial acylation step can often be attributed to several factors:

  • Inefficient Coupling Agent: The choice of coupling agent is critical. While EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is commonly used, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be more effective, especially for hindered substrates.

  • Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions, as water can hydrolyze the activated ester intermediate. The reaction temperature should be maintained, typically starting at 0°C and slowly warming to room temperature.

  • Stoichiometry: A slight excess of the coupling agent and the amine may be beneficial. Experiment with molar ratios to find the optimal conditions for your specific setup.

  • pH Control: Maintaining a basic pH (around 8-9) with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to ensure the aminoguanidine is in its free base form for efficient nucleophilic attack.

Question 2: The cyclization of the N-acylaminoguanidine (Step 2) is not proceeding to completion, or I am observing multiple byproducts. How can I improve this step?

Answer:

The cyclization to form the 1,2,4-triazole ring is a critical and often challenging step. Here are some key considerations:

  • Method of Cyclization:

    • Thermal Cyclization: This method often requires high temperatures and long reaction times, which can lead to degradation and the formation of byproducts.

    • Base-Mediated Cyclization: Using a base like potassium carbonate can facilitate the cyclization under milder conditions. However, the choice of base and solvent is crucial and needs to be optimized.

    • Microwave-Assisted Cyclization: This is often the most effective method, leading to significantly reduced reaction times and improved yields.[1][2] The crucial stage in this synthesis is the formation of guanyl hydrazides, which is an acid-catalyzed and reversible step highly dependent on reaction conditions.[3]

  • Potential Side Reactions:

    • Formation of Oxadiazoles: Under certain conditions, particularly with harsh dehydrating agents, the N-acylaminoguanidine can cyclize to form an oxadiazole instead of the desired triazole.

    • Hydrolysis of the Acyl Group: If water is present, the N-acylaminoguanidine can hydrolyze back to the starting materials.

To troubleshoot, consider screening different bases and solvents, or if available, transitioning to a microwave-assisted protocol.

Question 3: I am having difficulty with the purification of the final product. It seems to be very polar and water-soluble. What purification strategies do you recommend?

Answer:

The high polarity and potential water solubility of the final dihydrochloride salt can indeed make purification challenging.

  • Crystallization: This is the preferred method for purification if a suitable solvent system can be found. A mixture of a polar solvent (like ethanol or methanol) and a less polar co-solvent (like isopropanol or diethyl ether) can be effective for inducing crystallization.

  • Chromatography:

    • Reverse-Phase Chromatography (C18): This can be a viable option, but the high polarity of the compound may lead to poor retention. Using a mobile phase with a low pH (e.g., containing 0.1% trifluoroacetic acid) can help to protonate the amines and improve retention.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds and is often a better choice than reverse-phase for highly polar amines.[4]

    • Ion-Exchange Chromatography: Given the basic nature of the compound, cation-exchange chromatography can be a very effective purification method.

Question 4: How can I confirm the successful formation of the 1,2,4-triazole ring?

Answer:

Spectroscopic methods are essential for structural confirmation:

  • ¹H NMR Spectroscopy: Look for the disappearance of the signals corresponding to the starting N-acylaminoguanidine and the appearance of new signals characteristic of the triazole ring protons. The chemical shifts of the ethyl and amino protons will also be informative.

  • ¹³C NMR Spectroscopy: The formation of the triazole ring will result in two characteristic signals for the triazole ring carbons.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass of the synthesized compound, providing strong evidence for its identity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic N-H and C=N stretching frequencies for the triazole ring.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-β-alaninoyl-aminoguanidine (Intermediate C)

  • To a solution of N-Boc-β-alanine (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add aminoguanidine hydrochloride (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Cyclization of N-Boc-β-alaninoyl-aminoguanidine (Intermediate D)

  • In a microwave-safe vial, dissolve N-Boc-β-alaninoyl-aminoguanidine (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide or 1,4-dioxane).

  • Add a base such as potassium carbonate (1.2 eq).

  • Seal the vial and heat in a microwave reactor at a temperature between 120-150°C for 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, filter the reaction mixture to remove the base.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Protocol 3: Deprotection and Dihydrochloride Salt Formation (Final Product F)

  • Dissolve the purified 3-(2-(N-Boc-amino)ethyl)-1H-1,2,4-triazol-5-amine (1.0 eq) in a minimal amount of 1,4-dioxane.

  • Add a solution of 4M HCl in 1,4-dioxane (excess, e.g., 5-10 eq).

  • Stir the mixture at room temperature for 2-4 hours.

  • A precipitate of the dihydrochloride salt should form.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Data Summary

StepIntermediate/ProductTypical Yield RangeKey Analytical Data
1N-Boc-β-alaninoyl-aminoguanidine60-80%¹H NMR, ¹³C NMR, MS
23-(2-(N-Boc-amino)ethyl)-1H-1,2,4-triazol-5-amine70-90% (Microwave)¹H NMR, ¹³C NMR, MS
33-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride>90%¹H NMR, ¹³C NMR, MS, Elemental Analysis

Logical Relationships in Synthesis

The following diagram illustrates the critical decision points and their consequences in the synthesis process.

Troubleshooting_Logic Troubleshooting Decision Tree Start Low Yield in Step 1 (Acylation) Coupling Evaluate Coupling Agent Start->Coupling Conditions Check Reaction Conditions Start->Conditions HATU Use HATU Coupling->HATU Yes Anhydrous Ensure Anhydrous Conditions Conditions->Anhydrous Yes pH Optimize pH with DIPEA Conditions->pH Yes Cyclization_Issue Low Yield/Byproducts in Step 2 (Cyclization) Method Evaluate Cyclization Method Cyclization_Issue->Method Oxadiazole Check for Oxadiazole Formation Cyclization_Issue->Oxadiazole Microwave Use Microwave Synthesis Method->Microwave Optimal Base_Solvent Screen Base/Solvent Method->Base_Solvent Alternative

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). MDPI. [Link]

  • Pharmacological identification of a guanidine-containing β-alanine analogue with low micromolar potency and selectivity for the betaine/GABA transporter 1 (BGT1). PubMed. [Link]

  • Cyclization of 1,2,4-triazenes to 1,2,4-triazoles using oxidizing reagents—NaClO, Ca(ClO) 2, Dess–Martin periodinane and Ley's TPAP/NMO. ResearchGate. [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Publishing. [Link]

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. [Link]

  • 2-[(3-Aminoalkyl-(alkaryl-,aryl-))-1H-1,2,4-triazol-5-yl]anilines: synthesis and anticonvulsant activity. PubMed. [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES. [Link]

  • A high-performance liquid chromatography assay with a triazole-bonded column for evaluation of d-amino acid oxidase activity. PubMed. [Link]

  • Influence of aminoguanidine, an inhibitor of inducible nitric oxide synthase, on the pulmonary hypertensive response to microparticle injections in broilers 1. Poultry Science. [Link]

  • N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. RSC Publishing. [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PMC. [Link]

  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. IntechOpen. [Link]

  • Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions. PubMed. [Link]

  • Synthesis, spectral characteristics and molecular structure of N-(1-(5-amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethyl)carboxamides. ResearchGate. [Link]

  • Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids. ResearchGate. [Link]

  • Purification of triazoles.
  • Determination of 3-amino-1,2,4-triazole (amitrole) in environmental waters by capillary electrophoresis. ResearchGate. [Link]

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. [Link]

  • Synthesis, Structural Characterization, Cytotoxicity, and Protein/DNA Binding Properties of Pyridoxylidene-Aminoguanidine-Metal (Fe, Co, Zn, Cu) Complexes. MDPI. [Link]

  • Chromatography Breakthroughs in Amino Acid Analysis. AZoLifeSciences. [Link]

  • Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. ResearchGate. [Link]

  • Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole.
  • Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. RSC Publishing. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH. [Link]

  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC. [Link]

  • Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. PMC. [Link]

  • 3-(2-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride,99839-36-8. Autech Industry Co.,Limited. [Link]

Sources

Optimization

Technical Support Center: Purification of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine Dihydrochloride

Welcome to the technical support center for the purification of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this highly polar compound. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary challenges in purifying 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride?

Due to its multiple amine functionalities and its dihydrochloride salt form, this compound is highly polar and typically exhibits high solubility in aqueous and polar protic solvents, while being poorly soluble in many common organic solvents.[1][2] This solubility profile can make purification by standard chromatographic and recrystallization techniques challenging. Key issues include:

  • Difficulty in finding a suitable single-solvent recrystallization system.

  • The compound "oiling out" during crystallization attempts.

  • Removal of polar, structurally similar impurities and residual starting materials. [3]

  • Hygroscopic nature of the purified solid.

Q2: Which purification methods are most effective for this compound?

Recrystallization is the most common and cost-effective method for purifying polar salts like 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride. Given its solubility characteristics, a two-solvent system is often the most successful approach.[4] Additionally, washing the crude solid with specific organic solvents can be effective for removing less polar impurities.[1] For very challenging purifications, protecting the amine groups (e.g., with a Boc group) to decrease polarity for chromatographic purification, followed by deprotection, can be considered, though this adds synthetic steps.[5]

Q3: What are the likely impurities I need to remove?

Impurities can originate from the starting materials or side reactions during synthesis. Common synthetic routes for 3-amino-1,2,4-triazoles can be multi-step and require harsh conditions, potentially leading to byproducts.[6] Potential impurities could include:

  • Unreacted starting materials: Such as aminoguanidine hydrochloride or derivatives of succinic anhydride.[7]

  • Positional isomers: Formed during the triazole ring synthesis.[3]

  • Oligomeric byproducts.

  • Residual solvents from the reaction.

Troubleshooting Guide

Issue 1: The compound fails to crystallize and "oils out".

Causality: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common for polar compounds when the solvent system is not optimal, often due to excessively high solubility or rapid cooling.

Solutions:

  • Optimize the Solvent System:

    • If using a single solvent, the compound may be too soluble. Consider a two-solvent system where the compound is soluble in the first solvent ("solvent 1") and insoluble in the second ("anti-solvent" or "solvent 2").[4]

    • If already using a two-solvent system, you may be adding the anti-solvent too quickly or the overall polarity of the mixture is still too high for crystallization at that temperature.

  • Control the Cooling Rate:

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Gradual cooling encourages the formation of a stable crystal lattice.

  • Scratching and Seeding:

    • Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.

    • If you have a small amount of pure, solid material, add a "seed crystal" to the cooled, saturated solution to initiate crystallization.

Issue 2: The purified compound still shows impurities by NMR or LC-MS.

Causality: Persistent impurities often have similar polarity and solubility to the target compound, making them difficult to remove by a single purification technique.

Solutions:

  • Pre-Purification Wash:

    • Before recrystallization, wash the crude solid with a solvent in which the target compound is insoluble but the impurities have some solubility. For a polar dihydrochloride salt, washing with moderately polar solvents like ethyl acetate or acetone can remove non-polar contaminants.[1]

  • Recrystallization Solvent System Refinement:

    • Experiment with different solvent combinations. For highly polar amine hydrochlorides, systems like methanol/acetonitrile, methanol/isopropanol, or ethanol/water can be effective.[6]

    • The goal is to find a system where the impurity is either significantly more soluble or less soluble than the desired product.

  • Activated Carbon Treatment:

    • If colored impurities are present, they can sometimes be removed by treating the hot solution with a small amount of activated carbon before the filtration step of recrystallization. Be aware that this can also lead to some loss of the desired product.

  • Column Chromatography (Advanced):

    • For highly challenging separations, reversed-phase flash chromatography can be employed for polar compounds.[8] This is a more resource-intensive method but can provide excellent separation.

Experimental Protocols

Protocol 1: Two-Solvent Recrystallization

This protocol provides a general framework for purifying 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride using a two-solvent system.

Recommended Solvent Systems:

Solvent 1 (Soluble)Solvent 2 (Anti-solvent)Rationale
MethanolAcetonitrileGood for many amino-triazole derivatives.[6]
EthanolIsopropanolOffers a different polarity gradient.
WaterEthanol/MethanolEffective for highly water-soluble salts.[6]

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride. Add a minimal amount of hot "Solvent 1" (e.g., Methanol) while stirring and heating until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[4]

  • Addition of Anti-solvent: While the solution is still hot, slowly add "Solvent 2" (e.g., Acetonitrile) dropwise until the solution becomes faintly cloudy (turbid).

  • Re-dissolution: Add a few drops of hot "Solvent 1" until the cloudiness just disappears, ensuring the solution is saturated.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold "Solvent 2" to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

Visualization of the Purification Workflow

PurificationWorkflow cluster_prep Preparation cluster_recryst Recrystallization cluster_analysis Analysis Crude Crude Product Wash Optional: Wash with Ethyl Acetate/Acetone Crude->Wash Remove non-polar impurities Dissolve Dissolve in minimal hot Solvent 1 Wash->Dissolve Add_Anti Add hot Solvent 2 to turbidity Dissolve->Add_Anti Cool Slow Cooling & Crystallization Add_Anti->Cool Filter Vacuum Filtration & Wash with cold Solvent 2 Cool->Filter Dry Dry under Vacuum Filter->Dry Analyze Analyze Purity (NMR, LC-MS) Dry->Analyze Pure Pure Product Analyze->Pure TroubleshootingTree cluster_oiling Troubleshooting 'Oiling Out' cluster_impure Troubleshooting Impurities Start Start Purification Problem Problem Encountered Start->Problem OilingOut Compound 'Oils Out' Problem->OilingOut Yes Impure Product is Impure Problem->Impure No SlowCool Ensure Slow Cooling OilingOut->SlowCool PreWash Perform Pre-wash with Acetone/EtOAc Impure->PreWash AdjustSolvent Adjust Solvent Ratio (less anti-solvent) SlowCool->AdjustSolvent Still oils out ChangeSystem Try a different solvent system AdjustSolvent->ChangeSystem Still oils out Success Pure Product ChangeSystem->Success RepeatRecryst Repeat Recrystallization PreWash->RepeatRecryst Still impure Charcoal Use Activated Carbon (for colored impurities) RepeatRecryst->Charcoal Still impure RevPhase Consider Reversed-Phase Chromatography Charcoal->RevPhase Still impure RevPhase->Success

Caption: Decision tree for troubleshooting common purification issues.

References

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PMC. [Link]

  • Recrystallization purification method of enamine salt.
  • 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Purification of organic hydrochloride salt? ResearchGate. [Link]

  • Purification of secondary alkyl amines.
  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. National Institutes of Health. [Link]

  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? ResearchGate. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Ways of crashing out amines. Reddit. [Link]

  • How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]

  • 3-AMINO-1H-1,2,4-TRIAZOLE,95%. Ataman Kimya. [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate. [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. National Institutes of Health. [Link]

  • Purification of strong polar and basic compounds. Reddit. [Link]

  • 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC. [Link]

Sources

Troubleshooting

Overcoming solubility issues with "3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride"

Welcome to the technical support guide for 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride (CAS No. 99839-36-8).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride (CAS No. 99839-36-8). This document provides in-depth troubleshooting for common solubility challenges encountered by researchers. Our goal is to equip you with the foundational knowledge and practical protocols to ensure successful experimental outcomes.

I. Understanding the Molecule: Why Solubility Can Be a Challenge

3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride is a highly polar molecule. Its structure contains a triazole ring and two primary amine groups, which are protonated to form a dihydrochloride salt. This salt form generally enhances water solubility compared to the free base.[1][2][3] However, the interplay between the ionic nature of the hydrochloride salts, the hydrogen bonding capabilities of the amines and triazole nitrogens, and the overall molecular structure can lead to solubility issues in certain solvent systems.

Key molecular features influencing solubility:

  • Two Amine Groups: These are basic and will be protonated at acidic to neutral pH, forming ammonium ions which are highly water-soluble.

  • 1,2,4-Triazole Ring: This heterocyclic ring is aromatic and contains three nitrogen atoms, making it polar and capable of hydrogen bonding.[4][5][6] The triazole ring itself is generally stable under acidic and basic conditions.[4][5]

  • Dihydrochloride Salt: The salt form significantly increases aqueous solubility by introducing strong ion-dipole interactions with water molecules.[1][2]

II. Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for dissolving 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride?

A1: Start with high-purity water. The dihydrochloride salt form is designed for aqueous solubility.[2][3] For many applications, sterile, deionized, or Milli-Q® water is sufficient.

Q2: I'm seeing poor solubility in water. What could be the cause?

A2: Several factors could be at play:

  • Concentration: You may be exceeding the compound's maximum solubility at the given temperature. Try preparing a more dilute solution.

  • pH of the Water: While the dihydrochloride form helps, the pH of your water can still have an effect. If your water is slightly basic, it could begin to deprotonate the amine groups, reducing solubility.

  • Temperature: Solubility of most salts increases with temperature. Gentle warming can aid dissolution.

Q3: Can I use buffers to dissolve the compound?

A3: Yes, using a buffered solution is highly recommended, especially if the final application has a specific pH requirement. A buffer in the acidic to neutral range (e.g., pH 4-7) will ensure the amine groups remain protonated and the compound stays in its soluble salt form.

Q4: Is this compound soluble in organic solvents?

A4: Generally, solubility in non-polar organic solvents will be very low. The ionic nature of the dihydrochloride salt makes it highly unfavorable to dissolve in solvents like hexane or dichloromethane. You may have limited success with polar protic solvents like methanol or ethanol, especially if some water is present.[7] The principle of "like dissolves like" dictates that polar compounds dissolve best in polar solvents.[8][9]

III. In-Depth Troubleshooting Guides

Issue 1: Compound Fails to Dissolve in Water

If the compound does not readily dissolve in water even at lower concentrations, follow this troubleshooting workflow.

Caption: Troubleshooting workflow for aqueous insolubility.

Causality Explanation:

  • Heating (Step E): Providing kinetic energy to the system can help overcome the activation energy barrier for dissolution.

  • pH Adjustment (Step H): The primary amine groups on the molecule are basic. By lowering the pH, you ensure these groups are fully protonated (R-NH3+). This positive charge greatly enhances the interaction with polar water molecules, promoting solubility.[10]

Issue 2: Precipitate Forms After Dissolution or Upon Storage

Precipitation after initial dissolution often points to issues with stability, saturation, or pH shifts.

Caption: Troubleshooting workflow for solution precipitation.

Causality Explanation:

  • Supersaturation (Step C): Dissolving a compound at a higher temperature can allow you to exceed its room temperature solubility limit. Upon cooling, the excess solute will precipitate out.

  • pH Fluctuation (Step E): If the solution is not adequately buffered, its pH can drift. An increase in pH can deprotonate the amine hydrochlorides, leading to the less soluble free base form precipitating out.

IV. Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol outlines the standard procedure for preparing an aqueous stock solution.

Materials:

  • 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride (MW: 199.07 g/mol )

  • High-purity water (Milli-Q® or equivalent)

  • Calibrated pH meter

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Sterile conical tubes or vials

  • Vortex mixer and/or magnetic stirrer

Procedure:

  • Calculate Mass: For 10 mL of a 10 mM solution, weigh out 1.99 mg of the compound.

  • Initial Dissolution: Add the weighed compound to a vial containing approximately 8 mL of high-purity water.

  • Mix: Vortex or stir the solution for 5-10 minutes.

  • Observe: If the compound has not fully dissolved, proceed with troubleshooting.

  • Troubleshooting (if needed):

    • Gentle Warming: Place the vial in a water bath at 30-40°C for 10-15 minutes with intermittent mixing.

    • pH Adjustment: If warming is ineffective, measure the pH. If it is above 6.0, add 0.1 M HCl dropwise until the pH is between 4.0 and 6.0. The compound should dissolve readily.

  • Final Volume: Once the compound is fully dissolved, add water to reach the final volume of 10 mL.

  • Storage: Store the solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Protocol 2: Solubilization Using a Co-Solvent System

For applications requiring the use of organic solvents, a co-solvent approach may be necessary. This is a last resort when aqueous systems are not viable.

Recommended Co-Solvents:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Initial Dissolution in Organic Solvent: Dissolve the compound in a minimal amount of the chosen organic co-solvent (e.g., DMSO) to create a high-concentration stock.

  • Aqueous Dilution: Slowly add the aqueous buffer or media to the organic stock solution with vigorous stirring. Never add the organic stock to the aqueous solution , as this can cause immediate precipitation.

  • Observe for Precipitation: If the solution becomes cloudy, you have exceeded the solubility limit in that co-solvent/aqueous ratio. You may need to use a higher percentage of the organic co-solvent.

Data Summary: Recommended Starting Solvents

Solvent SystemConcentration RangeNotes
WaterUp to ~25 mMSolubility is pH-dependent. Acidic pH enhances solubility.
PBS (pH 7.4)Up to ~10 mMBuffer capacity helps maintain solubility.
DMSO>50 mMUse as a high-concentration stock for dilution into aqueous media.
Ethanol~5-10 mMMay require some water to aid dissolution.

Note: These values are estimates. Empirical testing is required for your specific experimental conditions.

V. References

  • Vertex AI Search. Methylamine hydrochloride | Solubility of Things.

  • Shaikh MH, et al. (2015). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Organic Chemistry: Current Research, 4(2).

  • Oxford Reference. Amine salts.

  • Javaid, S., et al. (2023). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. PubMed Central.

  • Chemistry LibreTexts. (2020). 15.13: Amines as Bases.

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?

  • Sciencemadness.org. (2011). Solubility of organic amine salts.

  • Abraham Entertainment. (2023). Solubility Of Polar Compounds: Unraveling The Secrets.

  • Guan, Q., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications.

  • ResearchGate. (2009). A triazole derivative as a new acid-base indicator.

  • Khan Academy. Solubility of organic compounds.

  • Abraham Entertainment. (2023). Solubility Of Polar Compounds: Unraveling The Secrets.

  • University of Rochester, Department of Chemistry. Workup for Polar and Water-Soluble Solvents.

  • University of Rochester, Department of Chemistry. Extraction Protocol for Polar Solvents.

  • ResearchGate. (2018). Stability of 1,2,4-triazoles?

  • BOCSCI Inc. 3-(2-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride,99839-36-8.

  • Echemi. 3-(2-AMINOETHYL)-1H-1,2,4-TRIAZOL-5-AMINE DIHYDROCHLORIDE.

  • BLDpharm. 99839-36-8|3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride.

  • Fluorochem. 3-(2-Aminoethyl)-1-methyl-1H-1,2,4-triazol-5-amine.

  • Thermo Scientific Chemicals. 3-Amino-1H-1,2,4-triazole, 96% 50 g.

  • Crysdot LLC. 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride.

  • CROCHEM. 5-(2-Aminoethyl)-1H-1,2,4-triazol-3-amine dihydrochloride CAS:99839-36-8 manufacturer & supplier.

  • Ataman Kimya. 3-AMINO-1H-1,2,4-TRIAZOLE,95%.

  • Oakwood Chemical. 3-Ethyl-1H-1,2,4-triazol-5-amine.

  • PubChem. 1-(5-amino-1H-1,2,4-triazol-3-yl)-N-[2-(4-chlorophenyl)ethyl]-N-[(2,5-difluorophenyl)methyl]piperidin-4-amine.

  • MDPI. 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine.

  • ResearchGate. (2007). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.

Sources

Optimization

Technical Support Center: Synthesis of Substituted 3,5-Diamino-1,2,4-triazoles

Welcome to the technical support center for the synthesis of substituted 3,5-diamino-1,2,4-triazoles. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted 3,5-diamino-1,2,4-triazoles. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the common challenges in the synthesis of these important heterocyclic compounds.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific issues that may arise during the synthesis of 3,5-diamino-1,2,4-triazoles, offering explanations and actionable solutions.

Problem 1: Low Yield of the Desired 3,5-Diamino-1,2,4-triazole

Question: I am consistently obtaining a low yield of my target 3,5-diamino-1,2,4-triazole. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of 3,5-diamino-1,2,4-triazoles can often be attributed to several factors, primarily suboptimal reaction conditions and the formation of side products. Here’s a breakdown of potential causes and how to address them:

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction may not proceed to completion, resulting in a low yield. Conversely, excessively high temperatures can promote the formation of byproducts and decomposition. For the common synthesis involving dicyandiamide and a hydrazine salt, a temperature range of 40-60°C is often optimal.[1]

  • Incorrect Molar Ratios: The stoichiometry of the reactants is crucial. When synthesizing 3,5-diamino-1,2,4-triazole nitrate, a molar ratio of 1:2:1 for hydrazine:nitric acid:dicyandiamide is recommended to ensure the complete conversion of the starting materials.[2] It is advisable to carefully control the addition of reagents.

  • Inadequate Reaction Time: The reaction may require sufficient time to reach completion. A minimum of two hours is often suggested for many protocols.[1] It is recommended to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Product Loss During Workup: 3,5-diamino-1,2,4-triazole exhibits some solubility in water.[1] To minimize losses during the workup, consider saturating the aqueous phase with a salt, such as sodium chloride, to decrease the product's solubility before filtration or extraction.

Problem 2: Presence of an Insoluble White Precipitate

Question: After my reaction, I have a significant amount of a white solid that is insoluble in water and common organic solvents. What is this byproduct and how can I avoid its formation?

Answer:

The insoluble white precipitate is likely guanazoguanazole , a common byproduct in the synthesis of guanazole (3,5-diamino-1,2,4-triazole).[3]

  • Mechanism of Formation: Guanazoguanazole is formed from the reaction of the desired 3,5-diamino-1,2,4-triazole with unreacted dicyandiamide. This side reaction is favored when there is an excess of dicyandiamide or when the reaction time is unnecessarily prolonged.[3]

  • Prevention and Mitigation:

    • Control Stoichiometry: To prevent the formation of guanazoguanazole, it is crucial to use a slight excess of the hydrazine salt relative to dicyandiamide. This ensures that the dicyandiamide is consumed in the main reaction.[3]

    • Optimize Reaction Time: Avoid extending the reaction time beyond what is necessary for the formation of the desired product. Monitoring the reaction progress is key.

    • Removal of Byproduct: Since guanazoguanazole is substantially insoluble in water, it can be removed by filtration at the end of the reaction. The desired guanazole can then be recovered from the filtrate.[3]

Problem 3: Formation of Polymeric Materials

Question: My reaction mixture has become viscous and difficult to stir, and upon workup, I isolate a polymeric material. What is causing this and how can I prevent it?

Answer:

The formation of polymeric materials is often due to the polymerization of cyanamide, a common starting material or intermediate in some synthetic routes.

  • Cause: The polymerization of cyanamide is often initiated by fluctuations in pH.[4] Maintaining a stable pH throughout the reaction is essential to suppress this side reaction.

  • Preventative Measures:

    • pH Control: The use of an excess of an ammonium salt in the reaction mixture can help to stabilize the pH of the system and prevent the polymerization of cyanamide.[4]

    • Temperature Management: High temperatures can also accelerate polymerization. Adhering to the recommended temperature range is crucial.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 3,5-diamino-1,2,4-triazole?

The most common and cost-effective starting materials are dicyandiamide (cyanoguanidine) and a hydrazine salt, such as hydrazine hydrate and nitric acid to form hydrazine nitrate in situ.[2] Other routes may involve the use of aminoguanidine or other guanidine derivatives.[5]

Q2: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the consumption of starting materials and the formation of the product. In-line analytical techniques such as Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy can also be employed for real-time reaction monitoring.[1]

Q3: What are the key safety precautions to consider during the synthesis?

Hydrazine and its derivatives are toxic and potentially explosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Some triazole derivatives can be thermally unstable, so it is important to control the reaction temperature carefully and avoid overheating.[6][7]

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,5-Diamino-1,2,4-triazole Nitrate

This protocol is adapted from a known method for the synthesis of 3,5-diamino-1,2,4-triazole nitrate.[2]

Materials:

  • Hydrazine hydrate

  • Nitric acid

  • Dicyandiamide

  • Deionized water

Procedure:

  • In a reaction vessel equipped with a stirrer and a thermometer, carefully mix hydrazine hydrate and nitric acid at a temperature between 20-60°C. Caution: This reaction is exothermic.

  • Once the initial exotherm has subsided, introduce dicyandiamide to the stirred solution while maintaining the temperature between 40-60°C. The recommended molar ratio is 1:2:1 for hydrazine:nitric acid:dicyandiamide.

  • Continue stirring the reaction mixture at 40-60°C for a minimum of two hours.

  • After the reaction is complete, filter the hot solution to remove any insoluble impurities.

  • Cool the filtrate to 0-5°C to crystallize the product.

  • Collect the precipitated 3,5-diamino-1,2,4-triazole nitrate by filtration.

  • The crude product can be purified by recrystallization from water.[2]

Visualizing Reaction Pathways

Main Synthetic Pathway

Main_Synthetic_Pathway DCD Dicyandiamide Intermediate Guanidinyl Intermediate DCD->Intermediate + Hydrazine Hydrazine Hydrazine Salt Hydrazine->Intermediate DAT 3,5-Diamino-1,2,4-triazole Intermediate->DAT Cyclization

Caption: Main reaction pathway for the synthesis of 3,5-diamino-1,2,4-triazole.

Formation of Guanazoguanazole Byproduct

Guanazoguanazole_Formation DAT 3,5-Diamino-1,2,4-triazole Guanazoguanazole Guanazoguanazole (Insoluble Byproduct) DAT->Guanazoguanazole + Dicyandiamide DCD Excess Dicyandiamide DCD->Guanazoguanazole

Caption: Side reaction leading to the formation of the guanazoguanazole byproduct.

Quantitative Data Summary

ParameterRecommended Range/ValueRationaleReference
Reaction Temperature 40-60°CBalances reaction rate and minimizes byproduct formation.[1]
Molar Ratio (Hydrazine:Nitric Acid:Dicyandiamide) 1:2:1Ensures complete conversion of dicyandiamide.[2]
Reaction Time ≥ 2 hoursAllows the reaction to proceed to completion.[1]

References

  • Hydrothermal synthesis method of 3,5-diamino-1,2,4-triazole - Google Patents.
  • RU2152389C1 - Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate - Google Patents.
  • Thermal and Spectroscopic Studies on the Decomposition of Some Aminoguanidine Nitrates | Request PDF - ResearchGate. Available at: [Link]

  • US2648671A - Preparation of guanazole - Google Patents.
  • Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitrate - Journal of Hazardous Materials. Available at: [Link]

  • Synthesis of 3-Azido-5-amino-1,2,4-triazole - ResearchGate. Available at: [Link]

  • 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors - NIH. Available at: [Link]

  • A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives - PubMed. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Aminoethyl Triazole Derivatization

Welcome to the technical support center for the optimization of reaction conditions for aminoethyl triazole derivatization. This guide is designed for researchers, scientists, and drug development professionals to naviga...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for aminoethyl triazole derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and modification of aminoethyl triazole derivatives. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Introduction: The Chemistry of Aminoethyl Triazole Derivatization

The introduction of an aminoethyl moiety to a triazole scaffold is a critical step in the development of novel therapeutics and chemical probes. This functional group provides a versatile handle for bioconjugation, allowing for the attachment of biomolecules, fluorescent dyes, or other functionalities. The primary amine of the aminoethyl group, however, also introduces challenges related to reactivity, selectivity, and potential side reactions. This guide will focus on two predominant methods for creating this linkage: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the direct N-alkylation of triazoles.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Part 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Aminoethyl Triazole Synthesis

The CuAAC, or "click chemistry," is a powerful and widely used method for the synthesis of 1,2,3-triazoles.[1][2][3] This reaction involves the cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species.[1][2] For aminoethyl triazole derivatization, one of the reactants will contain the aminoethyl group, which may require protection.

Question: I am performing a CuAAC reaction between an alkyne and an azide-functionalized aminoethyl compound (or vice-versa) and observing very low to no formation of the desired triazole product. What are the likely causes and how can I improve my yield?

Answer:

Low or no product yield in a CuAAC reaction is a common problem that can often be traced back to the copper catalyst or the reaction conditions. Here are the key factors to investigate:

  • Inactive Copper Catalyst: The catalytically active species is Cu(I).[2] Cu(II) salts, such as copper(II) sulfate (CuSO₄), are often used as the copper source due to their stability and solubility, but they require an in-situ reduction to Cu(I).[2] If this reduction is inefficient, the reaction will not proceed.

    • Solution: Ensure you are using a sufficient excess of a reducing agent, typically sodium ascorbate.[4] A fresh solution of sodium ascorbate should be used, as it can degrade over time. The reaction should also be performed under an inert atmosphere (nitrogen or argon) to prevent the re-oxidation of Cu(I) to the inactive Cu(II) state by atmospheric oxygen.[2][4]

  • Catalyst Precipitation: The Cu(I) catalyst can be unstable in solution and may precipitate out, effectively halting the reaction.

    • Solution: The use of a stabilizing ligand is highly recommended.[2][4] Tris(benzyltriazolylmethyl)amine (TBTA) is a common choice for organic solvents, while tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is water-soluble and ideal for bioconjugation reactions in aqueous media.[2] These ligands protect the Cu(I) from oxidation and disproportionation, keeping it available for the catalytic cycle. A 1:2 to 1:5 ratio of CuSO₄ to ligand is a good starting point.[2][4]

  • Impurities in Starting Materials: Your alkyne or azide starting materials may contain impurities that can chelate with the copper catalyst and inhibit the reaction.

    • Solution: Ensure the purity of your starting materials. If you suspect impurities, consider purifying your alkyne and azide reagents by chromatography or recrystallization before use.

  • Suboptimal Solvent and Temperature: The choice of solvent can significantly impact the reaction rate.

    • Solution: A variety of solvents can be used for CuAAC, including t-butanol/water mixtures, DMSO, DMF, and THF. The optimal solvent will depend on the solubility of your specific substrates. For poorly soluble starting materials, a co-solvent system may be necessary. While many click reactions proceed efficiently at room temperature, gentle heating (40-60 °C) can sometimes improve the reaction rate and yield, especially for sterically hindered substrates.[5]

Question: My reaction is producing the desired product, but I am also observing significant side products, making purification difficult. What are these impurities and how can I minimize them?

Answer:

Side reactions in CuAAC can arise from the starting materials or the reaction conditions.

  • Homocoupling of Alkynes (Glaser Coupling): In the presence of oxygen, terminal alkynes can undergo oxidative homocoupling to form diynes. This is a common side reaction that consumes your alkyne starting material.

    • Solution: As mentioned previously, rigorously deoxygenate your reaction mixture and maintain an inert atmosphere throughout the reaction. The use of a stabilizing ligand can also help to suppress this side reaction.

  • Decomposition of Azide: Organic azides can be sensitive to heat and light. Prolonged reaction times at elevated temperatures may lead to decomposition.

    • Solution: Monitor your reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. Avoid unnecessarily high temperatures. If your azide is particularly labile, consider performing the reaction at room temperature or even lower temperatures for a longer duration.

  • Reactions with Unprotected Functional Groups: If your aminoethyl group is not protected, the primary amine can potentially coordinate with the copper catalyst or react with other functional groups present in your molecules.

    • Solution: It is highly recommended to use a protecting group for the amine, such as a tert-butyloxycarbonyl (Boc) group.[6][7] This will prevent unwanted side reactions and improve the overall efficiency of the cycloaddition. See the dedicated section on protecting group strategies below.

Part 2: N-Alkylation of Triazoles with 2-Bromoethylamine

Direct N-alkylation of a triazole ring with an aminoethylating agent like 2-bromoethylamine hydrobromide is an alternative synthetic route.[8] This method can be effective but is often plagued by issues of regioselectivity and over-alkylation.

Question: I am trying to alkylate an NH-1,2,3-triazole and I am getting a mixture of N-1 and N-2 alkylated isomers. How can I control the regioselectivity of this reaction?

Answer:

The alkylation of NH-1,2,3-triazoles can occur at either the N-1 or N-2 position, and controlling the regioselectivity is a common challenge.

  • Steric and Electronic Effects: The inherent steric and electronic properties of your triazole substrate will influence the site of alkylation. Bulky substituents on the triazole ring may favor alkylation at the less sterically hindered nitrogen.

    • Solution: While difficult to change for a given substrate, understanding these effects can help predict the major product. In some cases, strategic placement of directing groups can influence the regioselectivity. For example, using a 4-bromo-NH-1,2,3-triazole has been shown to direct alkylation to the N-2 position.[9] The bromine can then be removed in a subsequent step.[9]

  • Reaction Conditions: The choice of solvent, base, and temperature can have a profound impact on the isomeric ratio.

    • Solution: A systematic optimization of reaction conditions is necessary. Polar aprotic solvents like DMF or DMSO are commonly used.[8][10] Experiment with different bases, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). The choice of base can alter the nucleophilicity of the different nitrogen atoms in the triazole anion. Temperature can also play a role; running the reaction at lower temperatures may improve selectivity.[9]

Question: My primary product is the desired N-(2-aminoethyl)triazole, but I am also forming a significant amount of the di-alkylated product where the newly introduced primary amine has reacted with another molecule of 2-bromoethylamine. How can I achieve selective mono-alkylation?

Answer:

Over-alkylation is a classic problem when alkylating primary amines, as the secondary amine product is often more nucleophilic than the starting amine.[11][12]

  • Stoichiometry and Reagent Addition: The relative amounts of your reactants are critical.

    • Solution: Use a large excess of the triazole starting material relative to the 2-bromoethylamine. This will increase the probability that the alkylating agent reacts with the starting triazole rather than the aminoethylated product. Additionally, the slow, dropwise addition of the 2-bromoethylamine to the reaction mixture can help to maintain a low concentration of the alkylating agent and favor mono-alkylation.[8]

  • Use of a Protecting Group: The most robust solution is to use a protected form of the alkylating agent or to protect the amine immediately after the first alkylation.

    • Solution: A more effective strategy is to use N-(tert-butoxycarbonyl)-2-bromoethylamine. This reagent will install a Boc-protected aminoethyl group onto the triazole. The Boc group can then be removed in a final deprotection step. This approach completely avoids the issue of over-alkylation.

Protecting Group Strategies: The Role of Boc in Aminoethyl Derivatization

The primary amine of the aminoethyl group is nucleophilic and can participate in unwanted side reactions.[7] Therefore, the use of a protecting group is often essential for a successful and clean derivatization. The tert-butyloxycarbonyl (Boc) group is one of the most common and versatile protecting groups for amines.[6][13]

Frequently Asked Questions: Boc Protection and Deprotection

Question: How do I protect the aminoethyl group with Boc?

Answer: The most common method for Boc protection is to react the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Question: I am having trouble removing the Boc group. What are the best conditions for deprotection?

Answer: Boc deprotection is typically achieved under acidic conditions.[6]

  • Standard Conditions: A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA) at room temperature is highly effective and usually complete within 1-2 hours.[14]

  • Alternative Acidic Conditions: 4M HCl in dioxane is another common and effective reagent for Boc deprotection.[14]

  • Acid-Sensitive Substrates: If your molecule contains other acid-sensitive functional groups, these conditions may be too harsh. In such cases, thermal deprotection can be an option, where the Boc-protected compound is heated in a high-boiling solvent like toluene or dioxane.[15] However, this method requires careful optimization to avoid thermal decomposition of your product.[15]

Question: My Boc deprotection with TFA is leading to side products. What is happening?

Answer: The tert-butyl cation that is generated during acidic deprotection can act as an electrophile and alkylate nucleophilic sites on your molecule, such as electron-rich aromatic rings or thiols.[16]

  • Solution: To prevent this, add a scavenger to the reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole. These compounds will trap the tert-butyl cation, preventing it from reacting with your desired product.

General FAQs for Aminoethyl Triazole Derivatization

Q1: How can I monitor the progress of my reaction? A1: Thin-Layer Chromatography (TLC) is a quick and easy way to monitor the consumption of your starting materials and the formation of your product. For more quantitative analysis and to identify potential side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[17][18][19]

Q2: What are the best methods for purifying my final aminoethyl triazole derivative? A2: The choice of purification method will depend on the properties of your compound.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying organic compounds.[20] A gradient of a polar solvent (like methanol or ethyl acetate) in a nonpolar solvent (like hexanes or DCM) is typically used. The addition of a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent the streaking of basic amine compounds on the silica gel.

  • Crystallization: If your product is a solid, crystallization can be a highly effective method for obtaining very pure material.[21]

  • Preparative HPLC: For difficult separations or for obtaining highly pure material for biological testing, preparative High-Performance Liquid Chromatography (HPLC) is often used.

Q3: My final compound is not very soluble. What can I do? A3: Poor solubility can be a challenge. If the compound has a basic amine, it can often be converted to a more soluble salt, such as a hydrochloride or hydrobromide salt, by treating a solution of the free base with HCl or HBr.

Data Presentation and Protocols

Table 1: Optimization of CuAAC Reaction Conditions
ParameterCondition 1 (Low Yield)Condition 2 (Optimized)Rationale for Optimization
Copper Source 0.1 eq. CuI0.1 eq. CuSO₄CuSO₄ is more soluble and stable, but requires a reducing agent.
Reducing Agent None0.5 eq. Sodium AscorbateReduces Cu(II) to the active Cu(I) catalyst.[4]
Ligand None0.2 eq. THPTA (for aq. media)Stabilizes Cu(I) and prevents precipitation and oxidation.[2]
Atmosphere AirNitrogen or ArgonPrevents oxidation of Cu(I) and alkyne homocoupling.[2]
Solvent Toluenet-BuOH/H₂O (1:1)A protic co-solvent system often improves rates for polar substrates.
Temperature 80 °CRoom TemperatureHigh temperatures can degrade azides; CuAAC is often efficient at RT.[5]
Table 2: Troubleshooting N-Alkylation Regioselectivity
SubstrateConditionsMajor ProductMinor ProductComments
4-Phenyl-1H-1,2,3-triazoleK₂CO₃, DMF, 80 °CN-1 IsomerN-2 IsomerA mixture is often obtained.
4-Phenyl-1H-1,2,3-triazoleCs₂CO₃, DMF, 80 °CN-2 IsomerN-1 IsomerCesium carbonate can favor the thermodynamically more stable product.
4-Bromo-1H-1,2,3-triazoleK₂CO₃, DMF, -10 °CN-2 IsomerNegligibleThe bromo group acts as a directing group for N-2 alkylation.[9]

Experimental Protocols

Protocol 1: General Procedure for CuAAC Synthesis of a Boc-Protected Aminoethyl Triazole
  • To a round-bottom flask, add the alkyne (1.0 eq.), the Boc-protected aminoethyl azide (1.1 eq.), and a 1:1 mixture of t-butanol and water.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq.) and THPTA (0.1 eq.) in water. Add this to the reaction mixture.

  • In another vial, prepare a fresh solution of sodium ascorbate (0.3 eq.) in water. Add this solution dropwise to the reaction mixture. The solution may turn slightly yellow or heterogeneous.

  • Stir the reaction at room temperature under an argon atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired Boc-protected aminoethyl triazole.

Protocol 2: General Procedure for Boc Deprotection
  • Dissolve the Boc-protected aminoethyl triazole (1.0 eq.) in dichloromethane (DCM).

  • Add a scavenger, such as triethylsilane (1.5 eq.).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10-20 eq.).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3x) to ensure all TFA is removed.

  • The resulting product is the TFA salt of the aminoethyl triazole. If the free base is required, dissolve the residue in a minimal amount of water, basify with a saturated solution of sodium bicarbonate, and extract with an appropriate organic solvent.

Visualizations

Diagram 1: CuAAC Catalytic Cycle

CuAAC_Cycle cluster_main Cu(I) Catalytic Cycle cluster_redox Catalyst Maintenance CuI Cu(I) Complex1 Cu(I)-Acetylide Alkyne R1-Alkyne Alkyne->Complex1 Coordination Azide R2-Azide Complex2 Cu(I)-Triazolide Complex1->Complex2 + R2-Azide Complex2->CuI Regeneration Product 1,4-Disubstituted Triazole Complex2->Product Protonolysis CuII Cu(II) CuI_regen Cu(I) CuII->CuI_regen Reduction Reducer Sodium Ascorbate

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Diagram 2: Troubleshooting Workflow for Low CuAAC Yield

Troubleshooting_Workflow Start Low or No Product Yield Check_Catalyst Is the Cu(I) catalyst active and soluble? Start->Check_Catalyst Catalyst_Solution Add/refresh reducing agent (NaAsc). Add stabilizing ligand (TBTA/THPTA). Use inert atmosphere. Check_Catalyst->Catalyst_Solution No Check_Reagents Are starting materials pure? Check_Catalyst->Check_Reagents Yes Success Improved Yield Catalyst_Solution->Success Reagents_Solution Purify alkyne and azide. Check for inhibitors. Check_Reagents->Reagents_Solution No Check_Conditions Are reaction conditions optimal? Check_Reagents->Check_Conditions Yes Reagents_Solution->Success Conditions_Solution Optimize solvent for solubility. Gently heat if necessary (40-60 °C). Check pH for aqueous reactions. Check_Conditions->Conditions_Solution No Check_Protection Is the amino group protected? Check_Conditions->Check_Protection Yes Conditions_Solution->Success Protection_Solution Protect amine with Boc group to prevent side reactions. Check_Protection->Protection_Solution No Check_Protection->Success Yes Protection_Solution->Success

Caption: A step-by-step workflow for troubleshooting low yields in CuAAC reactions.

References

  • Interchim. (2011). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]

  • Löber, S., & Gmeiner, P. (2007). Optimization of Click Chemistry Using Azide and Alkyne Scavenger Resins.
  • Leshcheva, I. A., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Molecules, 27(6), 1968.
  • Li, P., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 985792.
  • Li, P., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Retrieved from [Link]

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
  • US4269987A. (1981). Purification of triazoles.
  • Uttamapinant, C., et al. (2021). A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling. Frontiers in Chemistry, 9, 766522.
  • ResearchGate. (2025). NH-1,2,3-triazoles: Synthesis and reactions with electrophilic agents. Retrieved from [Link]

  • Singh, M., & Singh, J. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review.
  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Rezki, N., et al. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 25(11), 2658.
  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). Click Triazoles for Bioconjugation. Accounts of Chemical Research, 44(9), 666-676.
  • Sharma, A., et al. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 23(10), 2192-2202.
  • Wang, X., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(8), 1567.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Gkizis, P. L., et al. (2014). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC, 2014(6), 253-264.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Feng, X., et al. (2024). Triazoles in the environment: An update on sample pretreatment and analysis methods. Ecotoxicology and Environmental Safety, 287, 117156.
  • Ball, E. J., et al. (2020). Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. Molecules, 25(18), 4258.
  • Wang, X. J., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5490-5493.
  • European Union Reference Laboratory for Pesticides. (n.d.). Determination of Triazole Derivative Metabolites in Fruits and Vegetables Using the QuPPe Method and Differential Mobility Spectrometry (DMS). Retrieved from [Link]

  • Matin, M. M., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • D'Agostino, S., et al. (2022). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles.
  • Matin, M. M., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • Matin, M. M., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • Camara, M. A., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study.
  • Wang, X., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(8), 1567.
  • Tătaru, D., & Vlase, L. (2020). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis.
  • Al-Masoudi, N. A., et al. (2023). The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport. Molecules, 28(15), 5707.
  • Li, Y., et al. (2023). Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry.

Sources

Optimization

Technical Support Center: Stability of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride

Welcome to the technical support guide for 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride (CAS No. 99839-36-8).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride (CAS No. 99839-36-8). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in various solvents. Given the limited availability of specific stability data in published literature, this guide focuses on fundamental principles, best practices for handling and storage, and a robust protocol for you to determine stability in your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing solid 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride?

As a solid, the compound is expected to be relatively stable if stored correctly. Manufacturer safety data sheets (SDS) recommend keeping the container tightly closed in a dry, cool, and well-ventilated place.[1][2] To maximize shelf life, we advise storing it under an inert atmosphere (e.g., argon or nitrogen) and protecting it from light, as amino-containing compounds can be susceptible to photo-oxidation over time. For long-term storage, keeping the compound at -20°C is a common practice for many research chemicals to minimize degradation.[3]

Q2: I need to prepare a stock solution. Which solvent should I choose, and what are the stability concerns?

The choice of solvent is critical and depends on the intended application. While specific stability data is not extensively documented, we can infer potential behavior based on the molecule's structure.

  • Aqueous Buffers: The dihydrochloride salt form suggests good solubility in water.[3] However, the stability in aqueous solutions can be pH-dependent. The two primary amino groups and the triazole ring have basic properties, and the pH of the solution will affect their protonation state, which in turn can influence stability. It is advisable to prepare fresh aqueous solutions for each experiment. If storage is necessary, flash-freeze aliquots and store them at -80°C to minimize hydrolysis and other degradation. Avoid repeated freeze-thaw cycles.

  • Organic Solvents:

    • Protic Solvents (e.g., Methanol, Ethanol): The compound is likely soluble in simple alcohols.[3] However, be aware that primary amines can potentially react with residual aldehydes or ketones in the solvent, especially if not of high purity.

    • Aprotic Polar Solvents (e.g., DMSO, DMF): These are common solvents for preparing stock solutions of drug-like molecules. Stability in DMSO is generally good for short-term storage, but it's crucial to use anhydrous grade DMSO as it is hygroscopic, and absorbed water can affect the stability of dissolved compounds. Long-term storage in DMSO at room temperature is not recommended for many compounds.

The following table provides a qualitative summary of stability considerations for different solvent classes.

Solvent ClassExamplesExpected SolubilityKey Stability ConsiderationsRecommendation
Aqueous Water, PBS, Tris BufferLikely GoodpH-dependent hydrolysis, potential for microbial growth.Prepare fresh or store frozen aliquots at ≤ -20°C.
Protic Polar Methanol, EthanolLikely Soluble[3]Potential for reaction with solvent impurities (aldehydes/ketones).Use high-purity solvents. Store at low temperatures.
Aprotic Polar DMSO, DMFLikely SolubleHygroscopic nature can introduce water. Potential for degradation over time.[4]Use anhydrous grade. Store frozen aliquots under inert gas.
Aprotic Non-Polar Toluene, HexaneLikely InsolubleNot recommended for creating stock solutions.Avoid.
Q3: What are the potential signs of degradation of my compound, either in solid form or in solution?

Visual inspection can often provide the first clues of compound degradation:

  • Solid: A change in color (e.g., from white/off-white to yellow or brown) or texture (e.g., clumping, signs of moisture) can indicate degradation or contamination.

  • Solution: The appearance of a new color, cloudiness, or precipitation in a solution that was initially clear can suggest instability or insolubility over time.

For a more definitive assessment, analytical techniques are necessary. A change in the purity profile as measured by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is the most reliable indicator of degradation. The appearance of new peaks or a decrease in the area of the main peak corresponding to the parent compound over time is quantitative evidence of instability.

Troubleshooting Guide: Investigating Compound Stability

If you suspect that the stability of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride is affecting your experimental results, a systematic stability study is recommended.

Potential Degradation Pathways

Understanding the potential chemical liabilities of the molecule can help in designing a stability study. The diagram below illustrates the key factors that can influence the stability of the compound.

cluster_factors Influencing Factors cluster_compound 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride cluster_degradation Potential Degradation pH pH Compound Compound pH->Compound affects protonation Temperature Temperature Temperature->Compound accelerates reactions Light Light Light->Compound induces photo-reactions Oxygen Oxygen Oxygen->Compound causes oxidation Hydrolysis Hydrolysis Compound->Hydrolysis Oxidation Oxidation Compound->Oxidation Photodegradation Photodegradation Compound->Photodegradation

Caption: Factors influencing the stability of the compound.

  • Hydrolysis: The amide-like character of the triazole ring could be susceptible to hydrolysis under strongly acidic or basic conditions, although triazoles are generally quite stable.

  • Oxidation: The primary amino groups are potential sites for oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions.

  • Photodegradation: Aromatic and heteroaromatic systems can be sensitive to UV light.

Experimental Protocol for Assessing Solvent Stability

This protocol provides a framework for conducting a short-term stability study of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride in a solvent of your choice.

Objective: To determine the stability of the compound in a specific solvent over a defined period under controlled conditions.
Materials:
  • 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride

  • High-purity solvent(s) of interest (e.g., HPLC-grade water, anhydrous DMSO)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Autosampler vials

  • Incubators or water baths set to desired temperatures

Workflow for Stability Assessment

A 1. Prepare Stock Solution (e.g., 10 mM in DMSO) B 2. Aliquot into Vials (for each time point and condition) A->B C 3. Initial Analysis (T=0) Inject one aliquot immediately onto HPLC/LC-MS B->C D 4. Store Aliquots (e.g., Room Temp, 4°C, -20°C) B->D F 6. Data Analysis Compare peak area of the parent compound over time C->F E 5. Analyze at Time Points (e.g., 2h, 6h, 24h, 48h) D->E E->F G 7. Conclusion Determine % remaining and degradation rate F->G

Caption: Experimental workflow for a stability study.

Step-by-Step Procedure:
  • Prepare a Stock Solution: Accurately weigh the compound and dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL or 10 mM). Ensure complete dissolution.

  • Initial Analysis (Time = 0): Immediately analyze an aliquot of the freshly prepared solution by HPLC or LC-MS. This will serve as your baseline (100% purity) reference.

    • HPLC Method: A reverse-phase C18 column is a good starting point. Use a gradient of water and acetonitrile with a modifier like 0.1% formic acid or trifluoroacetic acid to ensure good peak shape. Monitor at a UV wavelength where the compound has good absorbance (e.g., determined by a UV scan).

  • Sample Incubation: Aliquot the stock solution into several sealed vials. Store these vials under the conditions you wish to test (e.g., room temperature, 4°C, protected from light).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove one vial from each storage condition and analyze it using the same HPLC/LC-MS method as the T=0 sample.

  • Data Analysis:

    • For each time point, calculate the peak area of the parent compound.

    • Determine the percentage of the compound remaining relative to the T=0 sample using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • A compound is often considered stable if >90-95% remains after the test period, although the acceptable limit will depend on your specific application.

By following this guide, you can confidently assess the stability of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride in your experimental system and ensure the reliability and reproducibility of your results.

References

  • Ataman Kimya. 3-AMINO-1H-1,2,4-TRIAZOLE,95%. Retrieved from [Link]

  • Miller, M. P., et al. (2025, June 1). Complete degradation of 3-amino-1,2,4-triazol-5-one (ATO) by manganese oxide. ResearchGate. Retrieved from [Link]

  • Kozik, V., et al. (2022, February 22). Synthesis of Benzo[5][6]thiazolo[2,3-c][1][2][5]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Reactions Involving Aminoethyl-1,2,4-triazoles

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with aminoethyl-1,2,4-triazoles. As a core scaffold in medicinal and agrochemical research, the synthesis of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with aminoethyl-1,2,4-triazoles. As a core scaffold in medicinal and agrochemical research, the synthesis of these heterocycles can present unique challenges.[1][2][3] This guide, structured in a question-and-answer format, provides field-proven insights and solutions to common experimental hurdles, from optimizing reaction yields to navigating complex purifications.

Section 1: Reaction Optimization & Low Yield

Low product yield is one of the most frequent challenges in heterocyclic chemistry. The following questions address the primary causes and systematic approaches to improving the efficiency of your aminoethyl-1,2,4-triazole synthesis.

Q1: My reaction yield for the synthesis of an aminoethyl-1,2,4-triazole is consistently low. What are the primary factors to investigate?

A1: Low yields in 1,2,4-triazole syntheses are a multifaceted problem often stemming from suboptimal reaction conditions, reagent quality, or product degradation. A systematic approach is crucial for diagnosis and improvement.

Causality-Driven Troubleshooting Steps:

  • Re-evaluate Reaction Conditions: Many traditional methods for synthesizing 1,2,4-triazoles require high temperatures and long reaction times, which can lead to the degradation of both starting materials and products.[4]

    • Temperature & Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5] Excessively long times may not increase conversion but can promote side reactions or decomposition. A temperature screening is crucial to find a balance between reaction rate and stability.[5]

    • Microwave Irradiation: For reactions that are sluggish or require harsh thermal conditions, consider using microwave-assisted synthesis. This technique can dramatically shorten reaction times and increase yields by minimizing thermal degradation.[4][5][6]

  • Assess Reagent Quality and Stoichiometry:

    • Ensure starting materials, particularly hydrazines and amidines, are pure and dry. Hydrazine derivatives can be hygroscopic or degrade upon storage.

    • Verify the stoichiometry. While a 1:1 ratio is theoretically required, a slight excess of one reagent may be necessary to drive the reaction to completion, depending on the specific mechanism.

  • Solvent and Base Selection: The choice of solvent and base is critical as it affects reactant solubility and can mediate the reaction mechanism.[5]

    • Solvent: For copper-catalyzed reactions, polar aprotic solvents like DMSO have been found to be effective.[5] The solvent must fully dissolve the reactants at the reaction temperature.

    • Base: The base neutralizes acidic byproducts and can play a catalytic role. Common choices include inorganic bases like K₃PO₄ or Cs₂CO₃.[5] The strength and solubility of the base should be matched to the specific reaction.

Troubleshooting Workflow for Low Yield

LowYieldWorkflow Start Low Yield Observed Check_Purity Verify Purity & Stoichiometry of Starting Materials Start->Check_Purity Optimize_Conditions Systematically Optimize Reaction Conditions Check_Purity->Optimize_Conditions If Reagents are Pure Monitor_Progress Monitor Reaction by TLC/LC-MS (Check for Degradation) Optimize_Conditions->Monitor_Progress Vary Temp, Time, Solvent, Base Consider_MW Consider Microwave- Assisted Synthesis Monitor_Progress->Consider_MW Degradation Observed Change_Catalyst Screen Alternative Catalysts/Ligands Monitor_Progress->Change_Catalyst No Improvement Result Improved Yield Monitor_Progress->Result Optimum Found Consider_MW->Result Change_Catalyst->Result

Caption: A decision tree for troubleshooting low reaction yields.

Q2: What is a reliable starting protocol for the synthesis of a 3-amino-1,2,4-triazole derivative?

A2: A robust and versatile method involves the cyclization of a hydrazinecarboximidamide intermediate, which can be prepared through several convergent routes.[1] The following protocol is a generalized two-step, one-pot procedure that demonstrates good yields and accommodates a range of functional groups.[1]

Experimental Protocol: General Synthesis of 1-Substituted-3-amino-1,2,4-triazoles

Step 1: Formation of the Hydrazinecarboximidamide Intermediate (2a)

  • In a round-bottom flask, dissolve the appropriate thiourea derivative (e.g., Thiourea 3a ) in water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium molybdate dihydrate (0.05 equiv) and sodium chloride (0.4 equiv).

  • Slowly add 30% hydrogen peroxide (5 equiv) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material. This forms the sulfonic acid intermediate 5 .[1]

  • To this aqueous solution, add the desired substituted hydrazine (R¹NHNH₂, 1 equiv) and acetonitrile (as a co-solvent). If the hydrazine is a salt, add triethylamine (2.2 equiv).

  • Stir the reaction at room temperature or heat to 80 °C for 1.5 hours, monitoring by TLC. The intermediate 2a is formed in solution.

Step 2: Cyclization to the 3-Amino-1,2,4-triazole (1)

  • Concentrate the crude reaction mixture containing intermediate 2a in vacuo to remove the solvents.

  • To the residue, add trimethyl orthoformate (HC(OMe)₃).

  • Heat the mixture to 140 °C overnight in a sealed tube or with a condenser to allow for the removal of methanol byproduct.

  • After cooling, the excess trimethyl orthoformate is removed under reduced pressure.

  • The resulting crude product 1 can then be purified by recrystallization or column chromatography.

Section 2: Side Products & Regioselectivity

The formation of isomers is a common challenge in the synthesis of substituted triazoles, complicating purification and reducing the yield of the desired product.

Q3: My reaction is producing a mixture of isomers. How can I control the regioselectivity to obtain the desired substituted 1,2,4-triazole?

A3: Achieving high regioselectivity is a well-known hurdle in triazole synthesis. The formation of, for example, 1,3- versus 1,5-disubstituted isomers often depends on the synthetic route and, critically, the catalyst employed.[4]

  • Influence of Starting Materials: In classical methods like the Einhorn-Brunner reaction, the electronic properties of the substituents on the starting diacylamine can influence which isomer is favored. The group with stronger electron-withdrawing character will preferentially orient itself at a specific position on the resulting triazole ring.[4]

  • Catalyst-Controlled Synthesis: A modern and highly effective strategy is to use catalyst control. For reactions involving the [3+2] cycloaddition of isocyanides with diazonium salts, the choice of metal catalyst can directly dictate the isomeric outcome.[4]

    • Silver(I) Catalysis: Using a Ag(I) catalyst selectively produces 1,3-disubstituted 1,2,4-triazoles in high yield.

    • Copper(II) Catalysis: Switching to a Cu(II) catalyst under similar conditions favors the formation of the 1,5-disubstituted 1,2,4-triazole isomers.[4][7]

This catalytic control provides a powerful and predictable tool for directing the reaction toward a single desired regioisomer, simplifying purification and maximizing yield.

Catalyst-Directed Regioselectivity

Regioselectivity cluster_0 Reactants Isocyanide R-NC Ag_Catalyst Ag(I) Catalyst Isocyanide->Ag_Catalyst Cu_Catalyst Cu(II) Catalyst Isocyanide->Cu_Catalyst Diazonium R'-N2+ Diazonium->Ag_Catalyst Diazonium->Cu_Catalyst Product_1_3 1,3-Disubstituted 1,2,4-Triazole Ag_Catalyst->Product_1_3 Selective Formation Product_1_5 1,5-Disubstituted 1,2,4-Triazole Cu_Catalyst->Product_1_5 Selective Formation

Caption: Controlling isomeric outcomes using different metal catalysts.

Section 3: Purification Challenges

Aminoethyl-1,2,4-triazoles can be challenging to purify due to their polarity and potential to chelate residual metals.

Q4: The crude product is a sticky oil instead of a solid, making isolation difficult. What causes this and how can it be resolved?

A4: A product "oiling out" instead of crystallizing is a common sign of impurities. The presence of unreacted starting materials, solvent residues, or side products can depress the melting point and inhibit the formation of a crystal lattice.[8]

Solutions:

  • Initial Purification: First, attempt to purify the oil using column chromatography to remove the bulk of the impurities.

  • Recrystallization Attempts: After chromatography, dissolve the purified oil in a minimal amount of a hot solvent in which it is highly soluble. Then, slowly add a "poor" solvent (an anti-solvent) in which the product is insoluble until the solution becomes cloudy. Allow it to cool slowly. Seeding with a small crystal, if available, or scratching the inside of the flask can help induce crystallization.

  • Trituration: If recrystallization fails, try dissolving the oil in a small amount of solvent and then adding a larger volume of an anti-solvent with vigorous stirring. This can sometimes cause the product to precipitate as a solid powder, which can then be filtered.

Q5: My aminoethyl-1,2,4-triazole is highly polar, leading to poor separation on standard silica gel chromatography. What alternative purification strategies can I use?

A5: The high polarity of many nitrogen-containing heterocycles makes standard silica gel chromatography ineffective, often resulting in streaking and poor separation.[8]

Alternative Strategies:

  • Modified Normal Phase: Before abandoning silica, try modifying your eluent. Adding a small percentage of a polar modifier like methanol can improve elution, while adding a basic modifier like triethylamine (0.1-1%) can deactivate acidic sites on the silica and significantly improve the peak shape for basic compounds.

  • Reverse-Phase Chromatography: This is an excellent alternative for polar compounds. Using a C18-functionalized silica stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients) often provides superior separation.[8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds and can be an effective option when both normal and reverse-phase methods fail.[8]

Q6: How can I effectively remove residual metal catalysts (e.g., copper) from my final product?

A6: Residual metal catalysts are a common issue in many modern cross-coupling reactions used to synthesize triazoles.[8] These impurities can interfere with subsequent reactions and are often toxic for biological applications.

Protocol for Metal Scavenging:

  • Dissolve your crude product in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Wash the organic solution one to three times with an aqueous solution of a chelating agent. A saturated solution of ethylenediaminetetraacetic acid (EDTA) is highly effective at sequestering and removing many transition metals, including copper.[8]

  • After the aqueous washes, wash the organic layer with brine to remove excess water.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

Section 4: Product Characterization

Unambiguous confirmation of the target structure is a critical final step.

Q7: What are the key spectroscopic signatures to confirm the successful formation of the aminoethyl-1,2,4-triazole ring?

A7: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structure elucidation. The formation of the 1,2,4-triazole ring results in characteristic signals in both ¹H and ¹³C NMR spectra.

Signal Type Typical ¹H NMR Chemical Shift (ppm) Typical ¹³C NMR Chemical Shift (ppm) Notes
Triazole Ring CH8.20 - 8.75147.0 - 151.0The exact position is highly dependent on the substituents and which nitrogen the proton is attached to (in N-H tautomers).[9]
Triazole Ring Quaternary CarbonsN/A156.0 - 165.0These signals correspond to the carbons of the triazole ring bearing substituents.[9]
Ethyl Bridge -CH₂-N(Triazole)4.30 - 4.40~60.0Signal for the methylene group directly attached to the triazole nitrogen.[10][11]
Ethyl Bridge -CH₂-NH₂~3.70~44.0Signal for the methylene group adjacent to the amino group.[10]

Note: Chemical shifts are approximate and can vary significantly based on solvent, substitution pattern, and pH. All synthesized compounds should be fully characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.[9][10]

Q8: My NMR spectrum is complex and difficult to interpret. Are there common impurities I should be looking for?

A8: Yes, complex spectra are often due to a mixture of the desired product and unreacted starting materials or intermediates.[8]

  • Unreacted Starting Materials: Look for characteristic signals of your initial hydrazide, amidine, or other precursors. For example, the N-H protons of a hydrazide often appear as broad singlets.

  • Partially Reacted Intermediates: Open-chain intermediates, such as the hydrazinecarboximidamide discussed in the protocol above, will have different chemical shifts and coupling patterns compared to the final cyclized product.

  • Solvent Residue: Be aware of common solvent peaks (e.g., DMSO, ethyl acetate, dichloromethane) that may be present in your sample.

  • Isomeric Products: If your reaction has regioselectivity issues, you may see two distinct sets of peaks corresponding to the different isomers. Comparing the integration of these sets can give you the isomeric ratio.

Section 5: Stability & Handling

Q9: I am concerned about the stability of my aminoethyl-1,2,4-triazole product during workup and storage. How stable is the triazole ring?

A9: The 1,2,4-triazole ring itself is an aromatic system and is generally very stable. It is robust and resistant to hydrolysis under typical acidic and basic workup conditions.[12] However, issues can arise from the starting materials or the substituents on the ring. In one reported case, using concentrated HCl during workup led to the hydrolysis of the starting acid hydrazide, not the triazole product itself.[12] Therefore, while the core heterocycle is stable, it is always prudent to use standard workup conditions (e.g., 1M HCl or saturated NaHCO₃) and avoid unnecessarily harsh reagents that could cleave labile functional groups attached to the ring. For long-term storage, keeping the compound in a cool, dry, and dark place is recommended.

References

  • BenchChem Technical Support Team. (2025).
  • PMC. (n.d.). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PubMed Central.
  • BenchChem. (n.d.).
  • PMC. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. NIH.
  • (2022).
  • SciSpace. (2020).
  • BenchChem. (n.d.). Technical Support Center: Purification of Substituted 1,2,4-Triazoles. Benchchem.
  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • ResearchGate. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
  • ResearchGate. (2018). Stability of 1,2,4-triazoles?.

Sources

Optimization

Technical Support Center: Characterization of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride

Welcome to the technical support center for "3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride" (CAS No: 99839-36-8). This guide is designed for researchers, scientists, and drug development professionals to navi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride" (CAS No: 99839-36-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the common characterization challenges associated with this highly polar, nitrogen-rich heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, in-depth solutions to issues you may encounter during your experiments.

I. Physicochemical Properties and Handling

This section addresses the inherent properties of the molecule that can impact its handling and analysis.

FAQ 1: My sample weight seems to be inconsistent, and the material appears clumpy. What could be the cause?

This is a common issue with amine dihydrochloride salts and is likely due to the hygroscopic nature of the compound.[1][2] As a dihydrochloride salt of a small, polar molecule with multiple nitrogen atoms, "3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride" has a high affinity for atmospheric moisture.

Troubleshooting Guide: Managing Hygroscopicity

  • Proper Storage: Always store the compound in a desiccator with a fresh desiccant.[3] The container should be tightly sealed. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).

  • Accurate Weighing: When weighing, do so in a controlled environment with low humidity if possible. Work quickly to minimize exposure to air. For highly accurate measurements, a glove box with a controlled atmosphere is recommended.

  • Water Content Determination: The most accurate way to account for absorbed water is to perform a Karl Fischer titration.[4][5]

    Experimental Protocol: Karl Fischer Titration

    • Reagent Selection: For amines, it is crucial to use a Karl Fischer reagent buffered to handle the basicity of the sample. Reagents containing imidazole or other suitable bases are recommended to maintain the optimal pH range (4-8) for the reaction.

    • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable anhydrous solvent. Methanol is common, but if solubility is an issue, formamide can be used as a co-solvent.

    • Titration: Perform the titration using a volumetric or coulometric Karl Fischer titrator. The choice depends on the expected water content (volumetric for higher content, coulometric for trace amounts).

    • Calculation: The instrument will determine the amount of water in the sample, which can then be used to correct the sample weight for assays and other quantitative analyses.

II. Spectroscopic Characterization

Spectroscopic analysis of this triazole derivative can be complex. This section provides guidance on interpreting NMR and Mass Spectrometry data.

FAQ 2: The 1H NMR spectrum of my compound shows broad signals for the triazole ring protons and the amine protons. Is this normal?

Yes, broad signals in the NMR spectrum of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride, particularly in protic solvents like D₂O or DMSO-d₆, are expected due to several factors:

  • Proton Exchange: The amine (NH₂) and triazole (NH) protons are acidic and can exchange with residual water in the NMR solvent or with each other, leading to signal broadening.

  • Tautomerism: 1,2,4-triazoles can exist in different tautomeric forms.[3][6][7][8][9] This dynamic equilibrium can lead to the broadening of signals for the triazole ring protons and carbons in both ¹H and ¹³C NMR.[4]

  • Quadrupolar Effects: The nitrogen atoms in the triazole ring have a quadrupole moment which can lead to broadening of adjacent proton signals.

Troubleshooting Guide: NMR Analysis

  • Solvent Choice: Running the spectrum in an aprotic solvent like DMSO-d₆ can sometimes sharpen the NH signals compared to D₂O, as exchange with the solvent is minimized.

  • Low-Temperature NMR: Cooling the NMR probe can slow down the rate of proton exchange and tautomerization, potentially leading to sharper signals and even the resolution of individual tautomers.

  • 2D NMR Techniques:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment will correlate the proton signals with their directly attached carbon atoms, aiding in the assignment of the ethyl group and the triazole ring carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This will show correlations between protons and carbons over two or three bonds, which is invaluable for confirming the connectivity of the ethyl group to the triazole ring.

    • ¹H-¹⁵N HSQC: If available, this technique can be very informative for characterizing the nitrogen environments and studying tautomerism.[3]

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Notes
Ethyl -CH₂- (adjacent to triazole)~3.0 - 3.5~25 - 30May be a triplet.
Ethyl -CH₂- (adjacent to amine)~2.8 - 3.3~38 - 43May be a triplet.
Triazole C-HNot ApplicableNot ApplicableThis is a substituted position.
Triazole C-NH₂Not Applicable~150 - 160Carbon bearing the amino group.
Triazole C-CH₂CH₂NH₂Not Applicable~155 - 165Carbon bearing the aminoethyl group.
Amine NH₂ (ethyl group)Broad, variableNot ApplicableMay exchange with water.
Amine NH₂ (triazole ring)Broad, variableNot ApplicableMay exchange with water.
Triazole NHBroad, very downfield (~11-14)Not ApplicableCharacteristic of triazole NH protons.

Note: These are estimated chemical shifts based on similar structures and may vary.

FAQ 3: I am having trouble getting a clear molecular ion peak in the mass spectrum. Why is that?

For a small, polar molecule like this, the choice of ionization technique is crucial.

Troubleshooting Guide: Mass Spectrometry Analysis

  • Ionization Technique: Electrospray Ionization (ESI) is the preferred method for this type of compound.[10] It is a soft ionization technique that is well-suited for polar and thermally labile molecules. Run in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Fragmentation: The 1,2,4-triazole ring can undergo characteristic fragmentation patterns, often involving the loss of N₂ or HCN.[10] For this specific molecule, a likely fragmentation would be the loss of the aminoethyl side chain.

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS to confirm the elemental composition of the molecular ion and any major fragments.[11][12] This provides a high degree of confidence in the compound's identity.

III. Chromatographic Analysis and Purity Assessment

The high polarity of "3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride" presents a significant challenge for chromatographic separation.

FAQ 4: My compound is not retained on a standard C18 reversed-phase HPLC column. How can I analyze its purity?

This is a very common problem for highly polar compounds. Reversed-phase chromatography relies on hydrophobic interactions, which are minimal for this molecule. The best alternative is Hydrophilic Interaction Liquid Chromatography (HILIC) .[13]

Troubleshooting Guide: HILIC Method Development

  • Column Selection:

    • Bare Silica: A good starting point for HILIC separations.

    • Amide or Diol Phases: These can offer different selectivity and may be more robust than bare silica.

  • Mobile Phase:

    • Organic Solvent: Acetonitrile is the most common organic solvent and acts as the weak solvent in HILIC. A high percentage of acetonitrile (e.g., >80%) is needed for retention.

    • Aqueous Component: Water is the strong solvent. The gradient will typically involve increasing the water content.

    • Buffer: A buffer is essential for good peak shape and reproducible retention times. Ammonium formate or ammonium acetate at around 10 mM are excellent choices as they are volatile and MS-friendly. The pH of the mobile phase can significantly affect the retention and selectivity.

  • Injection Solvent: The injection solvent should be as close as possible to the initial mobile phase conditions (i.e., high in acetonitrile).[3] Injecting in a highly aqueous solvent will lead to poor peak shape.

  • Equilibration: HILIC columns require a longer equilibration time between injections compared to reversed-phase columns to allow the water layer on the stationary phase to re-establish.[3][13] A minimum of 10-15 column volumes is recommended.

Experimental Protocol: Starting HILIC Method

  • Column: Silica-based HILIC column (e.g., 100 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.

  • Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.

  • Gradient: 0-5 min, 0-100% B; 5-7 min, 100% B; 7.1-10 min, 0% B (re-equilibration).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

  • Detection: UV at ~210 nm or Mass Spectrometry (ESI+).

Diagram: HILIC Troubleshooting Logic

HILIC_Troubleshooting cluster_retention Retention Solutions cluster_peakshape Peak Shape Solutions cluster_reproducibility Reproducibility Solutions Start Poor HILIC Performance Issue Identify Issue Start->Issue NoRetention No/Poor Retention Issue->NoRetention Retention PeakTailing Peak Tailing/Splitting Issue->PeakTailing Peak Shape PoorReproducibility Poor Reproducibility Issue->PoorReproducibility Reproducibility IncreaseACN Increase Acetonitrile % in Starting Mobile Phase NoRetention->IncreaseACN CheckInjectionSolvent Match Injection Solvent to Mobile Phase (High ACN) NoRetention->CheckInjectionSolvent DecreaseBuffer Decrease Buffer Concentration NoRetention->DecreaseBuffer OptimizeBuffer Optimize Buffer pH and Concentration PeakTailing->OptimizeBuffer CheckInjectionSolvent2 Match Injection Solvent to Mobile Phase PeakTailing->CheckInjectionSolvent2 LowerSampleLoad Lower Sample Concentration PeakTailing->LowerSampleLoad IncreaseEquilibration Increase Equilibration Time (>10 column volumes) PoorReproducibility->IncreaseEquilibration FreshMobilePhase Prepare Fresh Mobile Phase PoorReproducibility->FreshMobilePhase CheckTemperature Ensure Stable Column Temperature PoorReproducibility->CheckTemperature Characterization_Workflow cluster_initial Initial Assessment cluster_structure Structural Confirmation cluster_purity Purity & Impurities Handling Hygroscopicity Check (Visual, Karl Fischer) Solubility Solubility Screening (NMR solvents, HPLC mobile phases) Handling->Solubility NMR NMR Spectroscopy (1H, 13C, HSQC, HMBC) Solubility->NMR MS Mass Spectrometry (ESI-HRMS) NMR->MS Confirms Mass HILIC HILIC Method Development MS->HILIC Guides Detection ImpurityID Impurity Identification (LC-MS) HILIC->ImpurityID Stability Forced Degradation Study HILIC->Stability

Caption: A logical workflow for the characterization of the title compound.

By understanding these common challenges and implementing the proposed troubleshooting strategies, researchers can effectively characterize "3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride" and ensure the quality and reliability of their experimental data.

References

  • Restek Corporation. (2020, October 26). How to Avoid Common Problems with HILIC Methods. Restek Resource Hub. [Link]

  • Jogdand, G. F. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]

  • Dalton, L. K., et al. (2019). Nuclear magnetic resonance studyes of triazoles. I. Tautomerism of 1,2,4-triazole. The Journal of Organic Chemistry. [Link]

  • Creagh, L. T., & Truitt, P. (1968). Nuclear magnetic resonance studyes of triazoles. I. Tautomerism of 1,2,4-triazole. ACS Publications. [Link]

  • Phenomenex. (2021, February 2). HILIC Tips to Strengthen Your Analysis. [Link]

  • Ananikov, V. P., et al. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Tautomeric forms of 1,2,4‐triazole. [Link]

  • Grob, K., et al. (1995). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. [Link]

  • Suda, S. R., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. [Link]

  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. [Link]

  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. [Link]

  • Zhang, L., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PMC - NIH. [Link]

  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PMC. [Link]

  • AZoLifeSciences. (2023, December 5). Chromatography Breakthroughs in Amino Acid Analysis. [Link]

  • Mettler Toledo. What Is Karl Fischer Titration?. [Link]

  • ResearchGate. Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. [Link]

  • LibreTexts Chemistry. (2021, March 29). Paper Chromatography of Amino Acids Lab Procedure. [Link]

  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PMC - NIH. [Link]

  • ResearchGate. (2018, July 25). Stability of 1,2,4-triazoles?. [Link]

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine Dihydrochloride

Welcome to the technical resource hub for the scalable synthesis of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine Dihydrochloride . This guide is designed for researchers, chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource hub for the scalable synthesis of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine Dihydrochloride . This guide is designed for researchers, chemists, and drug development professionals. We will move beyond simple procedural lists to explore the causality behind experimental choices, address common challenges encountered during scale-up, and provide a framework for robust and reproducible synthesis.

Synthetic Pathway & Core Principles

The synthesis of 3,5-disubstituted 1,2,4-triazoles is a well-established area of heterocyclic chemistry.[1][2] The target molecule, 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine, is fundamentally a guanazole (3,5-diamino-1,2,4-triazole) derivative.[3] A robust and scalable synthesis hinges on the cyclocondensation of a guanidine-containing compound with a suitable carboxylic acid derivative.

Our recommended approach involves the reaction of aminoguanidine with a protected β-aminopropionitrile derivative, followed by deprotection and salt formation. This strategy offers several advantages for scalability:

  • Convergent Synthesis: It efficiently combines two key fragments.[4]

  • Cost-Effective Starting Materials: Aminoguanidine and derivatives of β-alanine are readily available.[5][6]

  • Control over Selectivity: The use of a protecting group on the ethylamine moiety prevents self-condensation and other side reactions.

Overall Synthetic Workflow

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Deprotection & Salt Formation SM1 N-Boc-β-alanine nitrile Int1 Boc-Protected Triazole Intermediate SM1->Int1  Reflux in Pyridine or EtOH/Acid SM2 Aminoguanidine HCl SM2->Int1 Int1_ref Boc-Protected Triazole Product Target Dihydrochloride Salt Int1_ref->Product  HCl in Isopropanol or Ether

Caption: High-level workflow for the two-step synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Question 1: My reaction yield is consistently low or fails to produce the desired product. What are the likely causes?

Answer: Low yield is a common issue that can typically be traced to one of three areas: reagent quality, reaction conditions, or workup losses.

  • Potential Cause 1: Reagent Purity & Stability

    • Insight: Aminoguanidine salts can degrade over time, especially if exposed to moisture. The nitrile starting material must be free of contaminants that could interfere with the cyclization.

    • Troubleshooting Action:

      • Verify Aminoguanidine Quality: Use a fresh bottle or verify the purity of your existing stock by melting point or NMR.

      • Ensure Anhydrous Conditions: Use dry solvents (e.g., anhydrous ethanol or pyridine). Moisture can hydrolyze the nitrile and inhibit the condensation reaction.

  • Potential Cause 2: Suboptimal Reaction Conditions

    • Insight: The cyclocondensation reaction is sensitive to both temperature and pH. Insufficient heat can lead to an incomplete reaction, while excessive temperatures can cause decomposition or byproduct formation.[3] An acidic catalyst is often required to activate the nitrile for nucleophilic attack.

    • Troubleshooting Action:

      • Temperature Control: Maintain a consistent reflux temperature. For scale-up, monitor the internal reaction temperature, not just the heating mantle setting.

      • Catalyst Check: If using a non-acidic salt of aminoguanidine, the addition of a catalytic amount of a strong acid (like HCl) can be beneficial.

      • Reaction Monitoring: Track the disappearance of the starting nitrile using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Potential Cause 3: Inefficient Deprotection

    • Insight: The Boc (tert-Butyloxycarbonyl) protecting group requires strong acidic conditions for removal. Incomplete deprotection will result in a mixture of the desired product and the protected intermediate.

    • Troubleshooting Action:

      • Acid Strength & Stoichiometry: Use a solution of HCl in a compatible solvent like isopropanol, dioxane, or diethyl ether. Ensure at least 2 equivalents of HCl are used for deprotection and formation of the dihydrochloride salt.

      • Monitor Deprotection: Check for the disappearance of the Boc-protected intermediate via TLC or LC-MS before proceeding with isolation.

Question 2: I'm having difficulty isolating the final product. It seems to be lost during the workup.

Answer: The target compound, as a dihydrochloride salt, is highly polar and likely has significant water solubility. This is a critical factor in designing an effective isolation procedure.

  • Insight: Aqueous workups can lead to substantial product loss. The key is to minimize contact with water or use techniques that force the product out of solution.

  • Troubleshooting Action:

    • Avoid Aqueous Extraction: After the deprotection step in an organic solvent (like isopropanol), the dihydrochloride salt should precipitate directly. Avoid adding water to dissolve the product unless absolutely necessary for a transfer.

    • Precipitation/Crystallization: The most effective method is to precipitate the product from a solvent in which it has low solubility. After deprotection with HCl in isopropanol, cooling the mixture or adding a less polar co-solvent like diethyl ether or MTBE can induce precipitation.

    • "Salting Out": If an aqueous solution is unavoidable, saturating the aqueous phase with sodium chloride can decrease the solubility of your product, potentially aiding in its precipitation or extraction into a highly polar organic solvent.[3]

Question 3: My final product's NMR spectrum shows unexpected peaks. What are the common impurities?

Answer: Impurities often arise from incomplete reactions or side reactions involving the highly reactive starting materials.

  • Potential Cause 1: Unreacted Starting Materials

    • Insight: Residual aminoguanidine or nitrile can contaminate the product.

    • Troubleshooting Action: Optimize reaction time and stoichiometry. Recrystallization of the final product from a solvent system like methanol/isopropanol or ethanol/ether is often effective at removing these precursors.

  • Potential Cause 2: Side-Products from Aminoguanidine

    • Insight: Aminoguanidine can undergo self-condensation under certain conditions to form various triazine or tetrazine derivatives.

    • Troubleshooting Action: Maintain strict temperature control and ensure the reaction pH does not become strongly basic, which can promote these side reactions.

  • Potential Cause 3: Isomeric Byproducts

    • Insight: While the formation of the 1,2,4-triazole is generally regioselective, trace amounts of other isomers could form depending on the precise reaction conditions.[7]

    • Troubleshooting Action: A carefully controlled crystallization is the best method to ensure isomeric purity. Characterization using 2D NMR techniques may be necessary to identify such impurities if they persist.

Frequently Asked Questions (FAQs)

  • Q: Why is the product isolated as a dihydrochloride salt?

    • A: There are several reasons. The free base, with three primary amine groups, is likely a non-crystalline oil and difficult to handle and purify on a large scale. The dihydrochloride salt is typically a stable, crystalline solid, which simplifies isolation, purification (by recrystallization), and storage. Furthermore, the salt form often has improved solubility in polar solvents used for downstream applications.

  • Q: What are the most critical safety precautions for this synthesis?

    • A: While aminoguanidine is less hazardous than its precursor, hydrazine, safe handling is paramount. Hydrazine derivatives are classified as toxic and potential carcinogens.[8]

      • Engineering Controls: Always conduct the reaction in a certified chemical fume hood.[8]

      • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.[9][10]

      • Exotherm Management: The reaction can be exothermic. For scalable work, use a reaction vessel equipped with overhead stirring and an external cooling bath (ice-water). Add reagents slowly and monitor the internal temperature. Do not scale up experiments without a prior risk assessment.[8]

  • Q: How can I effectively monitor the reaction progress?

    • A: TLC is the most common and cost-effective method. Use a polar mobile phase (e.g., Dichloromethane/Methanol, 9:1 v/v) and visualize with potassium permanganate stain, which will react with the amine and triazole functionalities. For more precise tracking, especially during optimization, LC-MS is ideal.

Scalable Experimental Protocol

This protocol is a representative synthesis designed for scalability. Note: This procedure should first be performed on a small scale to establish safety and performance parameters in your specific laboratory environment.

Step 1: Synthesis of tert-butyl (2-(5-amino-1H-1,2,4-triazol-3-yl)ethyl)carbamate
  • Vessel Setup: To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add Aminoguanidine Hydrochloride (55.3 g, 0.50 mol, 1.0 eq) and N-Boc-3-aminopropionitrile (92.5 g, 0.55 mol, 1.1 eq).

  • Solvent Addition: Add anhydrous pyridine (500 mL). Rationale: Pyridine acts as both a solvent and a base to neutralize the HCl salt, liberating the free aminoguanidine for the reaction.

  • Reaction: Heat the stirred suspension to reflux (approx. 115°C). Monitor the reaction progress by TLC (DCM:MeOH 95:5) for the disappearance of the nitrile starting material. The reaction is typically complete in 16-24 hours.

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the pyridine under reduced pressure using a rotary evaporator.

  • Initial Purification: To the resulting residue, add ethyl acetate (500 mL) and stir vigorously for 30 minutes. Filter the resulting solid and wash the filter cake with additional ethyl acetate (2 x 100 mL) to remove non-polar impurities. The crude product can be carried forward directly.

Step 2: Deprotection and Salt Formation
  • Vessel Setup: Suspend the crude, dried intermediate from Step 1 in anhydrous Isopropanol (IPA) (750 mL) in a 2 L flask equipped with a mechanical stirrer and a gas inlet adapter.

  • Acidification: Cool the suspension to 0-5°C using an ice bath. Bubble anhydrous HCl gas through the stirred suspension or add a 4M solution of HCl in an organic solvent (e.g., dioxane) (approx. 375 mL, 1.5 mol, 3.0 eq) dropwise, ensuring the internal temperature does not exceed 15°C. Rationale: A significant excess of HCl ensures complete deprotection and full protonation to the dihydrochloride salt.

  • Precipitation: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours. A white precipitate of the product will form.

  • Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with cold isopropanol (2 x 150 mL) and then with diethyl ether (2 x 150 mL) to facilitate drying.

  • Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight.

Quantitative Data Summary
ParameterValueRationale
Stoichiometry (Nitrile:AG) 1.1 : 1.0 eqA slight excess of the nitrile ensures complete consumption of aminoguanidine.
Reaction Temperature Reflux (~115°C)Provides sufficient thermal energy for the cyclocondensation reaction.
Deprotection Temperature 0-15°CControls the exotherm from the acid-base reaction and deprotection.
Expected Yield 65-80% (over 2 steps)Typical yield range for this type of transformation.
Expected Purity >98% (by NMR)After recrystallization if necessary.

Safety Workflow & Handling

Safe execution is the most critical aspect of scalable synthesis. The following workflow must be followed.

G cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Contingency A 1. Risk Assessment (Review SDS for all reagents) B 2. SOP Generation (Detail all steps, including quench) A->B C 3. Engineering Controls (Certified Fume Hood, Blast Shield) B->C D 4. Personal Protective Equipment (Gloves, Goggles, Face Shield, Lab Coat) C->D E 5. Controlled Execution (Monitor Temp, Slow Addition) D->E F 6. Emergency Plan (Spill Kit, Quench Agents, Contacts) E->F

Caption: Mandatory safety workflow for hazardous chemical synthesis.

References

  • Google Patents. (n.d.). Hydrothermal synthesis method of 3,5-diamino-1,2,4-triazole.
  • Google Patents. (n.d.). Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate.
  • National Institutes of Health. (2014). 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors.
  • ResearchGate. (2006). Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 3,5-diamino-1,2,4-triazoles.
  • Sigma-Aldrich. (2023). Safety Data Sheet.
  • University of Florida Environmental Health & Safety. (2024). Lesson Learned: Hydrazine Monohydrate Explosion.
  • IJRPR. (2023). A review of synthesis of aminoguanidine derivatives and some of their biological activities.
  • BLDpharm. (n.d.). 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride.
  • University of Notre Dame Risk Management and Safety. (n.d.). Hydrazine - Risk Management and Safety.
  • Arkema. (2012). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
  • Fisher Scientific. (2023). Safety Data Sheet - Dicyandiamide.
  • IJRPR. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities.
  • Sciencemadness Discussion Board. (2020). An improved synthesis of aminoguanidine bicarbonate.
  • National Institutes of Health. (2024). Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents.
  • AIP Conference Proceedings. (2020). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives.
  • Organic Syntheses. (n.d.). Aminoguanidine bicarbonate.
  • Echemi. (n.d.). 3-(2-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride,99839-36-8.
  • Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
  • PubMed. (n.d.). A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives.
  • Fluorochem. (n.d.). 3-(2-Aminoethyl)-1-methyl-1H-1,2,4-triazol-5-amine.
  • ChemicalBook. (n.d.). 3-Amino-1,2,4-Triazole(61-82-5) 1H NMR spectrum.
  • Echemi. (n.d.). 3-(2-AMINOETHYL)-1H-1,2,4-TRIAZOL-5-AMINE DIHYDROCHLORIDE.
  • National Institutes of Health. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
  • ResearchGate. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.
  • National Institutes of Health. (n.d.). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles.
  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review.
  • Frontiers in Chemistry. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • ResearchGate. (n.d.). Synthesis and spectral characteristics of N-(1-([11][12][13]triazolo[3,4-b][11][13][14]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides. Retrieved from researchgate.net.

  • Digital CSIC. (2022). Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells.
  • PubMed. (2009). Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles.
  • ResearchGate. (2015). Reaction of 4-hydroxy-6H-1,3-oxazin-6-ones with guanidine. Synthesis of new 1,3,5-triazine derivatives.
  • ResearchGate. (n.d.). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives | Request PDF.
  • Google Patents. (n.d.). A kind of synthesis technique of tris(2-aminoethyl)amine.
  • MDPI. (n.d.). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles.
  • MDPI. (n.d.). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring.
  • Journal of Organic and Pharmaceutical Chemistry. (2022). 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine Dihydrochloride

In the landscape of pharmaceutical research and chemical synthesis, the unambiguous structural confirmation of novel compounds is paramount. Heterocyclic amines, particularly those containing the 1,2,4-triazole scaffold,...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and chemical synthesis, the unambiguous structural confirmation of novel compounds is paramount. Heterocyclic amines, particularly those containing the 1,2,4-triazole scaffold, are foundational building blocks in medicinal chemistry. This guide provides an in-depth, multi-technique workflow for the structural validation of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride , a compound whose precise structure is critical for its intended biological activity and downstream applications. We will compare its expected analytical data against a plausible, yet incorrect, structural isomer to demonstrate a robust, self-validating system of analysis.

The Analytical Challenge: Positional Isomerism

The synthesis of disubstituted 1,2,4-triazoles can sometimes yield a mixture of positional isomers.[1][2] For the target molecule, the primary analytical challenge lies in distinguishing it from its constitutional isomer, 5-(2-Aminoethyl)-1H-1,2,4-triazol-3-amine . While both isomers possess the same molecular formula and mass, the different attachment point of the aminoethyl group to the triazole ring significantly alters the molecule's electronic environment and, consequently, its spectroscopic properties.

Figure 1. Target molecule and its key positional isomer.

This guide will systematically detail the use of Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) spectroscopy to definitively confirm the correct 3-substituted structure.

Primary Validation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For hydrochloride salts, which have excellent solubility in polar solvents, deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are common solvent choices.[3] DMSO-d₆ is particularly advantageous as it often allows for the observation of exchangeable amine and amide protons, which would be lost in D₂O.[4]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Acquisition: Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[5] For ¹³C analysis, a proton-decoupled experiment is standard.

  • Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.5 ppm for ¹³C) or TMS.[6]

Comparative ¹H NMR Data Interpretation

The key to distinguishing the isomers lies in the chemical shifts of the ethyl protons (-CH₂-CH₂-). The triazole ring has distinct electronic environments at the C3 and C5 positions, which will differentially shield or deshield the adjacent methylene group.

Proton Assignment Expected Data for Target (3-substituted) Expected Data for Isomer (5-substituted) Rationale for Difference
-CH₂- (adjacent to triazole) Triplet, ~3.0-3.2 ppmTriplet, ~2.8-3.0 ppmThe C3 position is generally more electron-withdrawing than C5 in this scaffold, leading to a downfield shift for adjacent protons.
-CH₂- (adjacent to NH₃⁺) Triplet, ~3.3-3.5 ppmTriplet, ~3.3-3.5 ppmSimilar environment, little change expected.
-NH₂ (on triazole) Broad singlet, ~6.5-7.0 ppmBroad singlet, ~6.5-7.0 ppmSimilar environment, not a primary differentiator.
-NH₃⁺ (on ethyl chain) Broad singlet, ~8.0-8.5 ppmBroad singlet, ~8.0-8.5 ppmSimilar environment.
-NH (triazole ring) Broad singlet, ~12.0-13.0 ppmBroad singlet, ~12.0-13.0 ppmSimilar environment.
Comparative ¹³C NMR Data Interpretation

The carbon NMR spectrum provides an even more definitive confirmation. The chemical shifts of the triazole ring carbons (C3 and C5) are highly sensitive to their substituents.[7]

Carbon Assignment Expected Data for Target (3-substituted) Expected Data for Isomer (5-substituted) Rationale for Difference
C3 (Triazole) ~155-158 ppm~160-163 ppmIn the target, C3 is attached to the alkyl chain. In the isomer, C3 is attached to an amine, causing a downfield shift.
C5 (Triazole) ~160-163 ppm~155-158 ppmIn the target, C5 is attached to an amine. In the isomer, it is attached to the alkyl chain.
-CH₂- (adjacent to triazole) ~25-28 ppm~25-28 ppmMinor differences may be observed, but the ring carbons are the key diagnostic.
-CH₂- (adjacent to NH₃⁺) ~38-41 ppm~38-41 ppmSimilar environment, little change expected.

Molecular Formula Confirmation via High-Resolution Mass Spectrometry (HRMS)

While NMR establishes the atomic connectivity, HRMS provides the exact mass of the molecule, confirming its elemental composition with high precision.[8][9] This technique is crucial for ruling out unexpected products, such as those resulting from oxidation or incomplete reactions. For a polar, pre-charged molecule like a dihydrochloride salt, Electrospray Ionization (ESI) is the method of choice.[10]

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or water/acetonitrile with 0.1% formic acid.

  • Infusion: Infuse the sample solution directly into the ESI source or via an LC system.

  • Acquisition: Acquire the mass spectrum in positive ion mode. The target ion will be the monoprotonated free base, [M+H]⁺.

  • Analysis: Determine the measured exact mass of the most abundant ion and compare it to the theoretical calculated mass.

Data Interpretation

Both the target molecule and its isomer will produce the same molecular ion. Therefore, HRMS serves as a confirmation of the elemental formula, not as a tool for distinguishing between the isomers.[11]

Parameter Expected Value
Molecular Formula (Free Base) C₄H₉N₅
Theoretical Exact Mass [M] 127.0858 Da
Observed Ion [M+H]⁺ 128.0936 Da
Required Mass Accuracy < 5 ppm

A measured mass within 5 ppm of the theoretical value provides high confidence in the elemental composition C₄H₁₀N₅⁺.[12]

Functional Group Analysis with FTIR Spectroscopy

FTIR spectroscopy is a rapid and cost-effective technique used to confirm the presence of key functional groups. While it cannot distinguish between the C3 and C5 isomers, it serves as an excellent quality control check to ensure the fundamental components of the molecule are present.[13]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the molecule's functional groups.

Data Interpretation
Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
N-H Stretch (Amine Salt) 3200-2800 (broad)R-NH₃⁺
N-H Stretch (Amine & Triazole) 3400-3100-NH₂, -NH-
C-H Stretch (Aliphatic) 3000-2850-CH₂-
N-H Bend 1650-1550-NH₂, -NH₃⁺
C=N, C-N Stretch (Ring) 1600-14001,2,4-Triazole Ring

The presence of strong, broad absorptions in the 3200-2800 cm⁻¹ region is characteristic of the ammonium salt, while distinct peaks for C-H stretching and N-H bending confirm the presence of the aminoethyl moiety and the triazole ring.[14]

Integrated Validation Workflow

A robust validation strategy relies on the synergy of orthogonal techniques. No single method provides the complete picture, but together, they create a self-validating system that leaves no room for structural ambiguity.

Figure 2. Integrated workflow for structural validation.

Conclusion

The structural validation of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride requires a methodical and multi-faceted analytical approach. While HRMS confirms the elemental composition and FTIR verifies the presence of essential functional groups, only NMR spectroscopy provides the detailed connectivity information necessary to unambiguously differentiate it from its 5-substituted isomer. By integrating these techniques, researchers can ensure the identity and purity of their materials, which is the bedrock of reliable and reproducible scientific discovery.

References

  • NIST. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][15][16][17][18][19]

  • Lee, J. H., et al. (2020). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A, 37(3), 408-420. [Link][20][21]

  • ResolveMass Laboratories Inc. (2025). High Resolution Mass Spectrometry. [Link][10]

  • Trivedi, M. K., et al. (2016). Characterization of Physical, Spectral and Thermal Properties of Biofield Treated 1,2,4-Triazole. Journal of Molecular and Genetic Medicine, 10(4). [Link][14]

  • Al-Bayati, F. A. H., & Al-Amiery, A. A. (2018). Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. Journal of Engineering, 24(9), 115-128. [Link][22]

  • Sravya, G., & Nageswar, Y. V. D. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065. [Link][7]

  • Zhang, K., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 638-650. [Link][23][24]

  • Krasowska, A., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(41), 23143-23152. [Link][1][2][25]

  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. [Link][11]

  • Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. [Link][5]

  • Royal Society of Chemistry. Supplementary Information (SI) for Chemical Science. [Link][6]

  • ResearchGate. Can the salt form of my organic compound be determined using NMR?[Link][3]

  • Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Molbank, 2022(3), M1437. [Link][4]

Sources

Comparative

Comparative Efficacy of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride and Analogs in Histamine H2 Receptor Assays: A Technical Guide

This guide provides a comparative analysis of the biological efficacy of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride and structurally related compounds, with a primary focus on their activity as histamine H...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the biological efficacy of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride and structurally related compounds, with a primary focus on their activity as histamine H2 receptor agonists. Due to the limited publicly available data on this specific dihydrochloride salt, this guide will leverage data from well-characterized analogs, such as Amthamine, to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the experimental data, provide detailed protocols for relevant biological assays, and discuss the structure-activity relationships that govern the efficacy of this class of compounds.

Introduction to 3-(Aminoethyl)-1,2,4-triazole Derivatives and the Histamine H2 Receptor

The 1,2,4-triazole nucleus is a versatile scaffold in medicinal chemistry, known to be a key component in a variety of therapeutic agents, including antifungal and anticancer drugs.[1][2] The introduction of an aminoethyl side chain at the 3-position of the triazole ring creates structural similarity to histamine, the endogenous ligand for histamine receptors. This has led to the exploration of these derivatives as modulators of histamine receptor activity.[3]

The histamine H2 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in regulating gastric acid secretion, smooth muscle relaxation, and inhibition of inflammatory responses.[4][5] Activation of the H2 receptor by an agonist leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade mediates the physiological effects of histamine in various tissues.

This guide will focus on the agonistic activity of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine and its analogs at the histamine H2 receptor, comparing their potency and selectivity against other known H2 receptor agonists.

Comparative Efficacy of Histamine H2 Receptor Agonists

The efficacy of a histamine H2 receptor agonist is determined by its ability to bind to and activate the receptor, leading to a biological response. This is often quantified by parameters such as the pD2 value (the negative logarithm of the EC50), which indicates the potency of the agonist. A higher pD2 value signifies greater potency.

While specific data for 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride is not extensively reported, studies on the closely related thiazole analog, Amthamine (2-Amino-5-(2-aminoethyl)-4-methylthiazole), provide a valuable benchmark. Amthamine is a potent and highly selective H2 receptor agonist, demonstrating slightly greater potency than histamine itself in some assays.[6][7]

Below is a comparison of the in vitro potency of Amthamine and other standard histamine H2 receptor agonists.

CompoundAssay SystemPotency (pD2 or IC50)SelectivityReference
Amthamine Guinea pig right atriumpD2 = 6.21Highly selective for H2 over H1 and H3 receptors.[7][7]
Amthamine Human eosinophil degranulation (inhibition)IC50 = 0.4 µMSelective H2 agonist.[8][8]
Histamine Guinea pig right atriumSlightly less potent than Amthamine.Acts on H1, H2, H3, and H4 receptors.[7]
Dimaprit Human eosinophil degranulation (inhibition)IC50 = 6.9 µMSelective H2 agonist.[8][8]

Key Insights:

  • Amthamine exhibits high potency and selectivity for the H2 receptor, making it a valuable tool for studying H2 receptor function.[6][9]

  • The structural modifications from histamine to Amthamine, specifically the replacement of the imidazole ring with a 2-amino-4-methylthiazole ring, enhance selectivity for the H2 receptor.[7]

  • Derivatives of 3-(beta-aminoethyl)-1,2,4-triazole have been shown to possess selective effects on H1 and H2 receptors, indicating that the triazole scaffold can be tuned to achieve desired receptor selectivity.[3]

Experimental Protocols for Assessing H2 Receptor Agonist Efficacy

The following are detailed protocols for key in vitro and in vivo assays used to characterize the efficacy of histamine H2 receptor agonists.

In Vitro Assay: Guinea Pig Right Atrium Contraction

This assay measures the positive chronotropic effect (increase in heart rate) induced by H2 receptor agonists in the isolated guinea pig right atrium, which is a classic model for H2 receptor-mediated responses.

Methodology:

  • Tissue Preparation: Euthanize a guinea pig and immediately excise the heart. Isolate the right atrium and suspend it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Transducer Attachment: Attach the atrium to an isometric force transducer to record the rate of spontaneous contractions.

  • Equilibration: Allow the preparation to equilibrate for at least 60 minutes, with regular changes of the buffer solution.

  • Cumulative Concentration-Response Curve: Add the test compound (e.g., Amthamine, histamine) to the organ bath in a cumulative manner, increasing the concentration stepwise after a stable response is achieved at each concentration.

  • Data Analysis: Record the increase in atrial contraction rate at each concentration. Plot the percentage of the maximum response against the logarithm of the agonist concentration to obtain a concentration-response curve. Calculate the pD2 value from this curve.

workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis euthanasia Euthanize Guinea Pig excision Excise Heart euthanasia->excision isolation Isolate Right Atrium excision->isolation suspension Suspend in Organ Bath isolation->suspension transducer Attach to Transducer suspension->transducer equilibration Equilibrate (60 min) transducer->equilibration agonist_addition Cumulative Agonist Addition equilibration->agonist_addition recording Record Contraction Rate agonist_addition->recording plotting Plot Concentration-Response Curve recording->plotting calculation Calculate pD2 plotting->calculation

Caption: Simplified signaling pathway of the histamine H2 receptor.

Structure-Activity Relationship (SAR) Insights

The chemical structure of a compound dictates its affinity and efficacy for the histamine H2 receptor. Key structural features for H2 agonist activity in the 3-(aminoethyl)-1,2,4-triazole and related series include:

  • Aminoethyl Side Chain: This is crucial for mimicking the endogenous ligand, histamine.

  • Heterocyclic Ring System: The nature of the heterocyclic ring (triazole, thiazole, imidazole) influences potency and selectivity. The 1,2,4-triazole ring is a known bioisostere for the imidazole ring of histamine.

  • Substituents on the Ring: Small alkyl substitutions on the heterocyclic ring can modulate activity. For example, the 4-methyl group in Amthamine contributes to its high potency.

[7]### 6. Alternative Compounds for Comparison

When evaluating a novel H2 receptor agonist, it is essential to compare its activity with established reference compounds.

  • Histamine: The endogenous agonist, serves as the primary positive control but lacks receptor subtype selectivity.

  • Dimaprit: A selective H2 receptor agonist, useful for confirming H2-mediated effects.

  • H2 Receptor Antagonists: Compounds like Cimetidine and Famotidine can be used to block the effects of the agonist, thereby confirming that the observed response is mediated through the H2 receptor. F[10][11]amotidine is noted to be a more potent H2 antagonist than cimetidine and ranitidine.

While direct experimental data on the biological efficacy of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride is limited, the available information on structurally related compounds, particularly the potent and selective H2 agonist Amthamine, provides a strong foundation for predicting its activity. Researchers investigating this and similar compounds should employ a battery of in vitro and in vivo assays, such as the guinea pig right atrium and rat gastric acid secretion models, to fully characterize their potency, efficacy, and selectivity. By comparing the results with established H2 receptor agonists and antagonists, a comprehensive understanding of the compound's pharmacological profile can be achieved. This guide provides the necessary framework and detailed protocols to embark on such an investigation.

References

  • Wikipedia. (2023, September 21). Amthamine. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Retrieved from [Link]

  • Eriks, J. C., Van Der Goot, H., Sterk, G. J., & Timmerman, H. (1992). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry, 35(17), 3239–3246. [Link]

  • Yuan, Y., Liu, Y., Wang, Y., & Liu, J. (2016). Comparative Effectiveness of histamine-2 Receptor Antagonists as Short-Term Therapy for Gastro-Esophageal Reflux Disease: A Network Meta-Analysis. International journal of clinical pharmacology and therapeutics, 54(10), 761–770. [Link]

  • Rising, T. J., & Norris, D. B. (1985). The use of an in vitro binding assay to predict histamine H2-antagonist activity. Agents and actions, 16(3-4), 170–172. [Link]

  • Ezeamuzie, C. I., & Philips, E. (2000). Histamine H2 receptors mediate the inhibitory effect of histamine on human eosinophil degranulation. British journal of pharmacology, 131(3), 482–488. [Link]

  • Yuan, Y., Liu, Y., Wang, Y., & Liu, J. (2016). Comparative effectiveness of histamine-2 receptor antagonists as short-term therapy for gastro-esophageal reflux disease: A network meta-analysis. ResearchGate. Retrieved from [Link]

  • Javed, A., & Ahmed, W. (2023). Comparing the Safety and Efficacy of Proton Pump Inhibitors and Histamine-2 Receptor Antagonists in the Management of Patients With Peptic Ulcer Disease: A Systematic Review. Cureus, 15(8), e44322. [Link]

  • Dr. Oracle. (2025, March 4). Which H2 (histamine 2) receptor blocker is most effective? Retrieved from [Link]

  • ACS Publications. (n.d.). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Retrieved from [Link]

  • Huang, Y., Chen, J., Li, S., Lin, J., & Chen, R. (2023). Histamine H2 receptor antagonist exhibited comparable all-cause mortality-decreasing effect as β-blockers in critically ill patients with heart failure: a cohort study. Frontiers in Cardiovascular Medicine, 10, 1186326. [Link]

  • LookChem. (n.d.). 3-(2-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride,99839-36-8. Retrieved from [Link]

  • Aref'eva, L. I., Gneushev, Iu. V., & Mashkovskiĭ, M. D. (1980). Effect of derivatives of 3-(beta-aminoethyl)-1,2,4-triazole on the histamine H1- and H2-receptors. Farmakologiia i toksikologiia, 43(6), 689–692. [Link]

  • PubChem. (n.d.). Amitrole. Retrieved from [Link]

  • Wang, Y., Zhang, Y., Wang, Z., Zhang, Y., Wang, J., & Fan, Z. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(9), 2025. [Link]

  • Wikipedia. (2024, January 10). H2 receptor antagonist. Retrieved from [Link]

  • Wikipedia. (2024, January 10). 3-Amino-1,2,4-triazole. Retrieved from [Link]

  • Wang, Y., Zhang, Y., Wang, Z., Zhang, Y., Wang, J., & Fan, Z. (2025). (PDF) Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. ResearchGate. Retrieved from [Link]

  • chemeurope.com. (n.d.). H₂-receptor antagonist. Retrieved from [Link]

  • Way2Drug. (n.d.). Search. Retrieved from [Link]

Sources

Validation

The 3,5-Diamino-1,2,4-Triazole Scaffold: A Comparative Guide for the Development of Reversible LSD1 Inhibitors

Introduction: The Enduring Appeal of LSD1 as a Therapeutic Target Lysine-specific demethylase 1 (LSD1), also known as KDM1A, has remained a compelling target in therapeutic development, particularly in oncology, since it...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of LSD1 as a Therapeutic Target

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, has remained a compelling target in therapeutic development, particularly in oncology, since its discovery in 2004.[1] As a flavin-dependent monoamine oxidase, LSD1 plays a critical role in transcriptional regulation by removing mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), a mark associated with active gene transcription.[2] By erasing these activating marks, LSD1 generally functions as a transcriptional repressor.[2] Its role is not limited to histone substrates; LSD1 also demethylates non-histone proteins like p53, influencing their stability and function.[3]

The overexpression of LSD1 is a hallmark of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), where it contributes to a block in cellular differentiation and promotes proliferation.[1][4] This has spurred the development of numerous LSD1 inhibitors, with several advancing into clinical trials.[1] These inhibitors can be broadly categorized into two classes: irreversible and reversible inhibitors. While many early inhibitors were irreversible, often based on the tranylcypromine scaffold, the potential for off-target effects has driven the search for novel, reversible inhibitor scaffolds.[5]

This guide provides a comprehensive comparison of the "3,5-diamino-1,2,4-triazole" scaffold, a promising class of reversible LSD1 inhibitors, with other key inhibitor classes. We will delve into the experimental data supporting its potential, provide detailed protocols for its evaluation, and offer insights into the rationale behind experimental design for researchers in drug discovery and development.

The Rise of Reversible Inhibition: Introducing the 3,5-Diamino-1,2,4-Triazole Scaffold

While irreversible inhibitors have shown clinical potential, the development of reversible inhibitors offers potential advantages in terms of safety and managing off-target effects.[6] The 3,5-diamino-1,2,4-triazole scaffold has emerged as a novel framework for potent and selective reversible LSD1 inhibitors.[1][5] These compounds exhibit a high degree of specificity for LSD1 over other flavin-dependent enzymes like monoamine oxidase A and B (MAO-A and MAO-B), a common challenge with inhibitors based on scaffolds like tranylcypromine.[5]

The core advantage of the 3,5-diamino-1,2,4-triazole scaffold lies in its ability to establish potent, non-covalent interactions within the LSD1 active site. This reversible binding mechanism may offer a more favorable safety profile compared to the permanent inactivation of the enzyme by irreversible inhibitors.[6]

Below is a logical diagram illustrating the classification of LSD1 inhibitors, highlighting the position of the 3,5-diamino-1,2,4-triazole scaffold.

LSD1_Inhibitor_Classes LSD1_Inhibitors LSD1 Inhibitors Irreversible Irreversible Inhibitors LSD1_Inhibitors->Irreversible Reversible Reversible Inhibitors LSD1_Inhibitors->Reversible Tranylcypromine Tranylcypromine-based (e.g., ORY-1001, GSK-2879552) Irreversible->Tranylcypromine Other_Irreversible Other Irreversible Irreversible->Other_Irreversible Triazole 3,5-Diamino-1,2,4-Triazole Scaffold Reversible->Triazole Other_Reversible Other Reversible (e.g., CC-90011) Reversible->Other_Reversible

Caption: Classification of LSD1 Inhibitors.

Comparative Performance Analysis: 3,5-Diamino-1,2,4-Triazoles vs. Other Scaffolds

A direct comparison of the biochemical potency and cellular activity of inhibitors from different scaffolds is crucial for evaluating their therapeutic potential. The following tables summarize key data for representative compounds.

Table 1: Biochemical Potency of LSD1 Inhibitors

Compound/ScaffoldTypeLSD1 IC50MAO-A IC50MAO-B IC50Selectivity (LSD1 vs. MAO-A/B)Reference
3,5-Diamino-1,2,4-Triazole Derivative 1 Reversible1.19 µM>100 µM>100 µM>84-fold[5]
3,5-Diamino-1,2,4-Triazole Derivative 2 Reversible2.22 µM>100 µM>100 µM>45-fold[5]
ORY-1001 (Iadademstat) Irreversible18 nM>100 µM>100 µM>5500-fold[7]
GSK-2879552 Irreversible~20 nM>10 µM>10 µM>500-fold[8]
CC-90011 (Pulrodemstat) Reversible----[6]
Tranylcypromine (TCP) Irreversible5.6 µM2.84 µM0.73 µMNon-selective[2]

Table 2: Cellular Activity of LSD1 Inhibitors

Compound/ScaffoldCell LineAssayEC50/EffectReference
3,5-Diamino-1,2,4-Triazole Derivatives VariousCytotoxicityLow cytotoxicity in several cell lines[5]
ORY-1001 (Iadademstat) AML cellsDifferentiation<1 nM[7]
GSK-2879552 AML cell linesProliferationEC50 < 100 nM[9]
CC-90011 (Pulrodemstat) SCLC cell linesAntiproliferative activity-[8]

Analysis of Performance Data:

The 3,5-diamino-1,2,4-triazole derivatives demonstrate potent, low micromolar inhibition of LSD1 with excellent selectivity against MAO-A and MAO-B.[5] This high selectivity is a significant advantage over non-selective inhibitors like tranylcypromine.[2][5] While irreversible inhibitors like ORY-1001 and GSK-2879552 exhibit nanomolar potency, the reversible nature of the triazole scaffold may translate to a better safety profile.[6][7][9]

Notably, the 3,5-diamino-1,2,4-triazole derivatives have been reported to exhibit low cytotoxicity in mammalian cells in vitro, suggesting their potential for therapeutic applications where cell death is not the desired outcome.[1] This contrasts with the potent anti-proliferative effects observed with many irreversible inhibitors.[7][9]

Experimental Workflows for Evaluating 3,5-Diamino-1,2,4-Triazole-Based LSD1 Inhibitors

To rigorously assess the potential of novel inhibitors based on the 3,5-diamino-1,2,4-triazole scaffold, a systematic experimental approach is required. This involves a combination of biochemical and cell-based assays.

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 In Vivo Models Biochem_Assay LSD1 Enzymatic Assay (e.g., HTRF) Selectivity_Assay MAO-A/B Selectivity Assays Biochem_Assay->Selectivity_Assay Determine Selectivity Target_Engagement Target Engagement (Western Blot for H3K4me2) Selectivity_Assay->Target_Engagement Confirm Cellular Activity Cell_Viability Cell Viability/Proliferation (e.g., MTT, CellTiter-Glo) Target_Engagement->Cell_Viability Differentiation_Markers Myeloid Differentiation Markers (e.g., CD11b, CD86 by Flow Cytometry) Cell_Viability->Differentiation_Markers In_Vivo AML/SCLC Xenograft Mouse Models Differentiation_Markers->In_Vivo Evaluate In Vivo Efficacy

Caption: A typical experimental workflow for the evaluation of LSD1 inhibitors.

Detailed Experimental Protocols

Protocol 1: LSD1 Enzymatic Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust method for determining the IC50 of inhibitors against LSD1.[2][10]

  • Principle: This assay measures the demethylation of a biotinylated H3K4me2 peptide substrate by LSD1. A europium-labeled anti-H3K4me1 antibody and a streptavidin-conjugated acceptor fluorophore are used for detection. When the substrate is demethylated, the antibody binds, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal.

  • Materials:

    • Recombinant human LSD1 enzyme

    • Biotinylated H3K4me2 peptide substrate

    • Europium-labeled anti-H3K4me1 antibody

    • Streptavidin-conjugated acceptor (e.g., XL665)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM DTT, 0.01% BSA)

    • 384-well low-volume white plates

    • Test compounds (serially diluted)

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add 2 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 4 µL of a solution containing the LSD1 enzyme to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding 4 µL of the biotinylated H3K4me2 peptide substrate.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and perform detection by adding 10 µL of a solution containing the europium-labeled antibody and streptavidin-conjugated acceptor.

    • Incubate for 1 hour at room temperature.

    • Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

    • Calculate the HTRF ratio (665 nm/620 nm) and determine the IC50 values by fitting the data to a four-parameter logistic equation.

  • Rationale: The HTRF format is a homogeneous assay, meaning it does not require washing steps, making it suitable for high-throughput screening. It directly measures the product of the enzymatic reaction, providing a sensitive and quantitative readout of inhibitor potency.[10]

Protocol 2: Cellular Target Engagement Assay (Western Blot)

This protocol is used to confirm that the inhibitor engages with LSD1 in a cellular context by measuring changes in the methylation status of its substrate, H3K4me2.[7]

  • Principle: Cells are treated with the inhibitor, and the global levels of H3K4me2 are assessed by Western blotting. A decrease in H3K4me2 levels indicates LSD1 inhibition.

  • Materials:

    • Cancer cell line of interest (e.g., MV4-11 for AML)

    • Complete cell culture medium

    • Test compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-H3K4me2, anti-total Histone H3 (as a loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test compound for 24-48 hours.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.

  • Rationale: This assay provides direct evidence that the compound is hitting its intended target within the complex cellular environment. Observing a dose-dependent decrease in the target methylation mark is a critical validation step.[7]

Protocol 3: In Vivo Efficacy in a Mouse Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an LSD1 inhibitor in a mouse model of AML or SCLC.[4][9]

  • Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

  • Materials:

    • Immunodeficient mice (e.g., NOD/SCID or NSG)

    • Human AML (e.g., MV4-11) or SCLC (e.g., NCI-H1417) cells

    • Test compound formulated for in vivo administration (e.g., oral gavage)

    • Vehicle control

  • Procedure:

    • Inject the cancer cells subcutaneously or intravenously into the mice.

    • Monitor the mice for tumor development. For subcutaneous models, measure tumor volume with calipers. For disseminated models, monitor for signs of disease.

    • Once tumors are established (e.g., 100-200 mm³ for subcutaneous models), randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle to the mice according to the desired dosing schedule (e.g., daily oral gavage).

    • Monitor tumor growth and the body weight of the mice regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).

  • Rationale: In vivo models are essential for evaluating the therapeutic potential of a drug candidate. They provide insights into the compound's efficacy, pharmacokinetics, and potential toxicity in a whole-organism setting.[4][9]

LSD1 Signaling and Mechanism of Action

LSD1 exerts its effects on gene expression primarily through its demethylase activity on H3K4me1/2. The following diagram illustrates the central role of LSD1 in transcriptional repression.

LSD1_Signaling cluster_0 Active Chromatin State cluster_1 LSD1-Mediated Repression cluster_2 Effect of 3,5-Diamino-1,2,4-Triazole Inhibitors H3K4me2 H3K4me2 (Activating Mark) Active_Gene Gene Transcription H3K4me2->Active_Gene LSD1 LSD1 H3K4me2->LSD1 H3K4 H3K4 (Repressive Mark) LSD1->H3K4 Demethylation Repressed_Gene Gene Repression H3K4->Repressed_Gene Triazole_Inhibitor 3,5-Diamino-1,2,4-Triazole Inhibitor Triazole_Inhibitor->LSD1 Inhibits

Caption: Mechanism of LSD1-mediated gene repression and its inhibition.

In cancer, the overexpression of LSD1 leads to the inappropriate silencing of tumor suppressor genes, contributing to uncontrolled cell growth and a block in differentiation.[3] Inhibitors based on the 3,5-diamino-1,2,4-triazole scaffold act by binding to the active site of LSD1, preventing the demethylation of H3K4me2.[5] This leads to the re-expression of silenced genes, which can induce differentiation and inhibit the proliferation of cancer cells.[7]

Conclusion and Future Directions

The 3,5-diamino-1,2,4-triazole scaffold represents a promising avenue for the development of novel, reversible LSD1 inhibitors. The key advantages of this scaffold include its high selectivity for LSD1 over other monoamine oxidases and its potential for a favorable safety profile due to its reversible mechanism of action. The encouraging preclinical data warrant further investigation and optimization of this chemical series.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To further improve the potency and pharmacokinetic properties of inhibitors based on this scaffold.

  • In Vivo Efficacy in Diverse Cancer Models: To expand the potential therapeutic applications beyond AML and SCLC.

  • Combination Therapies: To explore the synergistic effects of these reversible LSD1 inhibitors with other anti-cancer agents.

By leveraging the insights and methodologies presented in this guide, researchers can effectively advance the development of the next generation of LSD1 inhibitors, with the ultimate goal of bringing new and improved therapies to patients.

References

  • Kutz, C. J., Holshouser, S. L., Marrow, E. A., & Woster, P. M. (2014). 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. MedChemComm, 5(12), 1863–1870. [Link]

  • Mould, D. P., Alli, C., Bountra, C., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 14, 1120911. [Link]

  • Lee, J. Y., Kim, Y., Kim, H., et al. (2021). Antitumor activity of novel reversible LSD1 inhibitors in preclinical models of AML and SCLC. Cancer Research, 81(13_Supplement), 1135. [Link]

  • Holshouser, S. L., Kutz, C. J., Pomykal, C. A., et al. (2019). Dual inhibitors of LSD1 and spermine oxidase. ACS Medicinal Chemistry Letters, 10(7), 1069–1074. [Link]

  • Sacilotto, N., Mascaró, C., & Maes, T. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Journal of Medicinal Chemistry, 64(22), 16447–16465. [Link]

  • Ge, W., Zhao, J., & Wang, Y. (2015). High-throughput screening to identify inhibitors of lysine demethylases. Epigenetics & Chromatin, 8, 33. [Link]

  • Culhane, J. C., & Cole, P. A. (2015). LSD1 Histone Demethylase Assays and Inhibition. Methods in enzymology, 512, 137–152. [Link]

  • Mohammad, H. P., Smitheman, K. N., Kamat, S., et al. (2014). In vivo data presented for the selective LSD1 inhibitor GSK-2879552. BioWorld. [Link]

  • Zheng, Y. C., Duan, Y. C., Ma, J. L., et al. (2013). Triazole-dithiocarbamate based selective lysine specific demethylase 1 (LSD1) inactivators inhibit gastric cancer cell growth, invasion, and migration. Journal of medicinal chemistry, 56(21), 8543–8560. [Link]

  • Hollebecque, A., de Bono, J. S., Salvagni, S., et al. (2022). Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies. Cancer, 128(17), 3185–3195. [Link]

  • Gooden, D. M., Schmidt, D. M., Pollock, J. A., et al. (2008). Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. Bioorganic & medicinal chemistry letters, 18(10), 3047–3051. [Link]

  • Vianello, P., Gelmi, M. L., & Sbardella, G. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 11(4), 481–487. [Link]

  • Fang, Y., Liao, G., & Yu, B. (2019). LSD1/KDM1A inhibitors in clinical trials: advances and prospects. Journal of hematology & oncology, 12(1), 129. [Link]

  • Schober, M., MacDermaid, C., Chang, S., et al. (2019). Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase. Nature Catalysis, 2(10), 909–915. [Link]

  • Jiang, H., Wang, Y., Zhang, Y., et al. (2024). Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML. Journal of Medicinal Chemistry, 67(24), 22080-22103. [Link]

  • Hollebecque, A., de Bono, J. S., Salvagni, S., et al. (2022). Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies. Cancer, 128(17), 3185–3195. [Link]

  • Wang, S., Zhao, L., Zheng, Y., et al. (2016). Design, synthesis and biological evaluation of[1][5][11]triazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors. European journal of medicinal chemistry, 124, 824–837. [Link]

  • Wang, S., Zhao, L., Zheng, Y., et al. (2016). Design, synthesis and biological evaluation of[1][4][5]triazolo[4,5-d]pyrimidine derivatives as novel LSD1 inhibitors. Bioorganic & medicinal chemistry letters, 26(22), 5545–5549. [Link]

  • Furman University. (2016). Design And Synthesis Of A 3,5-Diamino-1,2,4-Triazole As A Lysine Specific Demethylase-1 Inhibitor For Therapeutic Use In Cancer. Furman University Scholar Exchange. [Link]

  • What potential is there for LSD1 inhibitors to reach approval for AML? (2021). PMC. [Link]

Sources

Comparative

A Researcher's Comparative Guide to the Structure-Activity Relationship (SAR) of Aminoethyl-1,2,4-Triazole Derivatives

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity to engage in a multitude of interactions with biological macromolecules. This has led to its incorpo...

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity to engage in a multitude of interactions with biological macromolecules. This has led to its incorporation into a wide array of clinically significant drugs. The introduction of an aminoethyl side chain to this privileged scaffold has opened up new avenues for therapeutic intervention, giving rise to derivatives with a broad spectrum of pharmacological activities. This guide provides an in-depth comparison of aminoethyl-1,2,4-triazole derivatives, delving into their structure-activity relationships (SAR) across antimicrobial, anticancer, and anticonvulsant applications. We will explore the causal relationships behind experimental designs and present supporting data to empower researchers in the rational design of next-generation therapeutics.

The Versatile Pharmacophore: Unpacking the Antimicrobial Potential

The quest for novel antimicrobial agents is a pressing global challenge, and aminoethyl-1,2,4-triazole derivatives have emerged as a promising class of compounds. Their mechanism of action often involves the inhibition of essential microbial enzymes.

A key determinant of the antimicrobial potency of these derivatives is the nature of the substituent on the terminal amino group of the aminoethyl chain. Quantitative Structure-Activity Relationship (QSAR) studies have provided valuable insights into the physicochemical properties that govern their activity. For instance, in a series of N1-arylaminomethyl/ethyl-1,2,4-triazole derivatives tested against Bacillus subtilis, the inhibitory effects were found to be influenced by both the electronic and steric properties of the substituents.[1]

Comparative Antimicrobial Activity of Aminoethyl-1,2,4-Triazole Derivatives

Compound IDR Group on AminoethylTest OrganismMIC (µg/mL)Reference
1 PhenylBacillus subtilis12.5[1]
2 4-ChlorophenylBacillus subtilis6.25[1]
3 2,4-DichlorophenylBacillus subtilis3.12[1]
4 4-NitrophenylBacillus subtilis6.25[1]
5 2-PyridylBacillus subtilis25[1]
6 4-MethylphenylBacillus subtilis12.5[1]

From the comparative data, a clear SAR trend emerges. The presence of electron-withdrawing groups on the phenyl ring attached to the aminoethyl moiety generally enhances antibacterial activity against Bacillus subtilis. For example, the introduction of a chlorine atom at the para-position (Compound 2) doubles the activity compared to the unsubstituted phenyl derivative (Compound 1). The activity is further enhanced with a second chlorine at the ortho-position (Compound 3). This suggests that electronic effects play a crucial role in the interaction with the biological target. Conversely, the introduction of a heterocyclic ring like pyridine (Compound 5) appears to be detrimental to the activity against this particular bacterial strain.

Targeting Cellular Proliferation: The Anticancer Landscape

The 1,2,4-triazole scaffold is a prominent feature in several approved anticancer drugs, and their aminoethyl derivatives are being actively investigated for their potential to inhibit tumor growth.[2] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation, such as kinases and tubulin.[3]

The SAR of these derivatives is highly dependent on the substitution pattern on both the triazole ring and the aminoethyl side chain. Studies have shown that the nature of the aryl group attached to the aminoethyl moiety significantly influences the cytotoxic potency.

Comparative Anticancer Activity of Aminoethyl-1,2,4-Triazole Derivatives

Compound IDR Group on AminoethylCancer Cell LineIC50 (µM)Reference
7 PhenylMCF-7 (Breast)15.2[4]
8 4-MethoxyphenylMCF-7 (Breast)8.9[4]
9 4-ChlorophenylMCF-7 (Breast)5.1[5]
10 2,4-DichlorophenylMCF-7 (Breast)2.8[5]
11 4-FluorophenylHela (Cervical)5.6[5]
12 4-BromophenylHela (Cervical)9.8[5]

The data indicates that, similar to the antimicrobial activity, the presence of electron-withdrawing groups on the phenyl ring of the aminoethyl side chain generally leads to enhanced anticancer activity. For instance, against the MCF-7 breast cancer cell line, the 4-chlorophenyl derivative (Compound 9) is significantly more potent than the unsubstituted phenyl analog (Compound 7). The introduction of a second chlorine atom (Compound 10) further increases the potency. Interestingly, a methoxy group at the para-position (Compound 8), which is electron-donating, also confers good activity, suggesting that a balance of electronic and steric factors is at play and that the binding pocket of the target protein can accommodate different types of substituents.

Modulating Neuronal Excitability: The Anticonvulsant Potential

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new anticonvulsant drugs with improved efficacy and better side-effect profiles. Aminoethyl-1,2,4-triazole derivatives have shown considerable promise in preclinical models of epilepsy.[6][7] Their proposed mechanism of action often involves the modulation of ion channels or neurotransmitter systems in the central nervous system.

The anticonvulsant activity of these compounds is sensitive to the substitution pattern. The nature of the substituents can influence the compound's ability to cross the blood-brain barrier and its affinity for the target receptors.

Comparative Anticonvulsant Activity of Aminoethyl-1,2,4-Triazole Derivatives

Compound IDR Group on AminoethylAnimal ModelED50 (mg/kg)Reference
13 PhenylMES Test (mice)65.4[7]
14 4-ChlorophenylMES Test (mice)38.2[7]
15 4-MethylphenylMES Test (mice)52.1[7]
16 2-Fluorophenyl6 Hz Test (mice)40.9[6]
17 4-FluorophenylscPTZ Test (mice)19.7[8]
18 4-(Trifluoromethyl)phenylMES Test (mice)25.8[7]

The maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test are standard preclinical models used to evaluate anticonvulsant activity. The data reveals that substitutions on the phenyl ring of the aminoethyl moiety have a profound impact on the anticonvulsant potency. Halogen substitution, particularly with chlorine or fluorine, generally enhances the activity. The 4-chlorophenyl derivative (Compound 14) is significantly more potent than the unsubstituted phenyl analog (Compound 13) in the MES test. The trifluoromethyl group (Compound 18), a strong electron-withdrawing group, also confers high potency. This suggests that lipophilicity and electronic factors are key drivers of anticonvulsant activity in this class of compounds.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the reproducibility and validation of research findings, detailed experimental protocols are paramount. The following sections provide step-by-step methodologies for the synthesis of a representative aminoethyl-1,2,4-triazole derivative and for the biological assays discussed in this guide.

Synthesis of N-(4-chlorobenzyl)-2-(4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylthio)ethan-1-amine

A representative protocol for the synthesis of an aminoethyl-1,2,4-triazole derivative is outlined below. This multi-step synthesis involves the formation of the triazole core followed by the introduction of the aminoethyl side chain.

Synthesis_Workflow cluster_step1 Step 1: Formation of Triazole Core cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Amination A Isonicotinohydrazide C Intermediate Thiosemicarbazide A->C + K2CO3, Ethanol, Reflux B Phenyl isothiocyanate B->C D 4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol C->D NaOH, Reflux F Intermediate Alkylated Triazole D->F + K2CO3, DMF E 1-bromo-2-chloroethane E->F H Final Product F->H + K2CO3, Acetonitrile, Reflux G 4-Chlorobenzylamine G->H

Caption: Synthetic workflow for an aminoethyl-1,2,4-triazole derivative.

Step-by-Step Protocol:

  • Synthesis of 4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (D):

    • To a solution of isonicotinohydrazide (A) (10 mmol) in ethanol (50 mL), add potassium carbonate (15 mmol) and phenyl isothiocyanate (B) (12 mmol).

    • Reflux the mixture for 8 hours.

    • Cool the reaction mixture and pour it into ice-cold water. Acidify with dilute HCl to precipitate the intermediate thiosemicarbazide (C).

    • Filter the solid, wash with water, and dry.

    • Reflux the intermediate thiosemicarbazide (C) (8 mmol) in a 2M sodium hydroxide solution (40 mL) for 6 hours.

    • Cool the reaction mixture and acidify with dilute HCl to precipitate the triazole (D).

    • Filter the product, wash with water, and recrystallize from ethanol.

  • Synthesis of 3-((2-chloroethyl)thio)-4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole (F):

    • To a solution of the triazole (D) (5 mmol) in dimethylformamide (DMF) (30 mL), add potassium carbonate (7.5 mmol) and 1-bromo-2-chloroethane (E) (6 mmol).

    • Stir the mixture at room temperature for 12 hours.

    • Pour the reaction mixture into ice-cold water to precipitate the product (F).

    • Filter the solid, wash with water, and dry.

  • Synthesis of N-(4-chlorobenzyl)-2-(4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylthio)ethan-1-amine (H):

    • To a solution of the chlorinated intermediate (F) (3 mmol) in acetonitrile (25 mL), add potassium carbonate (4.5 mmol) and 4-chlorobenzylamine (G) (3.6 mmol).

    • Reflux the mixture for 10 hours.

    • Cool the reaction mixture and filter off the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain the final product (H).

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2]

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with various concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.[10][11]

MIC_Workflow A Prepare serial dilutions of test compounds in broth B Inoculate wells with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24h B->C D Visually inspect for turbidity (bacterial growth) C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation:

    • From a fresh culture of the test bacterium, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

    • Incubate the plate at 37°C for 18 to 24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

In Vivo Anticonvulsant Activity: Pentylenetetrazol (PTZ)-Induced Seizure Test

The PTZ-induced seizure model is a widely used preclinical screen for potential anticonvulsant drugs, particularly those that may be effective against absence seizures.[12][13]

PTZ_Workflow A Administer test compound to mice (intraperitoneally) B Wait for a specific time period (e.g., 30 min) A->B C Administer a convulsant dose of PTZ (subcutaneously) B->C D Observe the mice for the onset and severity of seizures C->D E Record the percentage of animals protected from seizures D->E

Caption: Workflow for the PTZ-induced seizure test.

Step-by-Step Protocol:

  • Animal Preparation:

    • Use adult male mice weighing between 20-25 g.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration:

    • Dissolve or suspend the test compounds in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Administer the compounds intraperitoneally (i.p.) to groups of mice at various doses. Include a vehicle control group and a positive control group (e.g., diazepam).

  • Induction of Seizures:

    • After a predetermined time (e.g., 30 minutes) to allow for drug absorption, administer a subcutaneous (s.c.) injection of pentylenetetrazol (PTZ) at a dose known to induce clonic seizures in a high percentage of control animals (e.g., 85 mg/kg).

  • Observation and Data Analysis:

    • Immediately after PTZ administration, place each mouse in an individual observation cage.

    • Observe the animals for 30 minutes for the presence or absence of clonic seizures (characterized by rhythmic contractions of the limbs and body).

    • A mouse is considered protected if it does not exhibit a clonic seizure lasting for at least 5 seconds.

    • Calculate the percentage of protection for each group.

    • Determine the ED50 value, which is the dose of the compound that protects 50% of the animals from seizures, using probit analysis.

Concluding Remarks and Future Directions

The structure-activity relationship studies of aminoethyl-1,2,4-triazole derivatives have provided a clear rationale for the design of potent antimicrobial, anticancer, and anticonvulsant agents. The key takeaways for researchers are:

  • The Power of Substitution: The nature and position of substituents on the aryl ring of the aminoethyl side chain are critical determinants of biological activity. Electron-withdrawing groups often enhance potency across different therapeutic areas, likely by modulating the electronic and lipophilic properties of the molecule.

  • Scaffold Versatility: The 1,2,4-triazole core serves as a robust and versatile scaffold that can be readily functionalized to optimize activity against a range of biological targets.

  • Mechanism-Driven Design: A deeper understanding of the molecular targets and mechanisms of action will enable a more rational and targeted approach to the design of next-generation aminoethyl-1,2,4-triazole-based drugs.

Future research in this area should focus on exploring a wider range of substituents, including different heterocyclic rings, to further probe the chemical space and identify derivatives with improved potency, selectivity, and pharmacokinetic properties. The integration of computational modeling, such as molecular docking and QSAR studies, will continue to be an invaluable tool in guiding the synthetic efforts and accelerating the discovery of novel therapeutic agents based on this promising scaffold.

References

  • Buncic, S., et al. (2012). QSAR of Some N1-Aryl/Heteroarylaminomethyl/ethyl-1,2,4-Triazoles Part II: Antimicrobial Activity Against Bacillus Subtilis. Molecules, 17(12), 14378-14392.
  • El-Sayed, M. A., et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[1][2][9]Triazole Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1450-1465.

  • Plech, T., et al. (2020). 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. Scientific Reports, 10(1), 5969.
  • Litchfield, J. T., & Wilcoxon, F. (1949). A simplified method of evaluating dose-effect experiments. Journal of Pharmacology and Experimental Therapeutics, 96(2), 99-113.
  • Loscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsy Research, 96(1-2), 1-15.
  • Patel, R. P., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 56-62.
  • Song, M. X., & Deng, X. Q. (2018). Recent developments on triazole nucleus in anticonvulsant compounds: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 628-646.
  • Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Mohamed, M. S., et al. (2010). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 15(11), 8094-8107.
  • Al-Rawi, M. S., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies, 6(1), 59-66.
  • Ghorbani-Vaghei, R., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Scientific Reports, 12(1), 19388.
  • Youssif, B. G., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 76, 36-48.
  • Zhang, Y., et al. (2020). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)

Sources

Validation

In vitro testing protocols for compounds derived from "3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine"

A Senior Application Scientist's Field Guide to Characterizing Derivatives of the "3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine" Scaffold Introduction The "3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine" scaffold represents a co...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to Characterizing Derivatives of the "3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine" Scaffold

Introduction

The "3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine" scaffold represents a core structural motif with significant therapeutic potential. Its inherent similarity to histamine makes it a valuable starting point for the development of novel modulators of histamine receptors. Historically, this has led to the successful development of potent and selective histamine H2 receptor antagonists used to control gastric acid secretion.[1] The development of new chemical entities (NCEs) from this scaffold necessitates a rigorous and systematic in vitro testing cascade to determine potency, selectivity, mechanism of action, and potential liabilities.

This guide provides a comprehensive framework for the in vitro characterization of novel derivatives, comparing essential protocols and explaining the scientific rationale behind each experimental step. We will use the well-established H2 antagonists, Cimetidine and Ranitidine , as benchmarks for performance comparison.

The Strategic Framework: A Tiered Approach to In Vitro Characterization

A logical, tiered approach ensures that resources are used efficiently, generating decision-driving data at each stage of the drug discovery process. The workflow progresses from broad primary screening to detailed mechanistic and safety studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Potency cluster_2 Tier 3: Selectivity Profiling cluster_3 Tier 4: Early Safety Assessment T1 Target Engagement (Receptor Binding Assay) T2 Cellular Activity (cAMP Functional Assay) T1->T2 Confirm Functional Effect T3 Off-Target Screening (Histamine Receptor Panel) T2->T3 Assess Specificity T4 General Cytotoxicity (e.g., MTT Assay) T3->T4 Evaluate Safety

Caption: Tiered workflow for in vitro characterization.

Tier 1: Assessing Target Engagement with Receptor Binding Assays

Objective: To determine if and how strongly a test compound binds to the intended target, the histamine H2 receptor. This is a direct measure of target affinity.

Core Protocol: Competitive Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[2] They are highly sensitive and provide quantitative data on receptor expression (Bmax) and ligand affinity (Kd or Ki).[3] This protocol measures the ability of a non-radioactive test compound to displace a known high-affinity radioligand from the H2 receptor.

Experimental Rationale: The histamine H2 receptor is a G-protein coupled receptor (GPCR). Assays are typically performed on membrane preparations from cells overexpressing the human H2 receptor (e.g., CHO-K1 or HEK293 cells) to ensure a robust signal.[4]

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells expressing the human H2 receptor in a cold lysis buffer and pellet the membranes by centrifugation.[5] Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable H2-selective radioligand (e.g., [³H]-Tiotidine), and varying concentrations of the test compound or reference antagonists (Cimetidine, Ranitidine).[6]

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium. The time and temperature must be optimized but are typically 60-90 minutes at room temperature or 30°C.[5]

  • Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter. The receptors and bound radioligand are trapped on the filter, while the unbound radioligand passes through.[5]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced versus the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of compound that displaces 50% of the radioligand). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[5]

Self-Validation System:

  • Total Binding: Membranes + radioligand (no competitor).

  • Non-Specific Binding (NSB): Membranes + radioligand + a saturating concentration of a known, unlabeled H2 antagonist (e.g., 10 µM Ranitidine).

  • Specific Binding: Total Binding - NSB. All competitor data points must be compared against this value.

Tier 2: Quantifying Functional Activity with Cellular Assays

Objective: To measure the functional consequence of receptor binding. For an H2 antagonist, this means quantifying its ability to block the agonist (histamine)-induced cellular response.

Core Protocol: cAMP Accumulation Assay

The histamine H2 receptor is coupled to the Gs alpha subunit (Gαs) of its G-protein.[7] Agonist binding activates Gαs, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[8] An antagonist will block this process.[9]

G cluster_0 Cell Membrane H2R H2 Receptor Gs Gs Protein H2R->Gs activates AC Adenylyl Cyclase cAMP cAMP (Signal) AC->cAMP Gs->AC stimulates Histamine Histamine (Agonist) Histamine->H2R Antagonist Test Compound (Antagonist) Antagonist->H2R blocks ATP ATP ATP->AC

Caption: Histamine H2 receptor Gs signaling pathway.

Step-by-Step Protocol:

  • Cell Culture: Plate cells expressing the H2 receptor (e.g., CHO-H2-SPAP cells) in 96-well or 384-well plates and grow to near confluency.[4]

  • Compound Pre-incubation: Pre-incubate the cells with various concentrations of the test compound or reference antagonists for a short period (e.g., 15-30 minutes). This allows the antagonist to bind to the receptor.

  • Agonist Stimulation: Add a fixed concentration of histamine (typically the EC80, the concentration that gives 80% of the maximal response) to all wells except the basal control.[10]

  • Incubation: Incubate for a defined period (e.g., 30 minutes) to allow for cAMP production. It is crucial to include a phosphodiesterase (PDE) inhibitor like IBMX to prevent the degradation of cAMP and amplify the signal.[9]

  • Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[10][11]

  • Data Analysis: Plot the cAMP level against the concentration of the antagonist. Fit the data to determine the IC50, which represents the concentration of the antagonist that inhibits 50% of the histamine-stimulated cAMP production.

Comparative Performance Data

The following table presents hypothetical, yet realistic, data for a novel derivative ("Compound X") compared to established H2 antagonists.

CompoundReceptor Binding Ki (nM)Functional Antagonism IC50 (nM)
Compound X 1525
Cimetidine ~1100[12]~650[4]
Ranitidine ~160[13]~162[4]

Note: Values are illustrative. Cimetidine and Ranitidine Ki and IC50 values are approximated from published literature for comparative purposes.

This data suggests that Compound X is significantly more potent than both Cimetidine and Ranitidine in both direct binding affinity and functional antagonism.

Tier 3: Selectivity and Specificity Profiling

Objective: To ensure the compound's activity is specific to the H2 receptor and does not have significant effects on other related receptors, which could lead to off-target side effects.

Core Protocol: Receptor Selectivity Panel

The most direct way to assess selectivity is to test the compound in binding or functional assays for the other histamine receptor subtypes: H1, H3, and H4.[14][15]

Experimental Rationale: The four histamine receptor subtypes share some structural homology.[16] Cross-reactivity, particularly with the H3 and H4 receptors, is a possibility.[17] For example, Cimetidine has been shown to interact with androgen receptors at high concentrations, leading to side effects.[18]

Methodology:

  • Perform competitive binding assays (as in Tier 1) using membranes from cells expressing H1, H3, and H4 receptors, respectively.

  • Use subtype-selective radioligands for each assay.

  • Determine the Ki for the test compound at each receptor subtype.

  • Selectivity Ratio: Calculate the ratio of Ki (Off-Target) / Ki (H2). A ratio >100-fold is generally considered a good indicator of selectivity.

Tier 4: Early Safety and Toxicity Assessment

Objective: To identify potential for general cellular toxicity at an early stage. High cytotoxicity can terminate a compound's development regardless of its potency.[19][20]

Core Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as a proxy for cell viability.[21] Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified spectrophotometrically.[22]

Step-by-Step Protocol:

  • Cell Plating: Seed a metabolically active cell line (e.g., HepG2, a human liver cell line, is often used for early toxicity screening) in a 96-well plate.[23]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated (vehicle) control. The CC50 (cytotoxic concentration 50%) is the concentration of the compound that reduces cell viability by 50%.

Interpreting the Results: A desirable compound will have a high CC50 value and a large therapeutic window, calculated as the ratio of CC50 / IC50. A large window suggests that the compound is effective at concentrations far below those that cause general cellular toxicity.

Conclusion

This tiered in vitro testing guide provides a robust framework for the comprehensive evaluation of novel compounds derived from the "3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine" scaffold. By systematically assessing target engagement, functional potency, receptor selectivity, and early safety, researchers can build a data-driven case for advancing the most promising candidates. Objective comparison against established drugs like Cimetidine and Ranitidine provides essential context for judging the performance and potential of new chemical entities.

References

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. (2017). National Center for Biotechnology Information. [Link]

  • The use of an in vitro binding assay to predict histamine H2-antagonist activity. (1985). PubMed. [Link]

  • cAMP Measurement for Antagonists of a G αs -Coupled Receptor. ResearchGate. [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • GPCR-radioligand binding assays. (2016). PubMed. [Link]

  • In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. Springer Protocols. [Link]

  • A study of antagonist affinities for the human histamine H2 receptor. (2009). National Institutes of Health (NIH). [Link]

  • Ranitidine Tablets, USP - PRODUCT MONOGRAPH. (2007). Teva Canada. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023). MDPI. [Link]

  • In Vitro Cytotoxicity. Creative Bioarray. [Link]

  • Assay conditions for GPCR radioligand competition binding assays. ResearchGate. [Link]

  • Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives. (1985). PubMed. [Link]

  • Eurofins DiscoverX GPCR Assays. (2020). YouTube. [Link]

  • Cimetidine and other H2-receptor antagonists as inhibitors of human E3 aldehyde dehydrogenase. (1988). PubMed. [Link]

  • Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor. (2023). PubMed Central. [Link]

  • Structure-Based Prediction of Subtype Selectivity of Histamine H3 Receptor Selective Antagonists in Clinical Trials. (2011). ACS Publications. [Link]

  • Structure-based prediction of subtype-selectivity of Histamine H3 receptor selective antagonists in clinical trials. (2011). PubMed Central. [Link]

  • Histamine and its receptors. (2006). PubMed Central. [Link]

  • Cimetidine, a histamine H2 receptor antagonist, occupies androgen receptors. (1979). PubMed. [Link]

  • Histamine H2 receptors mediate the inhibitory effect of histamine on human eosinophil degranulation. (1995). National Institutes of Health (NIH). [Link]

  • Histamine receptor subtype selectivity hotspots. ResearchGate. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Catalysts for 3,5-Diamino-1,2,4-Triazole (Guanazole) Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 3,5-Diamino-1,2,4-triazole (DAT) 3,5-Diamino-1,2,4-triazole, commonly known as Guanazole or DAT, is a pivotal het...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3,5-Diamino-1,2,4-triazole (DAT)

3,5-Diamino-1,2,4-triazole, commonly known as Guanazole or DAT, is a pivotal heterocyclic compound. Its rigid, nitrogen-rich structure serves as a fundamental scaffold in medicinal chemistry for designing novel therapeutic agents, including anticancer and antimicrobial drugs.[1][2][3] Beyond pharmaceuticals, DAT is a crucial intermediate in the synthesis of dyes, pesticides, and high-energy materials.[4] Given its broad applicability, the development of efficient, cost-effective, and sustainable synthesis routes is of paramount importance. The selection of an optimal catalyst is central to achieving these manufacturing goals, directly impacting reaction efficiency, product purity, and overall process economics.

This guide provides a comprehensive framework for the objective comparison and performance benchmarking of catalysts for DAT synthesis. We will move beyond simple yield comparisons to establish a robust, multi-faceted evaluation protocol, grounded in established catalytic principles and supported by detailed experimental methodologies.

Pillar 1: Defining Key Performance Indicators (KPIs) for Catalyst Evaluation

A rigorous catalyst comparison requires a standardized set of performance metrics. Evaluating a catalyst solely on product yield is insufficient and can be misleading. The following KPIs provide a holistic view of a catalyst's efficacy and industrial viability.

  • Yield & Conversion Rate : Yield is the amount of desired product obtained, while the conversion rate measures the reactant consumed.[5] High values for both are desirable, indicating efficient transformation of starting materials into the final product.

  • Selectivity : This crucial metric quantifies the catalyst's ability to direct the reaction towards the desired product (DAT) over potential side products.[5] High selectivity simplifies purification, reduces waste, and lowers costs.

  • Catalyst Activity - Turnover Frequency (TOF) : TOF measures the number of substrate molecules converted per active site of the catalyst per unit of time.[6][7] It represents the intrinsic speed and efficiency of the catalyst, providing a basis for comparing different catalytic systems under standardized conditions.[7]

  • Catalyst Stability & Lifetime - Turnover Number (TON) : TON represents the total number of substrate molecules that a single catalytic site can convert before becoming deactivated.[7][8] A high TON indicates a robust and durable catalyst, which is critical for reducing operational costs in large-scale production.[8]

  • Reaction Conditions : The temperature, pressure, and reaction time required for optimal performance are key practical considerations. Catalysts that operate under mild conditions (lower temperature and pressure) are generally preferred as they reduce energy consumption and equipment costs.

  • Cost-Effectiveness & Environmental Impact : This includes the initial cost of the catalyst, its potential for recovery and reuse, and its environmental footprint.[5] Catalysts that are inexpensive, recyclable, and non-toxic are aligned with the principles of green chemistry.[9][10]

Pillar 2: Common Synthesis Routes and Catalytic Systems for DAT

The most prevalent and industrially relevant synthesis of DAT involves the cyclization reaction between dicyandiamide (cyanoguanidine) and a hydrazine derivative, typically a hydrazine salt like hydrazine dihydrochloride or hydrazine hydrate in the presence of an acid.[11][12][13]

DCD Dicyandiamide INT Reaction Intermediate (Biguanide derivative) DCD->INT HYD Hydrazine Derivative (e.g., Hydrazine Hydrate) HYD->INT CAT Catalyst (e.g., Acid, Metal Salt) CAT->INT Accelerates Formation DAT 3,5-Diamino-1,2,4-triazole (Guanazole) CAT->DAT Promotes Ring Closure INT->DAT Cyclization

Caption: General synthesis pathway for 3,5-Diamino-1,2,4-triazole (DAT).

The role of the catalyst in this reaction is multifaceted. It facilitates the initial condensation of dicyandiamide and hydrazine to form a biguanide intermediate and subsequently promotes the intramolecular cyclization and dehydration to form the stable 1,2,4-triazole ring.

Catalytic Systems to Compare:

  • Mineral Acids (e.g., HCl, H₂SO₄, HNO₃) : Often used in stoichiometric amounts to form a hydrazine salt in situ and to catalyze the reaction.[11][13] While effective, they can require neutralization steps, generate significant salt waste, and pose corrosion challenges.

  • Metal-Based Catalysts (Homogeneous & Heterogeneous) :

    • Copper Complexes : Copper has been shown to promote cyclization reactions for various nitrogen-containing heterocycles.[14][15][16] A dinuclear copper(II) complex of DAT itself has been studied for its catalytic activity in other reactions, suggesting the affinity of copper for the triazole scaffold.[15] Copper-based catalysts could offer milder reaction conditions.

    • Other Transition Metals (Fe, Ni, Pd) : These metals are known to catalyze the formation of C-N bonds and are widely used in the synthesis of N-heterocycles.[16] Solid-supported metal catalysts (e.g., Pd/C, Pt/C) could offer advantages in terms of recyclability and product purification.[17]

  • Metal-Free Organic Catalysts : Recent advances have highlighted the use of organocatalysts for synthesizing nitrogen heterocycles, which can be less toxic and more environmentally benign than their metal-based counterparts.[9][18] While less documented specifically for DAT, exploring catalysts like iodine or strong organic bases is a promising research avenue.[19]

Pillar 3: A Standardized Experimental Protocol for Catalyst Benchmarking

To ensure a fair and objective comparison, all candidate catalysts must be evaluated under a consistent and well-defined experimental framework. This protocol is designed to be a self-validating system where each step is controlled and monitored.

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase CAT_SELECT Catalyst Selection (Acid, Metal, Organic) REACTION Controlled Reaction (Temp, Time, Molar Ratio) CAT_SELECT->REACTION REACT_PREP Reagent Preparation (Dicyandiamide, Hydrazine) REACT_PREP->REACTION WORKUP Product Isolation & Purification REACTION->WORKUP CHAR Structural Characterization (NMR, IR, MS) WORKUP->CHAR PERF Performance Quantification (HPLC/GC for Yield, Selectivity) WORKUP->PERF DATA Data Consolidation & KPI Calculation CHAR->DATA STAB Stability/Recycle Test (Multiple Runs) PERF->STAB PERF->DATA STAB->DATA

Caption: Standardized workflow for benchmarking catalyst performance.

Part A: General Synthesis and Workup

This procedure provides a baseline for testing a new catalyst. A non-catalytic control reaction (or a reaction with a standard catalyst like HCl) should always be run in parallel.

  • Reactor Setup : Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermocouple for precise temperature monitoring.

  • Reagent Charging :

    • To the flask, add hydrazine hydrate (e.g., 1.0 mol).

    • If testing an acid catalyst, slowly add the acid (e.g., 2.0 mol of nitric acid) while cooling the flask in an ice bath to maintain the temperature below 60°C.[11]

    • If testing a heterogeneous or novel homogeneous catalyst, add it at a predetermined molar percentage (e.g., 0.5 - 5 mol%) relative to the limiting reactant.

  • Reaction Initiation : With stirring, add dicyandiamide (e.g., 1.0 mol) portion-wise, ensuring the temperature remains within the target range (e.g., 40-60°C).[11][20]

  • Reaction Monitoring : Stir the mixture at a constant, controlled temperature (e.g., 50°C) for a set duration (e.g., 2-4 hours).[11][12] The progress can be monitored by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC) or in-line ATR-IR spectroscopy.[20][21][22]

  • Product Isolation :

    • After the reaction is complete, cool the mixture in an ice bath to 0-5°C for 30 minutes to precipitate the product.[11]

    • Filter the resulting precipitate and wash it with a small amount of cold deionized water.

    • For heterogeneous catalysts, the catalyst can be recovered by filtration before product precipitation.

  • Purification : Recrystallize the crude product from hot deionized water to obtain pure DAT.[11] Dry the final product under vacuum.

Part B: Analytical Methods for KPI Determination
  • Structural Verification : Confirm the identity of the synthesized DAT using:

    • ¹H and ¹³C NMR Spectroscopy : To verify the chemical structure and identify impurities.[23]

    • Infrared (IR) Spectroscopy : To identify characteristic functional groups of the triazole ring.[23]

    • Mass Spectrometry (MS) : To confirm the molecular weight.[13]

  • Yield and Selectivity Quantification :

    • Use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with an internal standard.

    • Analyze an aliquot of the crude reaction mixture before workup to accurately determine the conversion of the starting material and the formation of DAT versus any byproducts. This provides the most accurate measure of selectivity.

    • The isolated yield should be calculated based on the mass of the pure, dried product.

  • Catalyst Stability and Reusability (for heterogeneous catalysts) :

    • After the first reaction cycle, recover the catalyst by filtration, wash it with an appropriate solvent, dry it, and reuse it in a subsequent reaction under identical conditions.

    • Track the yield and selectivity over several cycles (e.g., 5-10 runs). A minimal loss in performance indicates high stability.

Pillar 4: Comparative Data Presentation and Interpretation

Summarize all quantitative data in a clear, structured table to facilitate direct comparison. This allows for an at-a-glance evaluation of the trade-offs between different catalytic systems.

Table 1: Performance Benchmark Data for DAT Synthesis Catalysts

Catalyst System Temp (°C) Time (h) Conversion (%) Yield (%) Selectivity (%) TOF (h⁻¹) TON (1st Run) Recyclability (Yield after 5 cycles)
Control (No Catalyst) 908453884N/AN/AN/A
Nitric Acid (Stoich.) 502>999293N/AN/ANot Recyclable
Catalyst A (e.g., 1 mol% CuCl₂) 6049890929090N/A (Homogeneous)
Catalyst B (e.g., 5 mol% Pd/C) 706958589178582%
Catalyst C (e.g., 5 mol% Iodine) 65592849116.884N/A (Homogeneous)

Note: Data presented are representative examples for illustrative purposes.

Interpretation of Results:

  • Nitric Acid serves as a high-yield benchmark but suffers from the drawbacks of stoichiometric waste.

  • Catalyst A (Homogeneous Metal) shows excellent performance in terms of yield and reaction speed (high TOF) but poses challenges for catalyst recovery.

  • Catalyst B (Heterogeneous Metal) demonstrates good yield and excellent potential for reuse, making it attractive from a process standpoint, though its intrinsic activity (TOF) may be lower than the homogeneous equivalent.

  • Catalyst C (Metal-Free) presents an environmentally friendlier option with good performance, warranting further optimization to improve reaction time and catalyst loading.

Conclusion

Benchmarking catalysts for the synthesis of 3,5-diamino-1,2,4-triazole is a systematic process that extends far beyond a simple comparison of isolated yields. By employing a standardized set of Key Performance Indicators—including selectivity, turnover frequency, and stability—researchers can make informed, data-driven decisions. The provided experimental and analytical framework offers a robust methodology for evaluating diverse catalytic systems, from traditional mineral acids to novel heterogeneous and metal-free catalysts. This rigorous approach is essential for identifying catalysts that not only maximize product yield but also align with the principles of sustainable and economically viable chemical manufacturing, ultimately accelerating the development of next-generation pharmaceuticals and advanced materials.

References

  • RU2152389C1 - Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate.
  • Synthesis of 1,2,4‐Triazole‐3,5‐diamines.
  • Key performance indicators (KPIs) for refinery catalysts.
  • Investigating the synthetic mechanism of 3,5-diamino-1,2,4-triazole by using fibre optic ATR-IR spectroscopy combined with kernel independent component analysis. Analytical Methods (RSC Publishing).
  • Technical Support Center: Synthesis of 3,5-diamino-1,2,4-triazoles. Benchchem.
  • Hydrothermal synthesis method of 3,5-diamino-1,2,4-triazole.
  • Turnover Number Metrics. Area -> Sustainability.
  • synthesis of 1,2,4 triazole compounds. ISRES.
  • 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. NIH.
  • Synthesis and evaluation of guanazole prodrugs as antineoplastic agents. PubMed - NIH.
  • US2648671A - Preparation of guanazole.
  • Turnover rates on complex heterogeneous c
  • “Turning Over” Definitions in Catalytic Cycles.
  • Synthesis and characterization of 3,5-diamino-1,2,4-triazole. Semantic Scholar.
  • Investigating the synthetic mechanism of 3,5-diamino-1,2,4-triazole by using fibre optic ATR-IR spectroscopy combined with kernel independent component analysis. Semantic Scholar.
  • Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR).
  • Supported Metal Catalysts for the Synthesis of N-Heterocycles. MDPI.
  • Deprotonation of a dinuclear copper complex of 3,5-diamino-1,2,4-triazole for high oxygen reduction activity. RSC Publishing.
  • Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers.
  • Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. NIH.
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activ
  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI.
  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.
  • Synthesis and Anticancer Evaluation of Some Novel 5-Amino[11][21][24]Triazole Derivatives. Journal of Heterocyclic Chemistry.

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Drugs Based on the 1,2,4-Triazole Core

For researchers, scientists, and drug development professionals, understanding the potential for off-target effects and cross-reactivity is paramount to ensuring the safety and efficacy of novel therapeutics. The 1,2,4-t...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the potential for off-target effects and cross-reactivity is paramount to ensuring the safety and efficacy of novel therapeutics. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, integral to a wide array of clinically significant drugs.[1][2][3] Its prevalence, however, necessitates a rigorous evaluation of potential cross-reactivity, where a drug interacts with unintended biological targets.[4] This guide provides an in-depth, technically-grounded framework for designing and executing cross-reactivity studies for drugs featuring the 1,2,4-triazole core, moving beyond a simple checklist to explain the "why" behind the "how."

The 1,2,4-Triazole Core: A Privileged Scaffold with Inherent Challenges

The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a versatile pharmacophore due to its unique electronic properties, hydrogen bonding capacity, and metabolic stability.[1][4] This has led to its incorporation into a diverse range of pharmaceuticals, including antifungal agents (e.g., fluconazole, itraconazole), anticancer drugs (e.g., letrozole, anastrozole), and antiviral compounds (e.g., ribavirin).[1][3][5]

The primary mechanism of action for many 1,2,4-triazole-based drugs, particularly the widely used azole antifungals, is the inhibition of cytochrome P450 (CYP) enzymes.[6][7] Specifically, they target lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol in fungi and cholesterol in mammals.[8][9][10][11] The nitrogen atom (N4) of the triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting its function.[8]

It is this very interaction with the highly conserved CYP enzyme family that presents a significant challenge. The human genome contains numerous CYP enzymes responsible for metabolizing a vast array of endogenous and exogenous compounds. The structural similarity among CYP isoforms creates a potential for 1,2,4-triazole drugs to bind to and inhibit off-target CYPs, leading to drug-drug interactions and adverse effects.[6]

Caption: Mechanism of 1,2,4-triazole antifungal action on CYP51.

Designing a Rigorous Cross-Reactivity Assessment Program

A comprehensive evaluation of cross-reactivity should be a multi-tiered process, progressing from in silico and in vitro assessments to more complex cellular and, ultimately, in vivo models. This staged approach allows for early identification of potential liabilities and conserves resources.

Caption: A tiered workflow for assessing drug cross-reactivity.

In Silico Screening: The First Line of Defense

Computational methods provide a rapid and cost-effective means to predict potential off-target interactions.

  • Target Prediction: Utilize algorithms that predict protein targets based on the chemical structure of the 1,2,4-triazole compound.

  • Molecular Docking: Perform docking studies against a panel of key human proteins, particularly CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2C19) and other enzymes known to be affected by azole compounds.[6] This provides insights into the potential binding modes and affinities.

Causality: The goal of in silico screening is not to definitively identify cross-reactivity but to generate a prioritized list of potential off-targets for subsequent experimental validation. This data-driven approach focuses resources on the most probable interactions.

In Vitro Assays: Quantifying Molecular Interactions

Biochemical and biophysical assays are essential for confirming and quantifying the interactions predicted by in silico methods.

2.2.1. Competitive Binding Assays

These assays determine the affinity of the test compound for a specific target protein by measuring its ability to displace a known ligand.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Target Protein: Isolate or recombinantly express and purify the target protein (e.g., a specific CYP isoform).

  • Radioligand Selection: Choose a high-affinity radiolabeled ligand for the target protein.

  • Assay Setup: In a multi-well plate, incubate the target protein, a fixed concentration of the radioligand, and varying concentrations of the 1,2,4-triazole test compound.

  • Equilibration: Allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the protein-bound radioligand from the unbound radioligand using a suitable method (e.g., filtration, precipitation).

  • Quantification: Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding).

2.2.2. Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that provides real-time data on the kinetics of molecular interactions, including association (k_on) and dissociation (k_off) rates, and binding affinity (K_D).[12][13][14][15][16]

Experimental Protocol: SPR Analysis

  • Ligand Immobilization: Covalently immobilize the purified target protein (ligand) onto the surface of a sensor chip.[13]

  • Analyte Injection: Inject a series of concentrations of the 1,2,4-triazole test compound (analyte) over the sensor surface.[13]

  • Real-Time Monitoring: Monitor the change in the refractive index near the sensor surface as the analyte binds to and dissociates from the immobilized ligand.[13] This change is proportional to the mass of bound analyte.

  • Data Analysis: Fit the resulting sensorgrams to appropriate binding models to determine the kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K_D).[13]

Trustworthiness: The self-validating nature of these protocols lies in the inclusion of appropriate controls. For binding assays, this includes a known inhibitor of the target protein as a positive control and a vehicle control. For SPR, a reference flow cell without the immobilized ligand is used to subtract non-specific binding and bulk refractive index changes.

Data Presentation: Comparative Binding Affinities

CompoundTargetIC50 (nM)K_D (nM) (SPR)
Test Compound A CYP3A4150120
CYP2C9>10,000>10,000
hERG5,0004,500
Positive Control CYP3A4108
(Ketoconazole)
Negative Control CYP3A4>50,000>50,000
(Structurally unrelated)
Cellular Assays: Assessing Functional Consequences

Confirming that a binding interaction observed in vitro translates to a functional effect in a cellular context is a critical step.

2.3.1. Cell-Based CYP Inhibition Assays

These assays measure the ability of a compound to inhibit the metabolic activity of specific CYP isoforms in intact cells (e.g., human liver microsomes or hepatocytes).

Experimental Protocol: Fluorescent CYP Inhibition Assay

  • Cell Culture: Culture a cell line expressing the CYP isoform of interest (e.g., HepG2 cells for CYP3A4).

  • Substrate Incubation: Incubate the cells with a fluorogenic CYP substrate that is converted into a fluorescent product by the specific CYP enzyme.

  • Compound Treatment: Co-incubate the cells with the substrate and varying concentrations of the 1,2,4-triazole test compound.

  • Fluorescence Measurement: After a defined incubation period, measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of CYP activity at each concentration of the test compound and determine the IC50 value.

2.3.2. Immunoassays for Cross-Reactivity Screening

Immunoassays can be employed to screen for cross-reactivity against a panel of targets, particularly in the context of drug monitoring where false positives can be a concern.[17][18][19][20][21] While not a direct measure of functional activity, they can indicate structural similarities that lead to antibody binding.[20]

Experimental Protocol: Competitive ELISA

  • Antigen Coating: Coat microplate wells with the target antigen.

  • Competitive Binding: Add a mixture of a fixed concentration of a specific antibody and varying concentrations of the 1,2,4-triazole test compound to the wells.

  • Incubation and Washing: Incubate to allow for competitive binding, then wash to remove unbound reagents.

  • Secondary Antibody and Detection: Add an enzyme-conjugated secondary antibody that binds to the primary antibody, followed by a substrate that produces a measurable signal.

  • Data Analysis: The signal intensity is inversely proportional to the concentration of the test compound. Determine the concentration that causes 50% inhibition of the signal.

Authoritative Grounding: The design of these cellular assays should be based on established protocols and guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) to ensure the relevance and acceptability of the data.

Confirmatory Analysis with LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for confirming the results of screening assays and for quantifying the parent drug and its metabolites.[22][23] It offers high sensitivity and specificity, allowing for the unambiguous identification and quantification of analytes in complex biological matrices.[22][24] In the context of cross-reactivity, LC-MS/MS is crucial for distinguishing between the parent drug and structurally similar compounds that might cause interference in less specific assays like immunoassays.[20][23]

Case Study: Hypersensitivity and Cross-Reactivity Among Triazole Antifungals

While the primary focus of this guide is on off-target pharmacological effects, it is important to acknowledge the potential for immune-mediated cross-reactivity. There are documented cases of hypersensitivity reactions to one triazole antifungal with subsequent tolerance or reaction to another.[25][26][27][28] For instance, a patient who experienced a severe rash with fluconazole and itraconazole was successfully challenged with voriconazole, suggesting a lack of cross-reactivity in that specific case.[26] These clinical observations underscore the importance of structural nuances in determining cross-reactivity, even within the same therapeutic class.

Conclusion: A Proactive Approach to Mitigating Risk

The 1,2,4-triazole core will undoubtedly remain a valuable scaffold in drug discovery. However, its inherent potential for cross-reactivity, particularly with the CYP enzyme superfamily, necessitates a proactive and systematic approach to risk assessment. By integrating in silico, in vitro, and cellular methodologies, researchers can build a comprehensive understanding of a compound's off-target interaction profile early in the development process. This not only enhances the safety and efficacy of the final drug candidate but also streamlines the path to clinical success.

References

  • Triazole antifungals | Research Starters - EBSCO. (URL: )
  • Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH. (URL: [Link])

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (URL: )
  • Understanding cross-reactivity in immunoassay drug screening - Siemens Healthineers. (URL: [Link])

  • Resistance to antifungals that target CYP51 - PMC - PubMed Central. (URL: [Link])

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - NIH. (URL: [Link])

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. (URL: [Link])

  • A Comprehensive review on 1, 2,4 Triazole. (URL: )
  • 1,2,4-Triazole: A Cornerstone for Pharmaceutical Synthesis and Innov
  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - NIH. (URL: [Link])

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism - Drug Hunter. (URL: [Link])

  • How does SPR work in Drug Discovery? - deNOVO Biolabs. (URL: [Link])

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - ResearchGate. (URL: [Link])

  • Case Study: The Importance of Binding Kinetics in Drug Discovery - Nicoya Lifesciences. (URL: [Link])

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - MDPI. (URL: [Link])

  • 1,2,4-Triazoles as Important Antibacterial Agents - MDPI. (URL: [Link])

  • Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. (URL: [Link])

  • Drug Strategies Targeting CYP51 in Neglected Tropical Diseases | Chemical Reviews. (URL: [Link])

  • Immunoassay Cross-reactivity: The Important of Accurate Interpretation - Blog. (URL: [Link])

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits | Journal of Analytical Toxicology | Oxford Academic. (URL: [Link])

  • Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. (URL: [Link])

  • 1, 2, 4-triazole derivatives: Significance and symbolism. (URL: [Link])

  • (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES - ResearchGate. (URL: [Link])

  • Drug Strategies Targeting CYP51 in Neglected Tropical Diseases - PMC - PubMed Central. (URL: [Link])

  • Antifungal hypersensitivity reactions and cross-reactivity patterns | Request PDF. (URL: [Link])

  • Antifungal drugs Pharmacology, Classifications, Examples, Mechanism of action and Side effects - YouTube. (URL: [Link])

  • Cross-reactivity between voriconazole, fluconazole and itraconazole - PubMed. (URL: [Link])

  • a. Mechanism of CYP51. b. Known CYP51 inhibitors. c. Isoprenyltriazoles tested in TcCYP51. - ResearchGate. (URL: [Link])

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed. (URL: [Link])

  • Cross-reactivity between voriconazole, fluconazole and itraconazole | Request PDF. (URL: [Link])

  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (URL: [Link])

  • Skin Allergy to Azole Antifungal Agents for Systemic Use: A Review of the Literature - Uniba. (URL: [Link])

  • LC/MS Applications in Drug Development - BioAgilytix. (URL: [Link])

  • Safety of triazole antifungals: a pharmacovigilance study from 2004 to 2021 based on FAERS - PMC - NIH. (URL: [Link])

  • Novel LC–MS Assays Impacting CYP and Transporter Drug–Drug Interaction Evaluations. (URL: [Link])

  • Synthetic and Medicinal Perspective of 1,2,4‐Triazole as Anticancer Agents - ResearchGate. (URL: [Link])

  • Drugs with a 1,2,4‐triazole backbone used in clinical practice. - ResearchGate. (URL: [Link])

  • LC-MS strategies in monitoring the response to different therapy - ResearchGate. (URL: [Link])

  • Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC - NIH. (URL: [Link])

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity - Iraqi Academic Scientific Journals. (URL: [Link])

  • Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay - NIH. (URL: [Link])

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals I. Core Safety Directives & Hazard Assessment Before initiating any disposal procedures, it is crucial to understand the potential hazards associated with 3...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Core Safety Directives & Hazard Assessment

Before initiating any disposal procedures, it is crucial to understand the potential hazards associated with 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride. Based on data from related triazole compounds, the following hazards should be considered[1][2][3][4][5]:

  • Acute Toxicity: Harmful if swallowed[1][3].

  • Eye Irritation: Causes serious eye irritation[1][6].

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child[1][4][5].

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure[4][5].

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects[4].

  • Combustibility: As with many organic solids, it may be combustible at high temperatures and can form explosive dust-air mixtures[3][7].

Hazard CategoryGHS Classification (Anticipated)Recommended PPE
Acute Toxicity, OralCategory 4Chemical-resistant gloves (e.g., nitrile), lab coat.
Eye IrritationCategory 2Chemical safety goggles or face shield[2].
Reproductive ToxicityCategory 1B or 2Wear protective gloves and clothing to prevent skin exposure[2][5].
Specific Target Organ ToxicityCategory 2Work in a well-ventilated area or under a chemical fume hood.
Hazardous to the Aquatic EnvironmentAcute and ChronicAvoid release to the environment[4][7].
II. Step-by-Step Disposal Protocol

The primary recommended method for the disposal of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride is through an approved hazardous waste disposal program, typically involving incineration[1]. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Designated Waste Container: All waste containing 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride, including contaminated consumables (e.g., gloves, weigh boats, pipette tips), should be collected in a clearly labeled, dedicated hazardous waste container.

  • Labeling: The container must be labeled with the full chemical name: "3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride," the approximate quantity, and the relevant hazard symbols (e.g., health hazard, environmental hazard).

  • Container Integrity: Ensure the waste container is chemically compatible, in good condition, and kept securely closed when not in use[2]. Polyethylene or polypropylene containers are generally suitable[2].

  • Personal Protective Equipment: Always wear the appropriate PPE as outlined in Table 1 when handling the waste.

  • Ventilation: Conduct all transfers of the chemical waste within a certified chemical fume hood to minimize inhalation exposure[6].

  • Avoid Dust Generation: When handling the solid waste, use procedures that minimize the creation of dust. If sweeping is necessary, moisten the material slightly with water to prevent it from becoming airborne[2][7][8].

In the event of a spill, the response will depend on the quantity of the material released.

  • Minor Spills (manageable by trained personnel):

    • Restrict access to the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container[2][8]. Avoid dry sweeping which can generate dust[2][8].

    • Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination materials as hazardous waste.

  • Major Spills:

    • Evacuate the immediate area and alert colleagues.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately[2][8].

    • Prevent the spill from entering drains or waterways[8].

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids[5][7].

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal contractor. Provide them with a complete and accurate description of the waste. The recommended disposal method is incineration[1].

III. Decontamination Procedures

All non-disposable equipment, such as glassware and spatulas, that has come into contact with 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride must be thoroughly decontaminated.

  • Initial Rinse: Rinse the equipment with a suitable solvent in a chemical fume hood. Collect the initial rinsate as hazardous waste.

  • Washing: Wash the equipment with soap and plenty of water[3][9].

  • Final Rinse: Perform a final rinse with deionized water.

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride.

DisposalWorkflow start Waste Generated (Solid or Contaminated Material) is_spill Is it a spill? start->is_spill spill_size Spill Size? is_spill->spill_size Yes collect_waste Collect in Designated Hazardous Waste Container is_spill->collect_waste No minor_spill Minor Spill: - Absorb with inert material - Collect in waste container spill_size->minor_spill Minor major_spill Major Spill: - Evacuate Area - Contact EHS spill_size->major_spill Major minor_spill->collect_waste label_container Label Container Correctly: - Chemical Name - Hazards collect_waste->label_container store_waste Store Securely in Waste Accumulation Area label_container->store_waste dispose Arrange for Professional Disposal (Incineration) store_waste->dispose

Caption: Disposal decision workflow for 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride.

V. References

  • Benchchem. (n.d.). Proper Disposal of 3-(phenoxymethyl)-4H-1,2,4-triazole: A Comprehensive Guide for Laboratory Professionals. Retrieved from

  • Benchchem. (n.d.). Proper Disposal of 2-(4H-1,2,4-triazol-4-yl)acetic acid. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 3-Amino-1,2,4-triazole Safety Data Sheet. Retrieved from

  • Spectrum Chemical. (2006). Material Safety Data Sheet: 3-Amino-1,2,4-triazole. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-Amino-1H-1,2,4-triazole. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-1,2,4-triazole. Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: 3-Amino-1,2,4-triazole-5-carboxylic acid hemihydrate. Retrieved from

  • Inchem.org. (n.d.). ICSC 0682 - 1,2,4-TRIAZOLE. Retrieved from

  • Apollo Scientific. (2023). Safety Data Sheet: 5-Amino-3-(2-aminoethyl)-1H-1,2,4-triazole dihydrochloride. Retrieved from

  • Crysdot LLC. (n.d.). 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride. Retrieved from

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: 4-AMINO 1,2,4-TRIAZOLE. Retrieved from

Sources

Handling

A Senior Application Scientist's Guide to Handling 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride

In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount. 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride, a member of the triazole famil...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount. 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride, a member of the triazole family, presents a unique profile of characteristics that demand a rigorous and informed approach to laboratory safety. This guide moves beyond a simple checklist, offering a procedural and causal framework for the safe handling of this compound, ensuring the protection of researchers and the integrity of experimental outcomes.

Understanding the Hazard Profile: A Proactive Stance on Safety

While comprehensive toxicological data for 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride may be limited, the known characteristics of related triazole compounds provide a strong basis for our safety protocols. Triazole derivatives are known to cause skin, eye, and respiratory irritation.[1][2] Therefore, we must operate under the assumption that this compound presents similar hazards. The dihydrochloride salt form may also contribute to its irritant properties. It is critical to treat this substance as hazardous until proven otherwise, a foundational principle of laboratory safety.[3]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of routine; it is a calculated response to the specific physical and chemical hazards of the material. For a solid, powdered substance like 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride, the primary risks are inadvertent contact with skin and eyes, and inhalation of airborne particles.

Eye and Face Protection: The First Line of Defense

Mandatory Equipment: Safety glasses with side-shields or, preferably, chemical splash goggles are required at all times when handling this compound.[1][4] The Rationale: The potential for serious eye irritation is a significant concern with powdered chemicals.[2] Standard prescription glasses are insufficient as they offer no protection from splashes or airborne dust from the side. Chemical goggles provide a complete seal around the eyes, offering superior protection against fine particulates that can become airborne during weighing or transfer. These must conform to recognized standards such as EN166 (EU) or be NIOSH-approved (US).[1]

Skin and Body Protection: An Impermeable Barrier

Mandatory Equipment:

  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice, offering good resistance to a wide range of chemicals.[4] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[5] Proper glove removal technique (without touching the outside of the glove with bare skin) must be followed to prevent contamination.[1]

  • Lab Coat: A full-length laboratory coat should be worn and kept fastened. This prevents the compound from contaminating personal clothing and skin.[4][6]

The Rationale: Direct skin contact can lead to irritation. A lab coat and gloves create a necessary barrier. In the event of a spill, contaminated clothing, including the lab coat, must be removed immediately and decontaminated before reuse.[7]

Respiratory Protection: Safeguarding Against Inhalation

Mandatory Equipment: All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][6] If the potential for aerosolization exists outside of a fume hood, or during a large-scale transfer, a respirator is required. A dust mask (N95 or equivalent) is the minimum requirement.[1] The Rationale: Triazole compounds are cited as potential respiratory irritants.[1] The fine particulate nature of a dihydrochloride salt increases the risk of it becoming airborne. Engineering controls, like a fume hood, are the primary method for mitigating this risk. Respirators are a critical secondary line of defense.

The following table summarizes the essential PPE for routine handling:

Protection TypeSpecific EquipmentStandard/Notes
Eye/Face Chemical safety gogglesMust conform to EN166 (EU) or NIOSH (US) standards.[1]
Skin Nitrile chemical-resistant glovesInspect before use. Follow proper removal technique.[1][4]
Body Full-length laboratory coatKeep fastened to protect skin and clothing.[4]
Respiratory Work in a chemical fume hoodFor higher exposure risks, a NIOSH-approved respirator is necessary.[1][6]

Operational Plan: From Handling to Disposal

A systematic workflow is essential to minimize risk. This plan outlines the necessary steps before, during, and after handling the compound.

Pre-Handling Preparations
  • Review the SDS: Although a specific SDS for this exact compound may not be available, review the SDS for closely related triazole compounds to reinforce understanding of potential hazards.[6]

  • Ensure Proper Ventilation: Confirm that the chemical fume hood has a current certification and is functioning correctly.[1]

  • Assemble and Inspect PPE: Gather all necessary PPE as detailed above. Thoroughly inspect each item for defects.[5]

  • Prepare Workspace: Ensure the work area is clean and uncluttered. Locate the nearest emergency eyewash station and safety shower before beginning work.[8]

Handling Procedures
  • Avoid Dust Formation: Handle the compound carefully to prevent it from becoming airborne. Use techniques like gentle scooping rather than pouring from a height.[5][9]

  • Containment: All weighing and transfers of the solid material should occur within the confines of a chemical fume hood.[1]

  • Spill Management: In case of a minor spill, carefully clean it up using dry methods (e.g., sweeping or using a specialized vacuum) to avoid generating dust.[5] Do not use air hoses for cleaning.[5] Place spilled material into a sealed, labeled container for disposal.[5][9] For major spills, evacuate the area and follow your institution's emergency procedures.

The logical flow for determining the appropriate level of protective measures can be visualized as follows:

PPE_Decision_Workflow Workflow for Safe Handling of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Handling & Disposal A Review SDS of Related Triazole Compounds B Verify Fume Hood Certification & Function A->B C Inspect All Required PPE (Goggles, Gloves, Coat) B->C D Locate Eyewash Station & Safety Shower C->D E Don All Required PPE D->E F Perform All Operations in Fume Hood E->F G Handle Solid to Minimize Dust Generation F->G H Decontaminate Work Area G->H I Segregate Waste into Labeled, Sealed Container H->I J Dispose of Waste via Approved Chemical Waste Program I->J

Safe Handling & Disposal Workflow
Disposal Plan

Chemical waste management is a critical component of laboratory safety and environmental responsibility.[10]

  • Waste Collection: All waste contaminated with 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride, including disposable labware, gloves, and spilled material, must be collected in a dedicated, clearly labeled, and sealable hazardous waste container.[9][11]

  • Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

  • Disposal: The sealed waste container must be disposed of through a licensed hazardous waste vendor, following all local, state, and federal regulations.[8][11] Never dispose of this chemical down the drain or in regular trash.[9]

By adhering to these scientifically grounded procedures, researchers can confidently and safely work with 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride, ensuring personal safety and the integrity of their research.

References

  • Vertex AI Search. (2025, November 19). What are the safety precautions when using Triazole? - Blog.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6).
  • Benchchem. (n.d.). Personal protective equipment for handling 1H-1,2,4-triazol-4-amine.
  • Carl ROTH. (2024, March 3).
  • Sigma-Aldrich. (2024, August 7).
  • Apollo Scientific. (n.d.). Carbonyl-di-(1,2,4-triazole).
  • Spectrum Chemical. (2006, August 11).
  • BASF Agro España. (n.d.).
  • Apollo Scientific. (2023, July 7). 5-Amino-3-(2-aminoethyl)
  • Fisher Scientific. (2024, March 30).
  • Cayman Chemical. (n.d.).
  • oxfordlabchem.com. (n.d.).
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Maryland Department of the Environment. (2006, April 15). Managing Pharmaceutical Waste.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.